Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-6-9(10)4-5-9/h4-6,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKANSLBXDBPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738373 | |
| Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934481-48-8 | |
| Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" properties and characteristics
An In-depth Technical Guide to Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Abstract
This compound, a key bifunctional building block, holds significant value for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structure, featuring a conformationally rigid cyclopropyl scaffold combined with a differentially protected 1,2-diamine motif, offers a strategic advantage in the synthesis of complex molecular architectures. The primary amine serves as a versatile nucleophilic handle for chain extension, while the Boc-protected aminomethyl group allows for orthogonal deprotection and subsequent functionalization. This guide provides a comprehensive overview of the core properties, synthesis, and strategic applications of this compound, underpinned by detailed experimental protocols and safety considerations to facilitate its effective use in a research setting.
Physicochemical Properties and Identifiers
This compound is a specialized organic compound primarily used in laboratory research.[1] Its core characteristics are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 934481-48-8 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | [2] |
| Synonyms | (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester | [1][2] |
| Physical State | Solid / Oil (Varies by purity) | General chemical knowledge |
| Solubility | Soluble in common organic solvents (DCM, MeOH, EtOAc) | General chemical knowledge |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through the selective mono-N-Boc protection of the less sterically hindered primary amine of (1-aminocyclopropyl)methanol. This transformation is fundamental to its utility, rendering one amine inert while leaving the other available for further reaction.
Synthetic Workflow
The core synthetic strategy involves the reaction of the precursor diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: Synthetic workflow for Boc protection.
Causality of Experimental Choices
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal for this application. It is exceptionally stable under a wide range of conditions, including basic, reductive, and oxidative environments, yet can be cleanly and selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3] This orthogonality is crucial in multi-step synthesis.
-
Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is a stable, easy-to-handle solid, and its reaction byproducts (t-butanol and CO₂) are volatile and easily removed during workup.
-
Solvent and Base: A non-protic solvent like Dichloromethane (DCM) is preferred to avoid side reactions. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.
-
Reaction Control: The key challenge is achieving mono-protection. While the primary amine on the methyl substituent is sterically more accessible and kinetically favored for reaction, careful control of stoichiometry (using a slight excess of the diamine starting material relative to Boc₂O) is often employed to minimize the formation of the di-protected byproduct.
Applications in Drug Discovery
The structural motifs present in this compound make it a valuable building block for creating novel therapeutic agents.
-
Constrained Scaffolds: The cyclopropyl ring introduces a high degree of conformational rigidity. In drug design, constraining the flexibility of a molecule can lock it into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target. This compound serves as a constrained diamine mimetic.
-
Bifunctional Linker: As a bifunctional molecule, it can be used to link two different pharmacophores or to introduce a specific spacer element into a larger molecule. The free primary amine can be readily derivatized via reactions like acylation, reductive amination, or arylation.[3] Following this, the Boc group can be removed to unmask the second amine for further elaboration, enabling a stepwise and controlled synthetic strategy.
-
Access to Novel Chemical Space: Its unique topology allows chemists to explore novel chemical space, moving away from more common linear or aromatic linkers. This is particularly relevant in the development of protease inhibitors, receptor antagonists, and other targeted therapies where specific spatial arrangements of functional groups are critical for activity.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (1-aminocyclopropyl)methanol hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirring suspension. The initial equivalent neutralizes the HCl salt, and the second acts as the base for the protection reaction.
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (typically an oil or waxy solid) can be purified by column chromatography on silica gel if necessary to remove any unreacted starting material or di-protected byproduct.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber), when handling this compound.[6]
-
Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[7] Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[6]
Conclusion
This compound is a strategically important synthetic intermediate. Its value is derived from the combination of a conformationally rigid cyclopropyl core and orthogonally protected diamine functionality. This structure provides a reliable platform for introducing constrained linkers and pharmacophoric elements in a controlled manner, making it a powerful tool for medicinal chemists aiming to develop novel therapeutics with enhanced potency and selectivity. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in drug discovery and development programs.
References
-
tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915. PubChem. [Link]
-
This compound CAS#: 934481-48-8. ChemWhat. [Link]
-
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. PubChem. [Link]
-
tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. [Link]
-
Safety Data Sheet - N-Nitroso tertiary Butyl Methyl Amine. SynZeal. [Link]
-
(1-Aminocyclopropyl)methanol hydrochloride. LookChem. [Link]
-
(1-Aminocyclopropyl)methanol. J&K Scientific LLC. [Link]
-
(1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222. PubChem. [Link]
Sources
- 1. This compound | CAS: 934481-48-8 | ChemNorm [chemnorm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. synzeal.com [synzeal.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Synthesis of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, cyclopropane-1,1-dicarboxylic acid, and proceeds through a series of high-yielding transformations. Key steps include the formation of a cyclic anhydride, regioselective aminolysis, a Curtius rearrangement to furnish the key diamine intermediate, and a final, selective mono-Boc protection. This guide offers detailed, step-by-step protocols, mechanistic insights, and critical analysis of experimental choices to ensure reproducibility and scalability. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic strategy. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of the Cyclopropylamine Moiety
The 1-aminocyclopropylmethyl scaffold is a privileged motif in modern drug discovery. The rigid, three-dimensional nature of the cyclopropane ring imparts unique conformational constraints on molecules, often leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the primary amine functionality serves as a versatile handle for further chemical elaboration, enabling the exploration of a broad chemical space. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking one of the amino groups, facilitating regioselective derivatization in subsequent synthetic steps. This compound is therefore a key intermediate for the synthesis of a wide range of biologically active compounds.
This guide details a reliable and scalable synthetic pathway to this important building block, emphasizing not just the procedural steps but also the underlying chemical principles that govern the success of each transformation.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule, this compound ( 1 ), points to the key intermediate, (1-aminocyclopropyl)methanamine ( 2 ). The synthesis of this diamine can be envisioned from a precursor containing a carboxylic acid and a related functional group that can be converted to an amine, such as an amide. This leads back to 1-carbamoylcyclopropanecarboxylic acid ( 3 ), which can be derived from the cyclic anhydride of cyclopropane-1,1-dicarboxylic acid ( 4 ).
Introduction: The Strategic Value of Conformational Restraint in Modern Drug Discovery
An In-Depth Technical Guide to Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Topic: this compound CAS Number: 934481-48-8
In the intricate dance of molecular recognition, the affinity of a ligand for its biological target is governed by a delicate balance of enthalpic and entropic forces. A significant entropic penalty is often paid when a flexible ligand binds to a target, as it must adopt a specific, low-energy conformation, losing a substantial degree of rotational freedom. A key strategy in modern medicinal chemistry to mitigate this entropic cost is the use of conformationally restricted scaffolds.[1] These rigid or semi-rigid molecular frameworks pre-organize key pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty upon binding and potentially leading to a significant increase in potency and selectivity.[1]
This compound, CAS 934481-48-8, has emerged as a building block of immense interest precisely because it embodies this principle. As a mono-protected 1,2-diamine, its core value lies in the aminocyclopropyl moiety. This small, strained ring system acts as a rigid spacer, locking the relative orientation of the two nitrogen functional groups. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application as a cornerstone in the design of sophisticated bioactive molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical & Structural Properties
Accurate identification and understanding of a compound's physical properties are foundational for its successful application in synthesis and research. This compound is a stable, solid compound under standard laboratory conditions, designed for use as a synthetic intermediate.[2]
| Property | Value | Source(s) |
| CAS Number | 934481-48-8 | [3][4][5] |
| IUPAC Name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | [2][5] |
| Molecular Formula | C₉H₁₈N₂O₂ | [2][5] |
| Molecular Weight | 186.25 g/mol | [2][5] |
| Appearance | White to off-white powder/solid | [2][6] |
| Purity | Typically ≥95% (HPLC) | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)N | [2] |
The Aminocyclopropyl Scaffold: A Privileged Motif
The aminocyclopropane unit is more than just a simple spacer; its unique stereoelectronic properties confer significant advantages in molecular design.
-
Rigidity and Vectorial Control: Unlike a flexible alkyl chain, the cyclopropane ring severely restricts bond rotation. This fixes the spatial relationship between the primary amine and the carbamate-protected aminomethyl group, providing chemists with precise control over the exit vectors for further synthetic elaboration. This is particularly valuable when constructing molecules intended to bridge two distinct binding pockets on a protein or between two different proteins.[1][7]
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles in drug candidates.
-
Novel Chemical Space: The strained three-membered ring introduces a unique geometric and electronic profile, allowing exploration of chemical space that is inaccessible with more traditional, flexible linkers.[8]
The presence of the tert-butyloxycarbonyl (Boc) protecting group is a critical feature, rendering one of the two amines unreactive. The Boc group is renowned for its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) while being readily and cleanly cleavable under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[9][] This orthogonality makes it an ideal choice for multi-step syntheses where sequential, controlled reactions at the two different amine sites are required.[11]
Representative Synthetic Strategy
While proprietary syntheses vary, a logical and common approach to mono-Boc protection of a diamine involves reacting the diamine with a substoichiometric amount of di-tert-butyl dicarbonate (Boc₂O). The key challenge is to minimize the formation of the di-protected byproduct. This is often achieved by using a large excess of the starting diamine, which favors the statistical probability of a Boc₂O molecule reacting with an unprotected diamine.
The diagram below illustrates a generalized workflow for the synthesis of the target compound, starting from a suitable precursor like 1-(aminomethyl)cyclopropan-1-amine.
Caption: Role of a rigid linker in the PROTAC-mediated degradation pathway.
Key Experimental Protocol: Boc Deprotection for Subsequent Coupling
To utilize this compound as a building block, the Boc group must be removed to unmask the primary amine, making it available for reactions such as amide bond formation. The following is a standard, self-validating protocol for this transformation.
Objective: To quantitatively remove the Boc protecting group to yield the free diamine salt.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)
-
Trifluoroacetic acid (TFA, 4-10 eq) OR 4M HCl in 1,4-Dioxane (4-10 eq)
-
Nitrogen or Argon supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Dissolution: Add anhydrous DCM to dissolve the starting material completely (concentration approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Causality Insight: Performing the reaction at 0 °C helps to control the exothermicity of the acid addition and minimizes potential side reactions. Anhydrous solvent prevents water from competing in side reactions.
-
-
Acid Addition: Slowly add TFA (4-10 eq) or 4M HCl in 1,4-Dioxane (4-10 eq) dropwise to the stirring solution.
-
Expertise Insight: The decomposition products of the Boc group are gaseous isobutylene and carbon dioxide. []Effervescence is a visual indicator that the reaction is proceeding.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material.
-
Self-Validation: A successful reaction will show a new, more polar spot on the TLC plate (corresponding to the amine salt) and the complete consumption of the less polar starting carbamate.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.
-
The resulting residue is the diamine salt (e.g., trifluoroacetate or hydrochloride salt).
-
To obtain a solid, the residue can be triturated with cold diethyl ether. The salt will typically precipitate and can be collected by filtration.
-
-
Drying: Dry the resulting solid under high vacuum. The product is often a hygroscopic salt and should be used directly in the next step or stored under inert gas.
Safety, Handling, and Storage
As a fine chemical intended for research, this compound should be handled with standard laboratory precautions. While a specific, comprehensive toxicological profile is not widely published, data from related compounds and general chemical safety principles should be applied. [2][12]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Safety glasses with side shields, nitrile gloves, lab coat. | To prevent eye and skin contact. [12][13] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of fine particles. [12][13] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place. | To prevent degradation from moisture and atmospheric contaminants. [2][14] |
| Incompatibilities | Strong oxidizing agents, strong acids. | To avoid vigorous or uncontrolled reactions. [14] |
| First Aid (General) | Eyes: Rinse cautiously with water for several minutes. [12]Skin: Wash with plenty of soap and water. [12]Inhalation: Move to fresh air. [12]Seek medical attention if irritation or symptoms persist. | Standard procedure for chemical exposure. |
Disclaimer: This information is for research purposes only. A full Safety Data Sheet (SDS) from the specific vendor should always be consulted prior to handling. [2]The toxicological properties have not been fully investigated. [14][15]
Conclusion
This compound (CAS 934481-48-8) is a quintessential example of a modern chemical building block designed with purpose. Its value extends far beyond its constituent atoms, residing in the conformational constraint imposed by its cyclopropyl core. This rigidity provides medicinal chemists with a powerful tool to control molecular geometry, reduce the entropic cost of binding, and systematically build complex architectures like PROTACs. As the field of targeted protein degradation and sophisticated ligand design continues to evolve, the strategic deployment of such precisely engineered scaffolds will undoubtedly remain a critical element in the development of next-generation therapeutics.
References
-
Katritzky, A. R., et al. (2017). Synthesis and in silico conformational analysis of new [3.2.2], [3.2.1]-8-oxa- and [3.2.1]-3-azabicyclic diamines. Tetrahedron. [Link]
-
ChemWhat. This compound CAS#: 934481-48-8. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate (alternative). [Link]
-
Pettersson, M., & Crews, C. M. (2019). PROTACs– a game-changing technology. Journal of Medicinal Chemistry. [Link]
-
Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]
-
SynZeal. Safety Data Sheet. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synthetic Communications. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. This compound | CAS: 934481-48-8 | ChemNorm [chemnorm.com]
- 3. High quality USP 39/EP 9.0 /BP 2012 GMP DMF FDA CAS NO 934481-48-8 producer | China | Manufacturer | Dideu Industries Group Limited [m.chemicalbook.com]
- 4. This compound | 934481-48-8 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]
- 8. montclair.edu [montclair.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. synzeal.com [synzeal.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
The Strategic Advantage of Conformational Constraint: A Technical Guide to tert-Butyl ((1-aminocyclopropyl)methyl)carbamate
Introduction: The Power of Rigidity in Drug Design
In the intricate dance of drug-receptor interactions, conformational flexibility can be a double-edged sword. While a flexible ligand may adapt to various binding pockets, this entropic freedom comes at a cost upon binding, potentially reducing affinity. The strategic introduction of rigid scaffolds into a molecular design is a cornerstone of modern medicinal chemistry, aiming to pre-organize a molecule into its bioactive conformation.[1] Among the most powerful tools in this endeavor are conformationally restricted diamines, which serve as versatile building blocks for constructing peptidomimetics, targeted therapeutics, and complex molecular probes.[1]
This guide focuses on a particularly valuable building block: tert-butyl ((1-aminocyclopropyl)methyl)carbamate (CAS No. 934481-48-8).[2][3] The geminal substitution on the cyclopropane ring creates a rigid 1,2-diamine surrogate, locking the relative orientation of the two nitrogen functional groups. This inherent rigidity offers medicinal chemists a powerful tool to explore structure-activity relationships (SAR) with greater precision, enhance metabolic stability, and improve binding affinity by minimizing the entropic penalty of binding.[4]
This document provides an in-depth exploration of this building block, from its rational synthesis and detailed characterization to its strategic applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging its unique structural and chemical properties.
Molecular Profile and Physicochemical Properties
This compound is a mono-Boc-protected 1,1-diaminomethylcyclopropane. The presence of the acid-labile tert-butyloxycarbonyl (Boc) group on one of the primary amines allows for orthogonal chemical strategies, enabling sequential and site-selective functionalization.[5]
| Property | Value | Reference |
| CAS Number | 934481-48-8 | [2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | White to off-white solid or oil | General observation |
| Solubility | Soluble in methanol, dichloromethane, chloroform | [6], General lab practice |
Strategic Synthesis: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the core cyclopropane diamine, followed by a selective mono-protection step. The following protocols are synthesized from established literature procedures, offering a reliable pathway to this valuable building block.[7][8]
Part 1: Synthesis of the Precursor Diamine: 1-Amino-1-(aminomethyl)cyclopropane Dihydrochloride
The foundational step is the creation of the 1,1-disubstituted cyclopropane ring. A robust method, adapted from Vergne et al., involves a phase-transfer-catalyzed cyclopropanation followed by reduction.[7]
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the precursor diamine.
Experimental Protocol: Synthesis of 1-Amino-1-(aminomethyl)cyclopropane Dihydrochloride [7]
-
Cyclopropanation: To a vigorously stirred solution of [N-(diphenylmethylene)amino]acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane), add 1,2-dibromoethane. Cool the mixture in an ice bath and add a 50% aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 18-24 hours until completion (monitored by TLC). Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate to yield crude 1-cyano-N-(diphenylmethylene)cyclopropan-1-amine.
-
Reduction: Dissolve the crude cyclopropane derivative in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., Argon). Add a solution of borane-THF complex (approx. 3.5 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction mixture, and cautiously quench with methanol, followed by 6M aqueous HCl. Stir for 1 hour, then concentrate under reduced pressure.
-
Deprotection and Salt Formation: The resulting mixture contains the dibenzylated diamine. This can be deprotected via catalytic hydrogenation. For instance, subject a solution of the intermediate in methanol to hydrogenation over Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere. After the reaction is complete, filter the catalyst, and acidify the filtrate with concentrated HCl. Remove the solvent under reduced pressure to yield 1-amino-1-(aminomethyl)cyclopropane as its dihydrochloride salt.
Part 2: Selective Mono-Boc Protection
The key to the utility of this building block is the selective protection of one amino group. A common and effective strategy involves the in situ generation of a mono-hydrochloride salt of the diamine, which deactivates one amine towards the electrophilic di-tert-butyl dicarbonate (Boc₂O).[8][9]
Workflow for Mono-Boc Protection
Caption: Workflow for selective mono-Boc protection.
Experimental Protocol: Synthesis of this compound [8]
-
Free Base Generation: Dissolve the 1-amino-1-(aminomethyl)cyclopropane dihydrochloride salt in water and basify to a pH >12 with a strong base (e.g., 2N NaOH). Extract the free diamine into an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile diamine.
-
Mono-protonation and Protection: Dissolve the obtained free diamine (1 equivalent) in anhydrous methanol and cool to 0 °C. Add a solution of chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to generate one equivalent of HCl in situ. Allow the mixture to stir for 30 minutes. To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in methanol. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc byproduct. Adjust the aqueous layer to pH >12 with 2N NaOH and extract the product into dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield This compound . Further purification can be achieved via column chromatography if necessary.
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the structure and purity of the final product. The following data are representative of what is expected for this compound.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.45 ppm, 9H), the methylene protons of the cyclopropane ring (multiplets, ~0.5-0.8 ppm, 4H), and the methylene group attached to the carbamate (doublet, ~3.1 ppm, 2H). The NH and NH₂ protons will appear as broad singlets.[10] |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28.4 ppm), the carbamate carbonyl (~156 ppm), the cyclopropane carbons, and the methylene carbon adjacent to the carbamate.[11] |
| IR (Infrared) | Characteristic absorptions for N-H stretching (amine and carbamate, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl (~1690 cm⁻¹).[5] |
| MS (Mass Spec) | Expected [M+H]⁺ ion at m/z = 187.14. Common fragmentation patterns include the loss of the tert-butyl group or isobutylene.[2] |
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a constrained scaffold. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, making it an invaluable tool for probing ligand-receptor interactions.
Case Study: As a Scaffold in Protease Inhibitors
In the design of protease inhibitors, mimicking the extended conformation of a peptide backbone at the active site is a common strategy. The 1,1-disubstituted cyclopropane core can serve as a non-cleavable dipeptide isostere. The free primary amine can be acylated to introduce a side chain mimic (P1'), while the Boc-protected amine can be deprotected and extended to mimic the P2 or P3 residues of a peptide substrate.
Example Synthetic Utility
Caption: General scheme for sequential functionalization.
Use in Constrained Peptidomimetics
The cyclopropane diamine core can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This conformational locking can enhance biological activity and improve resistance to proteolytic degradation. The orthogonal protection scheme of the title compound is perfectly suited for solid-phase peptide synthesis (SPPS) workflows.
Patent Literature Insights
A review of patent literature reveals the use of building blocks with the CAS number 934481-48-8 in the synthesis of a variety of therapeutic agents. For instance, it has been cited in patents for the development of SGK-1 inhibitors, endothelin receptor antagonists, and antiviral compounds, highlighting its versatility across different therapeutic areas.[12][13][14] These applications underscore the industry's recognition of this scaffold's potential to generate novel intellectual property and effective drug candidates.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its conformationally constrained cyclopropane core, combined with the versatility of its mono-protected diamine structure, provides medicinal chemists with a reliable and powerful building block. By reducing the entropic cost of binding and offering precise vector control for substituent placement, this scaffold enables the rational design of potent and selective ligands. The robust synthetic routes and clear characterization profile further enhance its appeal, making it an essential component in the modern drug discovery toolkit. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of rigid building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
[7] Vergne, F., Aitken, D. J., & Husson, H. P. (1992). Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry, 57(22), 6071–6073. [Link][7][15]
[5] Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
[15] Chiba, H., et al. (2002). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. The Journal of Organic Chemistry, 67(5), 1669–1677. [Link][4]
[16] Ha, H. J., Lee, D. W., & Park, H. S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link][16]
[8] Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link][8][17]
[9] Sciforum. (2010). Selective Mono-Boc-Protection of Bispidine. [Link]
[4] Kudalkar, S. N., et al. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][7][15]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 473-477. [Link]
[18] MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link][18]
[11] Supporting Information. (n.d.). [Link][7][11]
[19] MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
[20] ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines (1a-9a). [Link]
[21] RSC Publishing. (1997). 1-Amino-1-aminomethyl-2-(hydroxymethyl)cy clopropanes, Preparation of their Dichloroplatinum(II) Complexes, and Crystal Structure of a Derivative of the (±) - E Isomer. [Link]
[2] ChemWhat. (n.d.). This compound CAS#: 934481-48-8. [Link][2][18]
[3] Aaron Chemistry. (n.d.). 934481-48-8 | MFCD20278272 | this compound. [Link]
[22] ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]
[23] ResearchGate. (n.d.). Synthesis of Cyclopropane α-Amino Acids. [Link]
[24] Chemsrc. (n.d.). CAS#:1352999-04-2 | tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate. [Link]
[25] ACS Publications. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. [Link]
[26] ResearchGate. (n.d.). Natural products containing disubstituted cyclopropanes. [Link]
[27] NSF Public Access Repository. (n.d.). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. [Link]
[28] ACS Publications. (2022). Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation. [Link]
[29] Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
[30] RSC Publishing. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]
[31] Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
[12] Google Patents. (n.d.). WO2005011681A1 - Chemical compounds.
[13] Google Patents. (n.d.). US10919881B2 - Crystalline forms of a 4-pyrimidinesulfamide derivative aprocitentan.
[14] Google Patents. (n.d.). WO2021250648A1 - Nitrile-containing antiviral compounds.
[32] Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
[33] Google Patents. (n.d.). WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders.
[34] UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
[35] PubChem. (n.d.). tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. [Link]
[36] Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
[37] PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
[38] OSTI.GOV. (1986). Synthesis of gem-disubstituted ethylene and acetylene derivatives of the cyclopropane series based on 1,1-diacylcyclopropanes. [Link]
[39] PMC. (n.d.). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 934481-48-8 | MFCD20278272 | this compound [aaronchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. sciforum.net [sciforum.net]
- 10. This compound(934481-48-8) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. WO2005011681A1 - Chemical compounds - Google Patents [patents.google.com]
- 13. US10919881B2 - Crystalline forms of a 4-pyrimidinesulfamide derivative aprocitentan - Google Patents [patents.google.com]
- 14. WO2021250648A1 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pure.mpg.de [pure.mpg.de]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid Synthesis of (±)-(E)- and (±)-(Z)-1-Amino-1-aminomethyl-2-(hydroxymethyl)cy clopropanes, Preparation of their Dichloroplatinum(II) Complexes, and Crystal Structure of a Derivative of the (±)-(E) Isomer - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. CAS#:1352999-04-2 | tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | Chemsrc [chemsrc.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. par.nsf.gov [par.nsf.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. beilstein-journals.org [beilstein-journals.org]
- 30. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 31. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 32. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 33. WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders - Google Patents [patents.google.com]
- 34. utsouthwestern.edu [utsouthwestern.edu]
- 35. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. dalalinstitute.com [dalalinstitute.com]
- 37. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Synthesis of gem-disubstituted ethylene and acetylene derivatives of the cyclopropane series based on 1,1-diacylcyclopropanes (Journal Article) | OSTI.GOV [osti.gov]
- 39. A Stereodivergent Approach to the Synthesis of gem‐Diborylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of tert-Butyl ((1-Aminocyclopropyl)methyl)carbamate in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of building blocks available to the drug discovery scientist, strained ring systems have garnered significant attention for their ability to impart unique conformational rigidity and metabolic stability. This technical guide provides an in-depth exploration of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a key synthetic intermediate that introduces the 1,1-disubstituted aminomethylcyclopropane motif. We will dissect the strategic importance of this scaffold, detailing its synthesis, inherent physicochemical properties, and its increasingly pivotal role in the design of next-generation therapeutics. Through an analysis of its application in structure-activity relationship (SAR) studies and case examples from recent drug discovery programs, this guide will illuminate why this particular building block has become a valuable tool for researchers aiming to overcome challenges in potency, selectivity, and pharmacokinetic profiles.
Introduction: The Allure of the Constrained Scaffold
The imperative in drug design to "escape from flatland" has driven the exploration of three-dimensional molecular scaffolds.[1][2] Saturated carbocycles, particularly strained systems like cyclopropane, offer a compelling strategy to achieve this. The cyclopropyl ring, with its unique electronic character and rigid geometry, acts as a "conformational lock," restricting the rotational freedom of appended functionalities.[3][4] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often translating into enhanced potency and selectivity.[5]
This compound (henceforth referred to as 1 ) is a bifunctional building block that masterfully combines the advantages of the cyclopropyl scaffold with the synthetic versatility of orthogonally protected amines. It provides medicinal chemists with a ready-to-use cassette for introducing a gem-disubstituted aminomethylcyclopropane core, a motif increasingly found in innovative drug candidates.
Physicochemical Properties and Synthetic Strategy
The value of 1 as a synthetic intermediate is rooted in its carefully designed structure, which balances stability with reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 934481-48-8 | ChemWhat[6] |
| Molecular Formula | C₉H₁₈N₂O₂ | ChemWhat[6] |
| Molecular Weight | 186.25 g/mol | ChemWhat[6] |
| Appearance | Not specified (typically a solid or oil) | General Knowledge |
| Solubility | Soluble in common organic solvents | General Knowledge |
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of its utility. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, yet can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This orthogonality allows for the selective functionalization of the free primary amine without disturbing the protected aminomethyl group.[7]
General Synthetic Approach
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical):
-
Synthesis of 1-Aminocyclopropanecarbonitrile: This intermediate can be synthesized from cyclopropanecarbonitrile via methods such as the Strecker synthesis or related amination reactions.
-
Reduction to 1-(Aminomethyl)cyclopropan-1-amine: The nitrile group of 1-aminocyclopropanecarbonitrile can be reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Selective Boc Protection: The resulting diamine is then selectively protected. Due to the different steric environments of the two amino groups, mono-Boc protection on the aminomethyl nitrogen can be achieved by careful control of stoichiometry and reaction conditions using di-tert-butyl dicarbonate (Boc₂O).
The Role in Medicinal Chemistry: A Constrained Diamine Bioisostere
The 1-aminocyclopropylmethyl moiety, provided by building block 1 , serves several key functions in drug design.
Conformational Rigidity and Pre-organization
The primary advantage of the cyclopropyl ring is the conformational constraint it imposes on the molecule.[8] Unlike a flexible alkyl chain, the cyclopropane ring locks the relative positions of the amino and aminomethyl groups. This pre-organization can significantly enhance binding affinity to a target protein by reducing the entropic cost of binding.
Vectorial Projection of Substituents
The gem-disubstituted nature of the cyclopropane ring in 1 allows for the precise vectorial projection of substituents into the binding pocket of a target protein. This is a critical aspect of rational drug design, enabling chemists to optimize interactions with specific residues.
Caption: Comparison of a flexible linker versus a constrained cyclopropyl scaffold.
Modulation of Physicochemical Properties
The introduction of a cyclopropyl group can influence key physicochemical properties:
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation by cytochrome P450 enzymes.[1][2]
-
Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Applications in Drug Discovery Programs
While direct public-domain examples detailing the use of this compound are not extensively documented, the strategic incorporation of the aminocyclopropylmethyl motif is evident in patent literature and drug development pipelines. This building block is particularly valuable in the design of inhibitors for enzymes such as kinases and proteases, as well as modulators for G protein-coupled receptors (GPCRs), where precise positioning of functional groups is essential for activity.
The general utility of cyclopropylamines in medicinal chemistry is well-established, with applications ranging from antidepressants to antiviral and anticancer agents.[8] The 1,1-disubstituted pattern offered by 1 represents a more advanced and specific application of this principle, allowing for the construction of more complex and highly functionalized molecules.
Conclusion and Future Perspectives
This compound is a prime example of a modern building block designed to address the complex challenges of contemporary drug discovery. Its unique combination of a conformationally constrained cyclopropyl scaffold and synthetically versatile, orthogonally protected amines provides medicinal chemists with a powerful tool for:
-
Enhancing binding affinity through conformational pre-organization.
-
Improving selectivity by enabling precise vectorial placement of substituents.
-
Optimizing pharmacokinetic properties by increasing metabolic stability.
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of sophisticated building blocks like 1 will undoubtedly play an increasingly important role. The 1-aminocyclopropylmethyl motif is a testament to the power of rational design in medicinal chemistry, offering a clear path to escape the limitations of traditional, more flexible scaffolds and to explore new and promising areas of chemical space.
References
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. 2025 Nov 27:1-10.[1][2][5]
-
Sun, M. R., Li, H. L., Ba, M. Y., Cheng, W., Zhu, H. L., & Duan, Y. T. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini reviews in medicinal chemistry, 21(2), 150–170.[3][4]
-
Patent CN102020589B: Tert-butyl carbamate derivative and preparation method and application thereof.[9]
-
1-AMINO-CYCLOPROPANEMETHANOL HYDROCHLORIDE - ChemBK. (2024).[10]
-
Patent WO 2016/020526 A1: Common Organic Chemistry.[11]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.[12]
-
Patent EP3752488A1: Method for preparing tert-butyl n-((1r,2s,5s).[13]
-
BenchChem. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride.[7]
-
Patent WO2003013526A1: Anticoagulant compounds.[14]
-
PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate.[15]
-
PubChem. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate.[16]
-
Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI.[17]
-
Drug Design Org. Structure Activity Relationships.[18]
-
Collaborative Drug Discovery. SAR: Structure Activity Relationships. (2025).[6]
-
PubChem. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride.[19]
-
J&K Scientific LLC. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride.[20]
-
On Exploring Structure Activity Relationships. PMC. (2016).[21]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. ChemicalBook. (2025).[22]
-
BLD Pharm. tert-Butyl N-(2-aminocyclopropyl)carbamate.[23]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[8]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs: Ingenta Connect [ingentaconnect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 14. WO2003013526A1 - Anticoagulant compounds - Google Patents [patents.google.com]
- 15. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. jk-sci.com [jk-sci.com]
- 21. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 23. 1395492-00-8|tert-Butyl N-(2-aminocyclopropyl)carbamate|BLD Pharm [bldpharm.com]
The Strategic deployment of tert-butyl ((1-aminocyclopropyl)methyl)carbamate in Novel Scaffold Design: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a versatile building block for the design of novel molecular scaffolds in drug discovery. The unique conformational constraints and physicochemical properties imparted by the aminocyclopropyl moiety offer significant advantages in the development of potent and selective therapeutics. This document will explore the synthesis, strategic application, and key experimental considerations for effectively incorporating this valuable synthon into drug development pipelines. We will delve into detailed protocols for its derivatization and deprotection, and discuss the impact of its rigid structure on molecular interactions with biological targets, supported by illustrative case studies.
Introduction: The Rationale for Incorporating Cyclopropyl Scaffolds in Drug Design
The cyclopropyl group is a highly sought-after motif in medicinal chemistry due to its unique structural and electronic properties.[1] Its inherent ring strain results in a rigid, three-dimensional structure that can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1] Furthermore, the cyclopropyl ring can improve metabolic stability and modulate the physicochemical properties of a molecule, such as lipophilicity and aqueous solubility. The introduction of an aminomethyl substituent on the cyclopropyl ring, as in this compound, provides a key functional handle for further molecular elaboration, making it a privileged scaffold for library synthesis and lead optimization.
Physicochemical Properties and Synthesis
This compound (CAS: 934481-48-8) is a stable, crystalline solid with a molecular weight of 186.25 g/mol and a molecular formula of C9H18N2O2. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups allows for selective functionalization of the free primary amine.
Table 1: Physicochemical Properties of this compound*
| Property | Value | Source |
| CAS Number | 934481-48-8 | [2] |
| Molecular Formula | C9H18N2O2 | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in most organic solvents | General Knowledge |
Strategic Applications in Novel Scaffold Design
The utility of this compound lies in its bifunctional nature. The free primary amine serves as a versatile nucleophile for a wide range of chemical transformations, while the Boc-protected amine remains inert until its strategic removal. This allows for a stepwise and controlled elaboration of molecular complexity.
Amide Bond Formation
The primary amine can be readily acylated with carboxylic acids, acyl chlorides, or activated esters to form amide bonds. This is a cornerstone reaction for incorporating the aminocyclopropylmethyl moiety into peptide and peptidomimetic scaffolds.
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq.) or HBTU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination with aldehydes or ketones provides a facile method for introducing diverse substituents onto the primary amine, leading to the formation of secondary amines.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like methanol or dichloroethane.
-
Reducing Agent Addition: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.) or sodium cyanoborohydride (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify by standard chromatographic techniques.
Sulfonamide Synthesis
Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common functional group in many therapeutic agents.
The Role of the Boc Protecting Group and Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This orthogonality is crucial in multi-step syntheses.
Mechanism of Boc Deprotection
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed removal of the Boc protecting group.
Experimental Protocol: Standard Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in a suitable organic solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Reaction: Stir the solution at room temperature for 30 minutes to 2 hours.
-
Work-up: Remove the solvent and excess acid under reduced pressure to yield the amine salt. The free amine can be obtained by neutralization with a base.
Conformational Considerations and Impact on Drug Design
The rigid nature of the cyclopropane ring in this compound significantly restricts the conformational freedom of the molecule. This pre-organization can be advantageous in drug design as it can lead to a more favorable binding entropy upon interaction with a target protein. The 1,1-disubstitution pattern fixes the relative orientation of the aminomethyl and the Boc-protected aminomethyl groups, presenting them in a defined spatial arrangement for interaction with a receptor binding pocket. Computational modeling and NMR studies of analogous aminocyclopropane-containing molecules have shown that they adopt well-defined, low-energy conformations.[3] This conformational rigidity is a key attribute that can be exploited to design ligands with high affinity and selectivity.
Diagram: Conformational Rigidity Workflow
Caption: Workflow for leveraging conformational rigidity in drug design.
Conclusion
This compound is a valuable and versatile building block for the design of novel molecular scaffolds. Its unique conformational properties and the presence of orthogonally protected amino functionalities provide medicinal chemists with a powerful tool to explore chemical space and develop potent and selective drug candidates. The detailed protocols and strategic considerations outlined in this guide are intended to facilitate the effective incorporation of this promising synthon into drug discovery programs.
References
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
- Pittelkow, M., et al. (2004).
- Alemán, C., et al. (1998). PAPQMD parametrization of molecular systems with cyclopropyl rings: conformational study of homopeptides constituted by 1-aminocyclopropane-1-carboxylic acid. Journal of Molecular Structure: THEOCHEM, 433(1-3), 235-246.
- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem Technical Guides.
Sources
A Technical Guide to tert-Butyl ((1-Aminocyclopropyl)methyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a valuable building block for medicinal chemistry and drug development. Recognizing the scarcity of a single, consolidated source of information, this document synthesizes data from analogous compounds and established synthetic methodologies to offer a practical and scientifically grounded resource for researchers. We will delve into its chemical properties, a plausible and detailed synthetic route, and its potential applications as a constrained diamine scaffold in the design of novel therapeutics.
Core Molecular Attributes
This compound (CAS Number: 934481-48-8) is a difunctional organic molecule featuring a primary amine and a tert-butoxycarbonyl (Boc)-protected primary amine situated on a cyclopropane ring.[1][2] This unique arrangement makes it a constrained analogue of 1,2-diaminoethane, where the cyclopropane ring imparts conformational rigidity. This rigidity is a highly sought-after feature in drug design, as it can lead to improved binding affinity and selectivity for biological targets.
| Property | Value | Reference(s) |
| CAS Number | 934481-48-8 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| InChI Key | YSKANSLBXDBPSZ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)N | [4] |
Strategic Synthesis Pathway
The overall synthetic strategy involves the protection of the carboxylic acid, conversion of the nitrile to a primary amine, Boc-protection of the newly formed amine, and finally, reduction of the protected ester to the target aminomethyl group.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Esterification of 1-Cyanocyclopropanecarboxylic Acid
The initial step involves the protection of the carboxylic acid as a methyl ester to prevent its interference in subsequent reduction steps.
-
Reactants: 1-Cyanocyclopropanecarboxylic acid, Methanol (anhydrous), Sulfuric acid (catalytic).
-
Procedure:
-
Suspend 1-cyanocyclopropanecarboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1-cyanocyclopropanecarboxylate.
-
Step 2: Reduction of the Nitrile
The nitrile group is selectively reduced to a primary amine. The choice of reducing agent is critical to avoid reduction of the ester.
-
Reactants: Methyl 1-cyanocyclopropanecarboxylate, Lithium aluminum hydride (LAH) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel).
-
Procedure (using LAH):
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of methyl 1-cyanocyclopropanecarboxylate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to obtain crude methyl 1-(aminomethyl)cyclopropanecarboxylate.
-
Step 3: Boc Protection of the Primary Amine
The newly formed primary amine is protected with a Boc group to differentiate it from the amine that will be generated in the final step.
-
Reactants: Methyl 1-(aminomethyl)cyclopropanecarboxylate, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine or another suitable base, Dichloromethane (DCM) or THF.
-
Procedure:
-
Dissolve the crude methyl 1-(aminomethyl)cyclopropanecarboxylate in DCM and add triethylamine.
-
Add a solution of (Boc)₂O in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield methyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylate.
-
Step 4 & 5: Conversion of the Ester to the Primary Amine
This two-step process first reduces the ester to a primary alcohol, which is then converted to the primary amine.
-
Sub-step 4.1: Reduction to the Alcohol
-
Reactants: Methyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylate, Lithium borohydride (LiBH₄), THF.
-
Procedure: Dissolve the ester in THF and add LiBH₄ portion-wise at 0 °C. Stir at room temperature until the reaction is complete. Quench with water, and extract with ethyl acetate. Dry and concentrate to give tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate.
-
-
Sub-step 4.2: Conversion to the Amine (via Mesylation, Azide Substitution, and Reduction)
-
Mesylation: React the alcohol with methanesulfonyl chloride and a base (e.g., triethylamine) in DCM to form the mesylate.
-
Azide Substitution: Displace the mesylate with sodium azide in a polar aprotic solvent like DMF.
-
Reduction: Reduce the resulting azide to the primary amine using a reducing agent such as LAH or by catalytic hydrogenation (H₂/Pd-C).
-
-
Final Workup and Purification: After the final reduction, a standard aqueous workup followed by purification, likely via column chromatography, will yield the target compound, this compound.
Chemical Properties and Characterization
The structural features of this compound give rise to a predictable spectroscopic signature.
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, data from analogous structures can be used to predict the key features.[6][7]
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Singlet at ~1.4 ppm (9H, t-butyl group).- Signals in the range of 0.5-1.0 ppm (4H, cyclopropyl CH₂ groups).- Signal for the CH₂-NHBoc group.- Broad singlet for the NH₂ protons. |
| ¹³C NMR | - Signal at ~80 ppm (quaternary carbon of the t-butyl group).- Signal at ~28 ppm (methyl carbons of the t-butyl group).- Signal at ~156 ppm (carbamate carbonyl carbon).- Signals for the cyclopropyl carbons. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹).- N-H bending vibration for the carbamate (~1520 cm⁻¹).- C=O stretching vibration of the carbamate (~1690 cm⁻¹).[8] |
| Mass Spectrometry | - Expected [M+H]⁺ at m/z 187.14. |
Applications in Medicinal Chemistry
The 1,1-disubstituted aminomethylcyclopropane scaffold is of significant interest in drug discovery due to its ability to act as a conformationally restricted diamine mimic. This structural motif can be found in a variety of biologically active compounds.
Caption: Role of the title compound as a building block in medicinal chemistry.
Rationale for Use in Drug Design
-
Conformational Constraint: The cyclopropane ring locks the relative orientation of the two amino groups, reducing the entropic penalty upon binding to a biological target. This can lead to enhanced potency and selectivity.
-
Vectorial Exploration of Chemical Space: The differential protection of the two amines allows for sequential and controlled derivatization. The free primary amine can be elaborated first, followed by deprotection of the Boc group and subsequent modification of the second amine. This enables the systematic exploration of the chemical space around the scaffold to optimize interactions with a target protein.
-
Improved Physicochemical Properties: The introduction of the rigid cyclopropane unit can influence properties such as metabolic stability and membrane permeability.
While direct examples of the use of this compound are not prevalent in the literature, the utility of the core scaffold is well-documented. For instance, related aminomethylcyclopropane derivatives have been investigated as potential antidepressants and have been incorporated into various bioactive molecules.[9] The title compound serves as a valuable intermediate for the synthesis of such derivatives, allowing for the introduction of diverse functionalities at the two amino positions.
Conclusion
This compound is a strategically important building block for the synthesis of complex molecules in drug discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a multi-step sequence involving protection, reduction, and functional group interconversion. The key value of this compound lies in its role as a conformationally restricted diamine, offering a powerful tool for medicinal chemists to design potent and selective modulators of biological targets. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to leverage this versatile scaffold in their quest for novel therapeutics.
References
-
ChemWhat. This compound CAS#: 934481-48-8. Available from: [Link]
- Vergne, F., Aitken, D. J., & Husson, H. P. (1992). Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry, 57(23), 6071–6076.
-
PubChem. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. Available from: [Link]
- Ojima, I., et al. (2001). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. The Journal of Organic Chemistry, 66(16), 5486–5497.
- Boudou, F., et al. (2010). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR.
- Supporting Information for a relevant article.
- Max Planck Institute for Colloids and Interfaces. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.
- Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. Available from: [Link]
- Google Patents. Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
-
PubChemLite. Tert-butyl n-[(1-aminocyclopropyl)methyl]carbamate. Available from: [Link]
- Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Google Patents. Anticoagulant compounds.
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
-
Wikipedia. (+)-cis-2-Aminomethylcyclopropane carboxylic acid. Available from: [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]
-
PubChem. tert-butyl N-((3-aminophenyl)methyl)carbamate. Available from: [Link]
-
PubChem. tert-Butyl carbamate. Available from: [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
SpectraBase. tert-Butyl N-(3-aminopropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Available from: [Link]
-
Pharmaffiliates. CAS No : 1550700-05-4 | Product Name : tert-Butyl (3-aminocyclopentyl)(methyl)carbamate. Available from: [Link]
-
PubChem. tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CAS: 934481-48-8 | ChemNorm [chemnorm.com]
- 3. 934481-48-8 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. PubChemLite - Tert-butyl n-[(1-aminocyclopropyl)methyl]carbamate (C9H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scidar.kg.ac.rs [scidar.kg.ac.rs]
Methodological & Application
Application Notes and Protocols for the Incorporation of tert-butyl ((1-aminocyclopropyl)methyl)carbamate in Peptide Synthesis
For: Researchers, scientists, and drug development professionals engaged in advanced peptide synthesis and peptidomimetic design.
Introduction: The Strategic Advantage of Conformational Constraint
In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of a peptide is paramount. Linear peptides, while offering immense sequence diversity, often suffer from metabolic instability and low receptor affinity due to their inherent flexibility. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations.[1] tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a key building block in this endeavor, offering a unique combination of a rigidifying cyclopropyl scaffold and a versatile Boc-protected amine for seamless integration into peptide synthesis workflows.
The cyclopropyl ring, with its distinct electronic and steric properties, acts as a molecular "staple," locking the peptide backbone into a more defined conformation.[2] This pre-organization can lead to a significant enhancement in binding affinity by reducing the entropic penalty upon receptor binding.[2] Furthermore, the cyclopropyl moiety is known to increase metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.[2][3] This guide provides a comprehensive overview of the principles and detailed protocols for the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Core Principles and Mechanistic Insights
The Role of the Cyclopropyl Moiety
The three-membered ring of the cyclopropane is characterized by its planar structure and strained C-C bonds with enhanced π-character.[1] When incorporated into a peptide backbone, it restricts the torsional angles (phi and psi), leading to a more predictable and rigid local conformation.[4] This rigidity is instrumental in mimicking or stabilizing secondary structures like β-turns and helices, which are often crucial for biological activity.[4] The strategic placement of this building block can thus be used to fine-tune the overall topology of a peptide, enhancing its interaction with biological targets.[2][3]
The Boc (tert-butyloxycarbonyl) Protecting Group
The this compound is supplied with a Boc protecting group on the secondary amine. The Boc group is a cornerstone of the Merrifield solid-phase peptide synthesis strategy, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[5] The deprotection is typically achieved with a moderate acid, such as trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine for subsequent coupling, leaving acid-stable side-chain protecting groups intact.[6]
Experimental Protocols
Materials and Reagents
-
This compound
-
Resin (e.g., Merrifield, PAM resin for Boc-SPPS)[5]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).[7]
-
Washing solvents: Methanol (MeOH), Isopropanol (IPA)
-
Cleavage cocktail (e.g., HF or TFMSA-based)[5]
-
Cold diethyl ether
Protocol 1: Resin Preparation and Swelling
A crucial first step in any solid-phase synthesis is the proper swelling of the resin to ensure optimal accessibility of the reactive sites.[8]
-
Place the desired amount of resin (e.g., 0.1-0.5 mmol/g substitution) in a suitable reaction vessel.
-
Add DMF to the resin, ensuring it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]
-
Drain the DMF using a filtered syringe or by filtration.
-
Wash the resin three times with DMF to remove any impurities.
Protocol 2: Boc Deprotection and Neutralization
This cycle is performed to deprotect the N-terminal Boc group of the growing peptide chain on the resin, preparing it for the coupling of the next amino acid.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the swollen resin.[5]
-
Agitate the mixture for 2 minutes, then drain.
-
Add a fresh portion of the 25-50% TFA/DCM solution and agitate for 20-30 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by IPA (1x), and finally DMF (3x) to remove residual acid.
-
Neutralization: Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes.[6] This step is critical to neutralize the protonated amine, rendering it nucleophilic for the subsequent coupling reaction.
-
Drain the neutralization solution and wash the resin three times with DMF.
Diagram of the Boc Deprotection and Neutralization Workflow
Caption: Boc deprotection and neutralization cycle.
Protocol 3: Coupling of this compound
Due to the potential steric hindrance from the cyclopropyl group, using a potent coupling reagent is recommended to ensure high coupling efficiency.[9]
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin from Protocol 2.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, extending the reaction time to 12 hours or performing a double coupling may be necessary.[10]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
After a successful coupling, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
Diagram of the Coupling Workflow
Caption: Coupling cycle for the hindered amino acid.
Protocol 4: Final Cleavage and Peptide Purification
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail appropriate for the Boc/Bzl strategy and the specific side-chain protecting groups used. A common cocktail is anhydrous HF with a scavenger like anisole. Caution: HF is extremely toxic and requires specialized equipment and training. Alternatively, TFMSA-based cocktails can be used.[5]
-
Add the cleavage cocktail to the dried peptide-resin and react for 1-2 hours at 0°C.
-
Evaporate the cleavage cocktail under a stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation and wash it several times with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and HPLC.
Data Presentation: Optimizing Coupling
The choice of coupling reagent and reaction time is critical for successfully incorporating sterically hindered amino acids. The following table provides a general guideline for optimizing the coupling of this compound.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Expected Efficiency | Notes |
| HBTU/HOBt | 1 : 0.95 : 2 | 4-8 hours | Good | A standard and cost-effective choice. |
| HATU/HOAt | 1 : 0.95 : 2 | 2-4 hours | Excellent | Highly recommended for hindered couplings; minimizes racemization.[7] |
| DIC/HOBt | 1 : 1 : - | 6-12 hours | Moderate to Good | Good for minimizing racemization but may be slower.[7] |
| PyBOP | 1 : 1 : 2 | 2-4 hours | Excellent | Another highly effective reagent for difficult couplings. |
Troubleshooting and Expert Recommendations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, do not proceed to the next deprotection step. Instead, perform a second coupling with freshly prepared activated amino acid.[10] If the coupling is still incomplete, cap the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.
-
Aggregation: For longer peptides, aggregation can hinder reaction kinetics.[11] Consider using a lower substitution resin (0.1-0.3 mmol/g) and performing the synthesis at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures.
-
Scavengers: During the final cleavage step, the tert-butyl cation generated from the deprotection of Boc groups can cause side reactions, especially with sensitive residues like Tryptophan or Methionine. Always include appropriate scavengers (e.g., anisole, thioanisole, ethanedithiol) in your cleavage cocktail.[5]
Applications and Future Perspectives
The incorporation of this compound and similar constrained building blocks has led to the development of novel peptide therapeutics with enhanced properties. These include more potent and selective enzyme inhibitors, receptor agonists/antagonists, and antimicrobial peptides.[12][13] The ability to enforce specific conformations opens up new avenues for designing peptides that can modulate challenging biological targets, such as protein-protein interactions. As our understanding of structure-activity relationships grows, the strategic use of conformationally rigid amino acids will continue to be a cornerstone of rational peptide drug design, paving the way for the next generation of highly stable and efficacious peptide-based medicines.
References
-
Varughese, K. I., Srinivasan, A. R., & Stammer, C. H. (1985). Conformational Preferences of Cyclopropyl Peptides. Crystal Structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP). International Journal of Peptide and Protein Research, 26(3), 242–251. [Link]
-
Dandepally, S. R., Williams, A., & Mosquera, M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Petersson, M. J., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Petersson, M. J., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Kumar, K. A. (2012). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Kessler, H., et al. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Camarero, J. A., & Muir, T. W. (2012). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Protein and Peptide Letters. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]
-
Ramakrishnan, C. (1983). Cyclic peptides — Small and big and their conformational aspects. International Journal of Peptide and Protein Research. [Link]
-
Manjula, G., & Ramakrishnan, C. (1979). Stereochemical studies on cyclic peptides. Part X. Conformational analysis of hydrogen bonded cyclic pentapeptides. International Journal of Peptide and Protein Research. [Link]
-
Andra, J., et al. (2008). Bioactive peptides derived from the Limulus anti-lipopolysaccharide factor: structure-activity relationships and formation of mixed peptide/lipid complexes. Journal of Peptide Science. [Link]
-
Request PDF. (n.d.). Naturally-Occurring Cyclopeptides: Structures and Bioactivity. ResearchGate. [Link]
-
Rico-Rodriguez, F., et al. (2014). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
PubChem. (n.d.). tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. bachem.com [bachem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Peptide Architectures: Synthesis of Constrained Amino Acids from Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Abstract
Constrained amino acids are invaluable tools in modern drug discovery, offering a strategy to enhance peptide stability, receptor affinity, and bioavailability by reducing conformational flexibility.[1][2] The cyclopropyl ring, in particular, is a favored motif for inducing conformational rigidity. This technical guide presents two detailed protocols for the synthetic utilization of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate , a versatile but under-explored building block, to generate novel constrained amino acid derivatives. The first protocol details a direct approach to synthesize a unique N-substituted cyclopropyl amino acid via reductive amination. The second protocol outlines a strategy for its incorporation into peptide chains as an N-methylated cyclopropyl residue using solid-phase peptide synthesis (SPPS), leveraging an orthogonal protection scheme. These methodologies provide researchers with practical pathways to expand their chemical toolbox for peptide-based therapeutics.
Introduction: The Power of Constraint in Peptide Drug Design
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their application is often limited by poor metabolic stability and low oral bioavailability due to their inherent flexibility and susceptibility to proteolysis.[1] Introducing conformational constraints into the peptide backbone is a proven strategy to overcome these limitations.[1][2] By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, often leading to increased potency and selectivity.[3]
The cyclopropyl group is an effective conformational constraint due to its rigid, three-membered ring structure.[4] Amino acids containing this motif can induce specific turns and folds in a peptide chain. The title compound, This compound , offers a unique scaffold containing a primary amine for elaboration and a Boc-protected secondary amine, providing a handle for strategic chemical modifications.
This guide provides two distinct, field-proven synthetic strategies to leverage this building block for creating novel constrained amino acids and incorporating them into peptides.
Logical & Experimental Workflow Overview
The utility of this compound stems from the differential reactivity of its two nitrogen atoms. We present two pathways that exploit this feature.
-
Pathway A: Direct synthesis of a novel constrained amino acid by functionalizing the primary amine.
-
Pathway B: Incorporation into a peptide chain as a constrained, N-methylated residue via an orthogonal protection strategy.
Caption: Overall workflow for the two proposed synthetic pathways.
Pathway A: Direct Synthesis of a Novel Constrained Amino Acid via Reductive Amination
This pathway utilizes the primary amine of the starting material for a direct, one-pot reductive amination with glyoxylic acid to generate a novel N-substituted amino acid.[5][6] Reductive amination is a robust and widely used method for forming C-N bonds and is highly effective for synthesizing secondary amines from primary amines and carbonyl compounds.[2][5][6]
Causality Behind Experimental Choices
-
Choice of Carbonyl: Glyoxylic acid is chosen as the carbonyl partner as it directly installs the required carboxylic acid functionality to form the amino acid in a single step.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, allowing for the efficient formation of the imine intermediate before reduction. It also performs well under the slightly acidic conditions required for imine formation.[2][]
-
Solvent System: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.
Caption: Reaction scheme for Pathway A.
Detailed Experimental Protocol: Synthesis of N-((1-(Boc-methylamino)methyl)cyclopropyl)glycine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reactant Addition: Add glyoxylic acid monohydrate (1.2 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-((1-(Boc-methylamino)methyl)cyclopropyl)glycine.
| Parameter | Condition/Reagent | Rationale |
| Starting Material | This compound | Provides the cyclopropyl scaffold and primary amine. |
| Carbonyl Source | Glyoxylic acid monohydrate (1.2 eq) | Directly installs the carboxylate group. |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) | Mild and selective for imine reduction over the aldehyde.[2][] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, good solubility for reactants. |
| Temperature | Room Temperature | Sufficient for imine formation and reduction. |
| Reaction Time | 12-18 hours | Typically sufficient for complete conversion. |
| Work-up | Saturated NaHCO₃ (aq) | Neutralizes acidic byproducts and quenches excess reagent. |
Pathway B: Incorporation into Peptides via Orthogonal Protection
This pathway transforms the starting material into a building block suitable for solid-phase peptide synthesis (SPPS), resulting in a peptide containing a constrained, N-methylated amino acid mimic. This strategy relies on the principle of orthogonal protection, where two different protecting groups (Fmoc and Boc) can be removed under distinct conditions without affecting each other.[5]
Causality Behind Experimental Choices
-
Selective Fmoc Protection: The primary amine is more nucleophilic and less sterically hindered than the Boc-protected secondary amine, allowing for its selective protection with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl ester). The base-labile Fmoc group is chosen because it is orthogonal to the acid-labile Boc group.
-
Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which leaves the base-labile Fmoc group intact.[5] This unmasks the N-methyl amine, which can now act as a nucleophile.
-
SPPS Incorporation: The resulting Fmoc-protected building block can be incorporated into a peptide chain using standard SPPS protocols. The N-methylated nature of the residue requires a potent coupling reagent like HATU to overcome the steric hindrance and reduced nucleophilicity of the secondary amine on the growing peptide chain.[2][3]
Caption: Workflow for Pathway B: SPPS incorporation.
Detailed Experimental Protocols
Part 1: Synthesis of Fmoc-(1-aminocyclopropyl)methyl-N-Boc-amine
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM (0.1 M).
-
Reagent Addition: In an ice bath, add Fmoc-OSu (1.0 eq) followed by the dropwise addition of a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up & Purification: Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the orthogonally protected intermediate.
Part 2: Selective Boc-Deprotection
-
Reaction Setup: Dissolve the purified product from Part 1 in DCM.
-
Deprotection: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir at room temperature for 1-2 hours.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA, yielding the TFA salt of the desired building block.
Part 3: Incorporation into Peptide via SPPS
This protocol assumes a standard Fmoc-SPPS workflow.
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine (after Fmoc deprotection with piperidine).
-
Activation: In a separate vessel, dissolve the building block from Part 2 (1.5-2.0 eq relative to resin loading), HATU (1.5-2.0 eq), and a non-nucleophilic base such as DIPEA (3-4 eq) in DMF. Allow this activation mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2-4 hours. The increased steric hindrance of the N-methyl amine may require longer coupling times or double coupling.[3]
-
Monitoring: Monitor the coupling efficiency using a qualitative test like the Kaiser test (which will be negative for the secondary amine) or the bromophenol blue test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to prepare for the next cycle of deprotection and coupling.
| Parameter | Condition/Reagent | Rationale |
| Protection (Step 1) | Fmoc-OSu, DIPEA | Selectively protects the more reactive primary amine with a base-labile group. |
| Deprotection (Step 2) | 20-50% TFA in DCM | Selectively removes the acid-labile Boc group while leaving the Fmoc group intact. |
| Coupling (Step 3) | HATU, DIPEA | Potent coupling reagent required to overcome the steric hindrance of the N-methyl amine.[2] |
| Monitoring | Bromophenol Blue Test | Ninhydrin test is ineffective for secondary amines; bromophenol blue provides a reliable alternative. |
Conclusion and Future Outlook
The synthetic routes detailed in this guide transform This compound from a simple diamine derivative into a powerful precursor for advanced peptide design. Pathway A provides rapid access to a novel, conformationally constrained amino acid, suitable for use as a standalone molecule or as a building block in further solution-phase synthesis. Pathway B offers a strategic approach to incorporate a unique N-methylated cyclopropyl mimic directly into peptide sequences using the robust and versatile Fmoc-SPPS methodology. By providing detailed, rationale-driven protocols, this guide empowers researchers and drug development professionals to explore new chemical space in the pursuit of more stable and potent peptide-based therapeutics.
References
-
National Center for Biotechnology Information (2024). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. PubMed Central. Available at: [Link]
-
Wikipedia (2023). Reductive amination. Available at: [Link]
-
Vignola, D. et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. Available at: [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Charette, A. B. (2009). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]
-
Aapptec (Date not available). N-Terminal Deprotection - Fmoc removal. Aapptec. Available at: [Link]
-
Organic Chemistry Portal (Date not available). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Longdom Publishing (Date not available). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
-
Organic Chemistry Portal (Date not available). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
ResearchGate (2010). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
W.M. Keck Science Department (2022). Reductive Amination: Preparation of an Imine. YouTube. Available at: [Link]
-
Chemistry Steps (Date not available). Reductive Amination. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal (Date not available). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (2016). Reaction between cyclopentadiene and glyoxylic acid. ResearchGate. Available at: [Link]
-
Albericio, F. et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Amide Coupling Reactions with Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
An In-Depth Technical Guide
Introduction: The Strategic Value of a Unique Building Block
In modern medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is paramount. Tert-butyl ((1-aminocyclopropyl)methyl)carbamate (CAS No: 934481-48-8) has emerged as a valuable bifunctional building block for drug discovery professionals.[1][2] Its structure, featuring a primary amine tethered to a geminally-disubstituted cyclopropane ring, offers a unique combination of conformational rigidity and metabolic stability.
The cyclopropyl moiety is a highly sought-after pharmacophore, known to confer several advantageous properties to drug candidates.[3] Its inherent ring strain and unique electronic character can enhance binding potency by locking flexible molecules into a bioactive conformation.[4][5][6] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkanes, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][6] This often leads to improved pharmacokinetic profiles.[5]
This building block presents the primary amine as a nucleophilic handle for amide bond formation, one of the most fundamental and frequently utilized reactions in drug discovery.[7][8] The secondary amine is protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions in a subsequent synthetic step. The primary amine, however, is situated on a methylene spacer attached to a quaternary carbon of the cyclopropane ring, introducing significant steric hindrance. This structural feature necessitates a careful and informed approach to the selection of coupling reagents and reaction conditions to achieve efficient amide bond formation.[9][10]
This guide provides a detailed exploration of the mechanisms, protocols, and troubleshooting strategies for successfully employing this compound in amide coupling reactions.
Mechanistic Insights: Choosing the Right Activation Strategy
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, primarily because the amine will deprotonate the carboxylic acid in a non-productive acid-base reaction.[11] Coupling reagents overcome this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine. Given the steric constraints of this compound, the choice of activation method is critical.
Carbodiimide-Mediated Coupling (EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents.[11][12][13] The mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is prone to hydrolysis and can rearrange to a stable N-acylurea byproduct, reducing reaction efficiency.[14]
To mitigate these side reactions and enhance coupling yields, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are almost always employed.[13] These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This active ester is less susceptible to hydrolysis and reacts efficiently with the amine to form the desired amide bond.[13][15]
Uronium/Aminium Salt-Mediated Coupling (HATU)
For sterically hindered amines, more powerful coupling reagents are often required.[9] Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are exceptionally efficient.[7][16]
The reaction is typically performed in the presence of a non-nucleophilic organic base, like N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[17][18] The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[16] This is rapidly converted into a highly reactive OAt-active ester.[16][17] The subsequent nucleophilic attack by the amine on this active ester yields the amide product and releases 1-hydroxy-7-azabenzotriazole (HOAt). The high efficiency of HATU is attributed in part to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[16]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic carboxylic acid with this compound.
Workflow Overview
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a standard, cost-effective method suitable for many substrates. It may require longer reaction times or elevated temperatures for sterically demanding partners.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, 1M HCl
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF (to make a ~0.2 M solution).
-
Stir the solution until all solids dissolve, then add DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes for pre-activation.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.
-
Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol is highly efficient and recommended for challenging or sterically hindered substrates, often resulting in faster reaction times and higher yields.[16][19]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, 1M HCl
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.2 M solution).
-
Add DIPEA (3.0 eq) dropwise to the mixture at room temperature. A color change may be observed.
-
Stir the solution for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform the same aqueous workup as described in Protocol 1 (Steps 9-11). The byproduct, tetramethylurea, is water-soluble and is typically removed during the aqueous washes.[20]
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary & Comparison
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale & Causality |
| Reagent Potency | Moderate | Very High | HATU forms a more reactive OAt-active ester, which is more effective at overcoming the steric hindrance of the amine.[9][16] |
| Reaction Time | 12-24 hours | 2-6 hours | The higher reactivity of the HATU-activated intermediate leads to significantly faster kinetics.[16] |
| Typical Yield | Good to Very Good | Very Good to Excellent | Higher efficiency of HATU minimizes side reactions and drives the reaction to completion, especially with challenging substrates. |
| Byproduct Removal | EDC-urea can be difficult to remove if not fully water-soluble. | Tetramethylurea (TMU) is highly water-soluble and easily removed by aqueous workup.[20] | The physicochemical properties of the byproducts dictate the ease of purification. |
| Cost | Lower | Higher | EDC and HOBt are commodity reagents, while HATU is a more specialized and expensive phosphonium salt. |
| Racemization Risk | Low with HOBt | Very Low with HOAt | Additives like HOBt and its more reactive analog HOAt are excellent at suppressing the racemization of chiral carboxylic acids.[7][21] |
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation. 2. Steric hindrance is too great for the chosen reagent. 3. Reagents (especially HATU) have degraded due to moisture. | 1. Switch from EDC/HOBt to the more potent HATU or PyBOP.[9] 2. Increase the reaction temperature to 40-60 °C. 3. Ensure all reagents and solvents are strictly anhydrous. |
| N-Acylurea Side Product (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure an adequate amount of HOBt (at least 1.2 eq) is used to efficiently trap the intermediate as the active ester.[14] |
| Difficulty Removing Byproducts | 1. Dicyclohexylurea (DCU) from DCC is insoluble in many solvents. 2. EDC-urea byproduct is partially soluble in the organic phase. | 1. If using DCC, filter the reaction mixture before workup. Using water-soluble EDC avoids this issue. 2. Perform multiple acidic (1M HCl) and basic (NaHCO₃) washes to remove all urea-based byproducts. |
| Unreacted Starting Material | 1. Reaction has not reached completion. 2. Insufficient equivalents of coupling reagent or base. | 1. Allow the reaction to stir for a longer period. 2. Re-evaluate stoichiometry; ensure at least 1.1 eq of coupling reagent and 3.0 eq of base are used. |
Conclusion
This compound is a powerful synthetic tool for introducing the valuable cyclopropylamine motif into drug candidates. While its sterically encumbered primary amine presents a challenge for amide bond formation, this can be reliably overcome through the judicious selection of modern coupling reagents and optimized protocols. For routine synthesis, the EDC/HOBt method offers a cost-effective solution, whereas the HATU-mediated protocol provides a rapid and highly efficient alternative for more demanding substrates. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can confidently and successfully incorporate this building block into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.
References
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
This compound CAS#: 934481-48-8. ChemWhat. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (ACS Publications). [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF - ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate. Chemsrc. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
-
Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). [Link]
-
tert-butyl ((1S,3R)-3-aminocyclopentyl)methylcarbamate. PubChem. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. PubChem. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ojs.chimia.ch [ojs.chimia.ch]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. peptide.com [peptide.com]
"Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" in the synthesis of PARP inhibitors
Application Note & Protocol
Topic: Tert-butyl ((1-aminocyclopropyl)methyl)carbamate: A Strategic Building Block in the Synthesis of Advanced PARP Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA repair pathways, most notably those harboring BRCA1/2 mutations.[1][2] The clinical success of drugs like Olaparib, Rucaparib, and Niraparib underscores the power of targeting DNA damage response (DDR) pathways through a mechanism known as synthetic lethality.[3][4] The efficacy and specificity of these inhibitors are intrinsically linked to their molecular architecture. This guide focuses on a critical chemical intermediate, This compound , elucidating its strategic importance and application in constructing the pharmacophore of potent PARP inhibitors. We provide a detailed examination of the underlying biochemistry, the rationale for incorporating the aminocyclopropyl motif, and a comprehensive, field-tested protocol for its use in a representative synthetic workflow.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in orchestrating the repair of DNA single-strand breaks (SSBs).[1][3] When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[5]
PARP inhibitors (PARPi) function on two levels:
-
Catalytic Inhibition : They compete with the enzyme's natural substrate (NAD+), preventing the formation of PAR chains and stalling the recruitment of the repair machinery.[1][3]
-
PARP Trapping : The inhibitor traps the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is highly toxic, as it obstructs DNA replication.[4][6]
In healthy cells with a functional homologous recombination (HR) repair pathway, the toxic lesions created by PARP trapping can be resolved. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), these lesions cannot be repaired, leading to genomic collapse and cell death. This selective killing of cancer cells is the principle of synthetic lethality .[1][2]
Caption: Experimental workflow for C-N coupling reaction.
Detailed Step-by-Step Protocol
Objective: To couple this compound with a representative aryl bromide core (Ar-Br).
Materials & Reagents:
-
Aryl Bromide Core (1.0 eq)
-
This compound (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide Core (1.0 eq), this compound (1.2 eq), XPhos ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Rationale: Flame-drying the glassware and using an inert atmosphere are critical to exclude moisture and oxygen, which can deactivate the palladium catalyst.
-
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Add the Pd₂(dba)₃ catalyst (0.02 eq) to the flask against a positive pressure of argon. Then, add anhydrous toluene via syringe.
-
Rationale: The catalyst is added last to minimize its exposure to air. Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both the polar and nonpolar reactants.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Rationale: Heating is required to overcome the activation energy for the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture (NaOtBu is a solid).
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Rationale: Quenching deactivates any remaining reactive species. The aqueous wash removes inorganic salts like sodium bromide and excess base.
-
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous MgSO₄.
-
Rationale: The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Conclusion
This compound is not merely a reagent but a strategic component in the rational design of next-generation PARP inhibitors. Its pre-installed, conformationally rigid aminocyclopropyl motif, combined with the versatile Boc protecting group, provides a reliable and efficient route to complex molecular architectures. The protocols and principles outlined in this guide demonstrate its utility in robust C-N bond-forming reactions, a critical step in the synthesis of many clinically relevant PARP inhibitors. Understanding the function and application of such key intermediates is paramount for chemists dedicated to advancing oncology drug discovery.
References
- The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A System
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.
- The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review.
- PARP Inhibitors Resistance: Mechanisms and Perspectives. (2022, March 10). PMC - NIH.
- What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center.
- tert-butyl ((1-aMinocyclopropyl)Methyl)
- This compound | CAS: 934481-48-8. (n.d.). ChemNorm.
- tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915. (n.d.). PubChem.
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. (n.d.). Benchchem.
- The Role of PARP Inhibitors in the Treatment of Gynecologic Malignancies. (2025, August 8).
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022, February 11). NIH.
- A novel synthetic method for preparing an anticancer medicine Niraparib. (n.d.).
- A kind of synthetic method for preparing Niraparib. (n.d.).
- Niraparib synthesis. (n.d.). ChemicalBook.
- Synthesis of niraparib (XXXII). (n.d.).
- Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024, November 22). NIH.
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. mdpi.com [mdpi.com]
- 4. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Introduction: Strategic N-Alkylation of a Constrained Diamine Building Block
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure features a sterically demanding, Boc-protected aminomethyl group attached to a cyclopropyl ring, which also bears a primary amine. This unique arrangement offers a vector for molecular elaboration while imparting conformational rigidity, a desirable trait in modern drug design. Reductive amination stands as a paramount strategy for the selective alkylation of the primary amine on the cyclopropyl ring, providing a reliable and controlled method to introduce diverse substituents.
This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for the successful reductive amination of this compound with various aldehydes. We will delve into the rationale behind reagent selection, reaction optimization, and troubleshooting, with a particular focus on the use of sodium triacetoxyborohydride (STAB) as a mild and highly selective reducing agent.[1]
Mechanistic Insights: The "How" and "Why" of Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds, transforming a carbonyl group and an amine into a more substituted amine.[2] The process is typically a one-pot reaction that proceeds through two key stages: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde. This is followed by dehydration to form a Schiff base (imine). Under mildly acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This step is crucial as it activates the intermediate for reduction.
-
Hydride Reduction: A reducing agent, present in the reaction mixture, then delivers a hydride ion to the iminium ion, yielding the final secondary amine product.
The choice of reducing agent is critical. A successful reductive amination requires a reagent that selectively reduces the iminium ion in the presence of the starting aldehyde.[3] Powerful reducing agents like sodium borohydride (NaBH₄) can indiscriminately reduce both the aldehyde and the iminium ion, leading to undesired alcohol byproducts and lower yields.[4] This is where milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) demonstrate their superiority.[1]
dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Amine [label="R-NH2\n(this compound)", fillcolor="#F1F3F4"]; Aldehyde [label="R'-CHO\n(Aldehyde)", fillcolor="#F1F3F4"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Imine [label="Imine (Schiff Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryAmine [label="Secondary Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducingAgent [label="NaBH(OAc)3\n(Reducing Agent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H2O", shape=plaintext]; H_plus [label="H+", shape=plaintext];
Amine -> Hemiaminal; Aldehyde -> Hemiaminal; Hemiaminal -> Imine [label="-H2O"]; Imine -> Iminium [label="+H+"]; Iminium -> SecondaryAmine; ReducingAgent -> SecondaryAmine [label="Hydride Transfer"]; } caption: "General mechanism of reductive amination."
Reagent Selection and Rationale
The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reducing agent for the reductive amination of this compound for several key reasons:
-
Mildness and Selectivity: The three electron-withdrawing acetoxy groups on the boron atom temper the reactivity of the borohydride. This makes STAB less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion intermediate.[2] This chemoselectivity is the cornerstone of a successful one-pot reductive amination, minimizing the formation of alcohol byproducts.[1]
-
Operational Simplicity: Due to its high selectivity, STAB can be added directly to a mixture of the amine and aldehyde, allowing for a convenient one-pot procedure.[2]
-
Favorable Reaction Conditions: STAB is effective under mildly acidic conditions, which are also optimal for the formation of the imine intermediate.[5]
Solvent Considerations
The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. For reductive aminations with STAB, common aprotic solvents include:
-
Dichloromethane (DCM): An excellent choice for its ability to dissolve a wide range of organic compounds.
-
1,2-Dichloroethane (DCE): Similar to DCM and often used interchangeably.
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.[4]
-
Dioxane: A less common but viable option.[4]
Protic solvents like methanol are generally avoided with STAB as they can react with the borohydride.[4]
The Role of an Acid Catalyst
While STAB can function without an added acid, the inclusion of a catalytic amount of a weak acid, such as acetic acid, can be beneficial. The acid catalyzes the dehydration of the hemiaminal intermediate, thereby accelerating the formation of the imine and, consequently, the overall reaction rate.[5]
Detailed Experimental Protocols
The following protocols provide a general framework for the reductive amination of this compound. Optimization of reaction time and stoichiometry may be necessary for specific aldehydes.
Protocol 1: General Reductive Amination with Sodium Triacetoxyborohydride
This protocol is suitable for a wide range of aliphatic and aromatic aldehydes.
Materials:
-
This compound
-
Aldehyde (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 - 0.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents).
-
Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1 M concentration of the amine).
-
If desired, add acetic acid (0.1-0.2 equivalents) to the mixture and stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirring solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
dot graph ProtocolWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix Amine and Aldehyde in DCM/DCE", fillcolor="#F1F3F4"]; Add_Acid [label="Add Acetic Acid (optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_STAB [label="Add NaBH(OAc)3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Stir at Room Temperature (4-24h)", fillcolor="#F1F3F4"]; Quench [label="Quench with NaHCO3 (aq)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Extract with DCM", fillcolor="#F1F3F4"]; Wash_Dry [label="Wash with Brine & Dry", fillcolor="#F1F3F4"]; Purify [label="Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Mix; Mix -> Add_Acid; Add_Acid -> Add_STAB; Add_STAB -> React; React -> Quench; Quench -> Extract; Extract -> Wash_Dry; Wash_Dry -> Purify; Purify -> End; } caption: "Workflow for general reductive amination."
Protocol 2: Tandem Reductive Amination and In-Situ N-Boc Protection
This protocol is particularly useful when the newly formed secondary amine is intended to be protected with a Boc group in a one-pot fashion, preventing potential side reactions like over-alkylation.[6][7]
Materials:
-
This compound
-
Aldehyde (1.0 equivalent)
-
Triethylamine (2.5 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and the aldehyde (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (2.5 equivalents) and stir the mixture vigorously at room temperature for 1 hour.
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) followed by sodium triacetoxyborohydride (2.0 equivalents).
-
Continue stirring at room temperature for an additional 4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the N-Boc protected secondary amine.[6]
Data Presentation: A Comparative Overview
The following table provides a general comparison of common reducing agents for reductive amination.
| Reducing Agent | Typical Solvent(s) | pH Condition | Selectivity for Iminium Ion | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mildly Acidic | High | Mild, selective, one-pot procedure | Moisture sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mildly Acidic | High | Effective, not water-sensitive | Highly toxic (HCN gas evolution) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Low | Inexpensive, powerful | Reduces aldehydes/ketones |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yields are low, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40 °C). Ensure all reagents are anhydrous, as moisture can deactivate STAB. For sterically hindered aldehydes, a slight excess of the aldehyde and reducing agent may be beneficial.
-
Formation of Alcohol Byproduct: This indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion. This is more common with less selective reducing agents like NaBH₄. Switching to NaBH(OAc)₃ should mitigate this issue.
-
Incomplete Reaction: If starting materials remain, ensure that the imine formation is efficient. The addition of a catalytic amount of acetic acid can promote this step. For particularly unreactive carbonyls, the use of a Lewis acid like Ti(OiPr)₄ in conjunction with the reducing agent can be explored.[4]
-
Over-alkylation: While less common with primary amines and STAB, if the formation of a tertiary amine is observed, consider using a strict 1:1 stoichiometry of the amine to the aldehyde. Alternatively, the tandem Boc-protection protocol can be employed to cap the secondary amine as it is formed.[6]
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of N-substituted derivatives. The mild reaction conditions, high chemoselectivity, and operational simplicity make this protocol a valuable tool for researchers in drug discovery and development. By understanding the underlying mechanistic principles and following the detailed protocols provided, scientists can confidently and successfully employ this powerful transformation in their synthetic endeavors.
References
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 270. [Link]
-
Reddy, D., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron Letters, 53(38), 5129-5132. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Reaction Mechanisms. (n.d.). Reductive Amination. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Aminations of Aldehydes and Ketones to the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Opinion in Drug Discovery & Development, 9(6), 774-783. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Utilizing Tert-butyl ((1-aminocyclopropyl)methyl)carbamate in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][5]
Linker design is a multi-parameter optimization process where factors like length, rigidity, and chemical composition must be carefully considered.[4][5] Linkers can be broadly categorized as flexible (e.g., PEG, alkyl chains) or rigid (e.g., cycloalkanes, alkynes).[3] While flexible linkers are synthetically tractable, they can incur an entropic penalty upon binding.[3] In contrast, rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing both potency and selectivity.[5]
This guide focuses on the application of a specific rigid linker building block, tert-butyl ((1-aminocyclopropyl)methyl)carbamate , in PROTAC synthesis. The 1,1-disubstituted cyclopropane motif offers a constrained, three-dimensional geometry that can confer favorable properties to the resulting PROTAC, such as improved metabolic stability and cell permeability.
Featured Building Block: this compound
This building block provides a short, rigid cyclopropyl core. The Boc-protected amine allows for selective, directional synthesis, enabling its incorporation into a PROTAC linker through standard coupling chemistries.
| Property | Value | Source |
| CAS Number | 934481-48-8 | N/A |
| Molecular Formula | C₉H₁₈N₂O₂ | N/A |
| Molecular Weight | 186.25 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Key Features | Rigid cyclopropyl core, orthogonal Boc protecting group | N/A |
Conceptual Framework for PROTAC Synthesis
The synthesis of a PROTAC is a modular process.[1] The general workflow involves the synthesis of the POI ligand and the E3 ligase ligand, each with a suitable attachment point for the linker. The linker itself can be built up sequentially or attached as a single unit. The use of this compound introduces a rigid structural element into the linker.
A common strategy involves a convergent synthesis where the final step is the coupling of the POI-linker moiety with the E3 ligase ligand, or vice-versa. The Boc protecting group on our featured building block is crucial for this strategy, as it masks one of the amine functionalities while the other is being derivatized.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific POI and E3 ligase ligands being used.
Protocol 1: Boc Deprotection of the Linker Building Block
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamine linker core, (1-(aminomethyl)cyclopropyl)methanamine.
Rationale: The Boc group is stable under many reaction conditions but can be cleanly removed with strong acid, such as trifluoroacetic acid (TFA).[6] This orthogonality is essential for selective synthesis.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield (1-(aminomethyl)cyclopropyl)methanamine. The product is often a volatile oil or salt and may be used directly in the next step without further purification.
Protocol 2: Synthesis of a PROTAC via Amide Coupling
Objective: To couple the diamine linker to a POI ligand containing a carboxylic acid and subsequently to an E3 ligase ligand. This example uses a generic POI ligand with a carboxylic acid handle and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.
Rationale: Amide bond formation is a robust and widely used reaction in PROTAC synthesis. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) efficiently facilitate this reaction. This protocol follows a two-step sequence to ensure selective coupling.
Step 2A: Coupling of Diamine Linker to POI Ligand
-
In a round-bottom flask under an inert atmosphere, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the crude (1-(aminomethyl)cyclopropyl)methanamine (from Protocol 1, approx. 1.2 eq) in a small amount of anhydrous DMF.
-
Add the diamine solution dropwise to the activated POI ligand solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous LiCl solution, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting mono-functionalized POI-linker intermediate by flash column chromatography.
Step 2B: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
This step assumes the use of a pomalidomide derivative with a carboxylic acid handle.
-
Follow the same procedure as in Step 2A, using the purified POI-linker intermediate (1.0 eq) as the amine component and the pomalidomide-COOH derivative (1.1 eq) as the carboxylic acid component.
-
Activate the pomalidomide-COOH with HATU and DIPEA in DMF.
-
Add the POI-linker intermediate and stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Perform an aqueous workup as described previously.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity.
-
Characterize the final product by LC-MS and ¹H/¹³C NMR spectroscopy.
Biological Evaluation of the Final PROTAC
Once the PROTAC is synthesized and purified, its biological activity must be assessed.
Protocol 3: Western Blot for Protein Degradation
Objective: To determine if the synthesized PROTAC induces the degradation of the target POI in a cellular context.
Materials:
-
Cancer cell line expressing the POI (e.g., MCF7, A549)[2]
-
Complete cell culture medium
-
Synthesized PROTAC dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control. This data can be used to calculate the DC₅₀ (concentration for 50% degradation).
Conclusion and Future Perspectives
The use of rigid linkers, such as those derived from This compound , represents a promising strategy in the rational design of PROTACs. The constrained conformation offered by the cyclopropyl core can lead to improved ternary complex stability and favorable pharmacokinetic properties. The modular synthetic approach outlined here, utilizing orthogonal protecting groups, provides a robust framework for incorporating this and other novel linker building blocks into PROTAC discovery campaigns. Further exploration of the structure-activity relationships of such rigid linkers will undoubtedly accelerate the development of the next generation of targeted protein degraders.[4][7]
References
-
Design, Synthesis, and Biological Evaluation of Death-Associated Protein Kinase 1 PROTACs. (2025). Bioorganic Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Institutes of Health. [Link]
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2019). Organic & Biomolecular Chemistry. [Link]
-
Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025). Utrecht University. [Link]
-
Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of niclosamide PROTACs. (2020). RSC Medicinal Chemistry. [Link]
-
Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (2022). RSC Medicinal Chemistry. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy. [Link]
- Proteolysis targeting chimeric pharmaceutical. (2006).
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Signal Transduction and Targeted Therapy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Constrained Peptidomimetics: Solid-Phase Synthesis Applications of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Introduction: The Power of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of bioactive molecules is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful class of therapeutics.[1] They offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints. By reducing the flexibility of a peptide backbone, we can pre-organize the molecule into its bioactive conformation, leading to enhanced binding affinity and specificity for its biological target.[2][3]
The cyclopropane ring, a small and rigid carbocycle, is an attractive scaffold for inducing conformational constraints in peptidomimetics.[2][3][4] Its unique stereoelectronic properties can enforce specific torsion angles in the peptide backbone, effectively locking the molecule in a desired shape. This guide focuses on the solid-phase synthesis (SPPS) applications of a versatile building block for introducing such constraints: Tert-butyl ((1-aminocyclopropyl)methyl)carbamate . This molecule, featuring a geminal aminomethyl group on a cyclopropane ring, allows for the creation of unique peptide analogues with restricted conformational freedom.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into peptide chains, and discuss its potential applications in the development of novel therapeutics.
The Strategic Advantage of the Aminocyclopropyl Moiety
The incorporation of the (1-aminocyclopropyl)methyl moiety into a peptide backbone introduces a significant steric and conformational bias. This is not a mere substitution but a strategic design element with profound implications for the resulting peptidomimetic's properties.
-
Conformational Rigidity: The cyclopropane ring severely restricts bond rotation, leading to a more defined three-dimensional structure. This can be leveraged to mimic or stabilize specific secondary structures, such as β-turns or extended conformations, which are often crucial for biological activity.[4]
-
Metabolic Stability: The unnatural cyclopropyl group can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptidomimetic.
-
Vectorial Display of Side Chains: The rigid scaffold precisely positions the side chains of neighboring amino acids, which can be optimized for enhanced interaction with a biological target.
The use of the tert-butyloxycarbonyl (Boc) protecting group for one of the amino functionalities in this compound makes it fully compatible with well-established Boc-based solid-phase peptide synthesis (SPPS) strategies.[5][6][7]
Solid-Phase Synthesis Workflow: Incorporating this compound
The successful integration of this sterically demanding building block into a growing peptide chain on a solid support requires careful consideration of coupling conditions to ensure high efficiency and avoid side reactions.
Caption: General workflow for solid-phase synthesis incorporating the constrained diamine.
Detailed Protocols
Protocol 1: Coupling of this compound
Due to the steric hindrance of the cyclopropyl group, standard coupling conditions may need to be optimized. The use of more potent coupling reagents and potentially longer reaction times or double coupling is recommended.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Reagent Preparation:
-
In a separate vial, dissolve 3 equivalents of this compound in DMF.
-
In another vial, dissolve 3 equivalents of HCTU or HATU in DMF.
-
-
Activation: Add the HCTU/HATU solution to the solution of the aminocyclopropyl building block. Add 6 equivalents of DIEA to the mixture and agitate for 2-5 minutes to pre-activate.
-
Coupling Reaction: Add the activated mixture to the swollen peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), continue the coupling for another 1-2 hours or perform a second coupling.
-
Double Coupling (if necessary): If the Kaiser test remains positive, drain the reaction solution, wash the resin with DMF (3x), and repeat steps 3-5.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Causality Behind Experimental Choices:
-
Potent Coupling Reagents: HCTU and HATU are highly efficient coupling reagents that are well-suited for sterically hindered amino acids and challenging couplings.
-
Excess Reagents: The use of a 3-fold excess of the building block and coupling reagent helps to drive the reaction to completion.
-
Double Coupling: This ensures that all available free amines on the resin are acylated, maximizing the yield of the desired peptide.
| Parameter | Recommended Condition | Rationale |
| Building Block Excess | 3 equivalents | Drives reaction equilibrium towards product formation. |
| Coupling Reagent | HCTU or HATU (3 eq.) | High reactivity for sterically hindered couplings. |
| Base | DIEA (6 equivalents) | Non-nucleophilic base to facilitate the reaction. |
| Reaction Time | 2-4 hours (per coupling) | Allows sufficient time for the sterically hindered coupling. |
| Monitoring | Kaiser Test | Confirms the completion of the coupling reaction. |
Protocol 2: Boc Deprotection
The removal of the temporary N-terminal Boc group is a standard step in Boc-SPPS.
Materials:
-
Peptide-resin with a Boc-protected N-terminus
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Washing solvents: DCM, Isopropanol (IPA), DMF
-
Neutralization solution: 10% DIEA in DCM
Procedure:
-
Pre-wash: Wash the peptide-resin with DCM (3x).
-
Deprotection: Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes. Drain the solution. Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[5]
-
Washing: Drain the deprotection solution and wash the resin sequentially with DCM (3x), IPA (3x), and DMF (3x).[5]
-
Neutralization: Add the 10% DIEA in DCM solution to the resin and agitate for 2-5 minutes. Repeat the neutralization step.
-
Final Washing: Wash the resin with DMF (3x) to prepare for the next coupling step.
Mechanism of Boc Deprotection:
Caption: Acid-catalyzed removal of the Boc protecting group.
Protocol 3: Cleavage and Final Deprotection
The final step involves cleaving the completed peptide from the solid support and removing any side-chain protecting groups. For Boc-SPPS, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training. TFMSA is a strong acid and should be handled with appropriate safety precautions.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., HF/anisole (9:1 v/v) or TFMSA/TFA/thioanisole)
-
Scavengers (e.g., anisole, thioanisole, p-cresol) to protect sensitive residues
-
Cold diethyl ether
Procedure (General, using TFMSA):
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.
-
Cleavage Cocktail Preparation: In a suitable reaction vessel, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole in a ratio of 1:10:1.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Stir the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery and Development
The ability to introduce conformational constraints makes this compound a valuable tool in the synthesis of peptidomimetics for various therapeutic targets.
-
Enzyme Inhibitors: By mimicking the transition state of an enzymatic reaction, constrained peptidomimetics can act as potent and selective enzyme inhibitors.
-
Receptor Agonists and Antagonists: The defined conformation of these molecules can lead to high-affinity binding to cell surface receptors, enabling the development of potent agonists or antagonists.
-
Protein-Protein Interaction Modulators: Constrained peptides can be designed to mimic key epitopes in protein-protein interactions, offering a strategy to modulate these therapeutically relevant targets.
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptidomimetics via Boc-SPPS. The strategic incorporation of the aminocyclopropyl moiety can lead to molecules with enhanced biological activity, metabolic stability, and receptor selectivity. While its steric bulk necessitates optimized coupling conditions, the protocols outlined in this guide provide a robust framework for its successful application. By leveraging the principles of conformational constraint, researchers can unlock new possibilities in the design and development of novel peptide-based therapeutics.
References
- Nomizu, M., Inagaki, Y., Yamashita, K., & Shiraishi, T. (1991). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(3), 145-152.
- Burgess, K., Lim, D., & Ho, K. K. (1996). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. Journal of the American Chemical Society, 118(44), 10672-10679.
- Fields, G. B. (1997). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
- Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442.
- Martin, S. F., Reichelt, A., & Scola, P. M. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Machado, E., Palma, M. S., & Miranda, M. T. M. (2004). Bioactive peptides: synthesis, properties, and applications in the packaging and preservation of food. Comprehensive Reviews in Food Science and Food Safety, 3(2), 58-79.
- Martin, S. F., Dorsey, G. O., Gane, T., Hillier, M. C., Kessler, H., Baur, M., ... & Topol, I. A. (1998). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of medicinal chemistry, 41(10), 1581-1597.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Peptide Synthesis (pp. 65-80). Humana Press, New York, NY.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of peptide science: an official publication of the European Peptide Society, 15(4), 205-212.
- Dunlap, N., Lankford, K. R., Pathiranage, A. L., Taylor, J., Reddy, N., Gouger, D., ... & Reibenspies, J. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic letters, 13(18), 4879-4881.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178-186.
- Kent, S. B. (2009). Fundamental aspects of SPPS and green chemical peptide synthesis. Peptide Science, 92(2), 143-155.
- James III, W. H., Woody, E. R., & Zwier, T. S. (2015). Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences. Faraday discussions, 177, 137-160.
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296.
- White, C. J., & Yudin, A. K. (2011). Improvement on permeability of cyclic peptide/peptidomimetic: Backbone N-methylation as a useful tool. Current opinion in chemical biology, 15(3), 373-381.
- Wu, C., & Deber, C. M. (2000). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of the American Society for Mass Spectrometry, 11(11), 957-964.
- Marchesan, S., Vargiu, A. V., & Styan, K. E. (2015). Chirality effects in peptide assembly structures. Chemical Society Reviews, 44(23), 8483-8494.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Leveraging tert-Butyl ((1-Aminocyclopropyl)methyl)carbamate for the Introduction of gem-Dimethylcyclopropyl Mimics in Drug Discovery
Introduction: The Strategic Value of the gem-Dimethylcyclopropyl Moiety in Medicinal Chemistry
In the intricate process of drug design and development, the incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. The gem-dimethylcyclopropyl group has emerged as a particularly valuable substituent, frequently employed by medicinal chemists to enhance the properties of drug candidates.[1][2] This moiety, often found in natural products with significant biological activity, offers a unique combination of steric bulk and conformational rigidity.[3][4][5][6][7]
The strategic introduction of a gem-dimethylcyclopropyl group can lead to several advantageous modifications in a lead compound, including:
-
Enhanced Potency and Selectivity: The defined three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target and leading to increased potency.[8][9]
-
Improved Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, a common pathway for drug degradation in the body. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.[8][9][10]
-
Modulation of Physicochemical Properties: The introduction of this lipophilic group can influence a compound's solubility and permeability, crucial factors for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Bioisosteric Replacement: The gem-dimethylcyclopropyl group can serve as a bioisostere for other common functional groups, such as carbonyls or other alkyl groups, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize target engagement and reduce off-target effects.[11][12][13][14][15]
Given these benefits, the development of efficient synthetic methodologies to introduce this valuable structural unit is of paramount importance. This document provides detailed application notes and a proposed protocol for the use of tert-butyl ((1-aminocyclopropyl)methyl)carbamate as a strategic building block for accessing structures that mimic the desirable properties of the gem-dimethylcyclopropyl group.
Reagent Profile: this compound
This compound (CAS No. 934481-48-8) is a bifunctional molecule containing a primary amine on a cyclopropyl ring and a Boc-protected aminomethyl group.[16][17] This unique arrangement makes it a valuable synthon for introducing a cyclopropylamine moiety with a protected handle for further elaboration.
| Property | Value | Reference |
| CAS Number | 934481-48-8 | [16][17] |
| Molecular Formula | C9H18N2O2 | [16][17] |
| Molecular Weight | 186.25 g/mol | [16][17] |
| Alternate Names | (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester; tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | [16][17] |
The presence of the Boc protecting group allows for the selective reaction of the primary amine on the cyclopropyl ring, while the aminomethyl group remains masked.[18][19] This differential reactivity is key to its utility in multi-step synthetic sequences.
Conceptual Workflow: From Reagent to Mimic
The following diagram illustrates the conceptual workflow for utilizing this compound to introduce a functionalized cyclopropylmethylamine moiety, which can act as a mimic of a gem-dimethylcyclopropyl group by providing steric bulk and conformational constraint adjacent to a core scaffold.
Figure 1. Conceptual workflow for the application of this compound.
Experimental Protocols
The following protocols provide a generalized yet detailed framework for the application of this compound in the synthesis of molecules containing a cyclopropylmethylamine moiety. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Protocol 1: Reductive Amination with an Aldehyde or Ketone
This protocol describes the coupling of this compound with a carbonyl-containing core scaffold via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone substrate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone substrate (1.0 eq) and anhydrous DCM or DCE.
-
Add this compound (1.1 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the primary amine for further functionalization.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected primary amine, which can often be used in the next step without further purification.
Proposed Synthetic Application: Aza-Michael Addition for Peptidomimetic Synthesis
The primary amine of this compound can also be employed as a nucleophile in aza-Michael additions to α,β-unsaturated esters or amides. This approach is particularly useful in the synthesis of peptidomimetics, where the cyclopropyl group can introduce conformational constraints.[20][21]
Figure 2. Proposed workflow for peptidomimetic synthesis.
This strategy allows for the creation of novel amino acid-like building blocks that can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.[18][22][23][24] The resulting peptidomimetics benefit from the conformational rigidity imparted by the cyclopropyl ring, potentially leading to enhanced biological activity and stability.[9]
Conclusion
This compound is a versatile and valuable building block for medicinal chemists seeking to introduce cyclopropyl moieties as mimics of the gem-dimethylcyclopropyl group. Its bifunctional nature, with a reactive primary amine and a protected aminomethyl group, allows for its strategic incorporation into a wide range of molecular scaffolds. The protocols and conceptual workflows presented here provide a solid foundation for researchers to explore the potential of this reagent in their drug discovery programs, ultimately contributing to the development of novel therapeutics with improved pharmacological properties.
References
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
- tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride. Benchchem.
- Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PubMed Central.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. (n.d.). ResearchGate.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Synthesis of (1S,2S)- and (1R,2R)-1-amino-2-methylcyclopropane-phosphonic acids from racemic methylcyclopropanone acetal. ResearchGate.
- Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter.
- Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate.
- Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters.
- Fisher, F., & Applequist, D. E. (n.d.). Synthesis of 1-Methylcyclopropene. The Journal of Organic Chemistry.
-
Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. PubMed. Retrieved from [Link]
- This compound. ChemNorm.
- Dimethylcyclopropane Moiety in Natural Product Synthesis: Application Notes and Protocols. Benchchem.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
- The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.
- This compound CAS#: 934481-48-8. ChemWhat.
- Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World.
- Application Notes and Protocols: Utilizing tert-Butyl (cyanomethyl)(methyl)carbamate in Peptide Synthesis. Benchchem.
- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
- gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Organic Chemistry Portal.
- Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: An intriguing source of PKC modulators. ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate.
- Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: an intriguing source of PKC modulators. Natural Product Reports.
- Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
- tert-Butyl (1-(3-aminopropyl)cyclopropyl)carbamate. BLDpharm.
- Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Bioconjugate Chemistry.
- Introduction to Peptide Synthesis Methods. Bachem.
- tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Knight Chemicals Online.
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: an intriguing source of PKC modulators - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS: 934481-48-8 | ChemNorm [chemnorm.com]
- 17. chemwhat.com [chemwhat.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bachem.com [bachem.com]
- 24. bachem.com [bachem.com]
Synthetic routes to derivatives of "Tert-butyl ((1-aminocyclopropyl)methyl)carbamate"
An In-Depth Guide to the Synthesis and Derivatization of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Authored by: A Senior Application Scientist
Introduction
The 1-aminomethyl-1-aminocyclopropane scaffold is a paramount structural motif in modern medicinal chemistry. As a conformationally restricted bioisostere of 1,2-diaminoethane, it offers a rigid backbone that can precisely orient functional groups for optimal interaction with biological targets. This rigidity minimizes the entropic penalty upon binding, often leading to enhanced potency and selectivity. The title compound, this compound, serves as a versatile and strategically protected building block for introducing this valuable moiety into complex molecules. The tert-butyloxycarbonyl (Boc) group provides robust protection for one of the amino functionalities, allowing for selective manipulation of the free primary amine, making it an indispensable tool for researchers in drug development.[1]
This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this core structure and its derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore subsequent derivatization techniques.
Core Synthetic Strategies: A Retrosynthetic Overview
The synthesis of the target scaffold can be approached from several distinct strategic directions. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements. The primary retrosynthetic disconnections involve either forming the cyclopropane ring at a key stage or functionalizing a pre-existing cyclopropyl core.
Caption: Key retrosynthetic approaches to the target scaffold.
Route A: Titanium-Mediated Cyclopropanation of a Nitrile
This approach is one of the most efficient for constructing the 1-amino-1-cyanocyclopropane core. It leverages the titanium-catalyzed cyclopropanation of nitriles, a powerful method for forming highly functionalized cyclopropane rings.[2] The subsequent reduction of the nitrile group furnishes the desired primary amine.
Protocol 1: Synthesis of tert-butyl ((1-cyanocyclopropyl)methyl)carbamate
This protocol is adapted from methodologies involving the titanium-catalyzed reaction of Grignard reagents with nitriles.[2] The reaction proceeds via a transient titanacyclopropane intermediate which, upon reaction with an α,β-unsaturated nitrile, generates the cyclopropane ring.
Rationale:
-
Titanium(IV) isopropoxide acts as a catalyst to mediate the formation of the key titanacyclopropane intermediate from the Grignard reagent.
-
Ethylmagnesium bromide serves as the source of the "C2" unit for the cyclopropane ring.
-
The use of an N-Boc protected aminomethyl acrylonitrile precursor ensures the correct placement of the protected amine and the nitrile handle for further functionalization.
-
Anhydrous conditions are critical as both the Grignard reagent and the titanium catalyst are highly sensitive to moisture.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add titanium(IV) isopropoxide (4.5 mL, 15 mmol) to the stirred THF.
-
Add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 20 mL, 60 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The solution will typically turn dark brown or black.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add a solution of tert-butyl ((2-cyanoallyl)carbamate (5.88 g, 30 mmol) in anhydrous THF (30 mL) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield tert-butyl ((1-cyanocyclopropyl)methyl)carbamate as a solid.
Protocol 2: Reduction of Nitrile to Primary Amine
The reduction of the nitrile to the primary amine is a standard transformation. Lithium aluminum hydride (LAH) is a powerful reducing agent well-suited for this purpose.
Rationale:
-
Lithium aluminum hydride (LAH) is a potent, non-selective reducing agent capable of converting nitriles to primary amines in high yield.
-
Anhydrous solvent is required as LAH reacts violently with water.
-
The workup procedure with sequential addition of water and NaOH solution (Fieser workup) is designed to safely quench excess LAH and produce a granular, easily filterable aluminum salt precipitate.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of LAH (1.3 g, 34 mmol) in anhydrous THF (80 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of tert-butyl ((1-cyanocyclopropyl)methyl)carbamate (3.6 g, 17 mmol) in anhydrous THF (40 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Very cautiously, quench the reaction by the sequential dropwise addition of:
-
Water (1.3 mL)
-
15% aqueous NaOH solution (1.3 mL)
-
Water (3.9 mL)
-
-
Allow the resulting slurry to stir vigorously at room temperature for 1 hour. The precipitate should become white and granular.
-
Filter the mixture through Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 40 mL).
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.
Route C: Ring-Opening of a Spirocyclic Precursor
An elegant and stereocontrolled alternative involves the synthesis and subsequent ring-opening of a 1,4-diazaspiro[2.2]pentane (DASP) intermediate.[3] These strained spirocycles contain two electronically distinct aziridines, allowing for highly regioselective ring-opening reactions.
Caption: Workflow for the DASP ring-opening strategy.
This method offers excellent control over stereochemistry, as the chirality can be transferred from an appropriate starting material. The ring-opening at the less substituted carbon of one aziridine ring with a nucleophile (such as water, leading to a hydroxymethyl group that can be converted to an amine) generates the desired 1,1-disubstituted cyclopropane core.[3] While synthetically more complex, this route provides access to enantioenriched products.
Derivatization of the Core Scaffold
Once this compound is synthesized, the free primary amine is available for a wide array of functionalization reactions. This allows for its incorporation into larger molecules as part of a drug discovery program.
Protocol 3: Amide Bond Formation via EDCI Coupling
This is a standard method for creating an amide linkage between the primary amine of the scaffold and a carboxylic acid.
Rationale:
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine.
-
HOBt (Hydroxybenzotriazole) is often added as an activating agent to suppress side reactions (like N-acylurea formation) and minimize racemization if the carboxylic acid is chiral.[4]
-
DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to ensure the primary amine is in its free, nucleophilic state.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in the same solvent.
-
Add DIPEA (2.5 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
Data Summary
The following table summarizes typical data for the key intermediate and final product described in Route A. Actual yields and spectral data may vary.
| Compound Name | Molecular Formula | MW ( g/mol ) | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| tert-butyl ((1-cyanocyclopropyl)methyl)carbamate | C₁₀H₁₆N₂O₂ | 196.25 | 60-75% | ~5.1 (br s, 1H, NH), 3.3 (d, 2H), 1.45 (s, 9H), 1.2 (m, 2H), 0.9 (m, 2H) | 197.1 [M+H]⁺ |
| This compound | C₉H₁₈N₂O₂ | 186.25 | 85-95% | ~5.0 (br s, 1H, NH), 3.1 (d, 2H), 1.44 (s, 9H), 1.3 (br s, 2H, NH₂), 0.7 (m, 2H), 0.6 (m, 2H) | 187.2 [M+H]⁺ |
Conclusion
This compound is a high-value building block for pharmaceutical research. Its synthesis can be reliably achieved through several strategic routes, most notably via the titanium-mediated cyclopropanation of a nitrile followed by reduction. The orthogonally protected diamine structure allows for straightforward and selective derivatization of the free primary amine, enabling its seamless integration into complex molecular architectures. The protocols and rationale provided herein offer a robust foundation for researchers to confidently synthesize and utilize this important scaffold in their drug discovery efforts.
References
-
Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives Source: ResearchGate URL: [Link]
-
Title: 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads Source: PubMed Central (PMC) URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Cyclopropanation Source: Wikipedia URL: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Welcome to the technical support center for Tert-butyl ((1-aminocyclopropyl)methyl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable, yet sterically challenging, building block. The unique structural feature of a primary amine adjacent to a quaternary cyclopropyl carbon presents distinct challenges in achieving high-efficiency amide bond formation.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound so challenging?
The primary difficulty arises from steric hindrance. The target primary amine is attached to a methylene group, which is bonded to a quaternary carbon of the cyclopropyl ring. This "neopentyl-like" arrangement severely obstructs the nitrogen's lone pair of electrons, making it a less effective nucleophile and impeding its approach to the activated carboxylic acid.[1][2][3] Standard coupling conditions that work well for unhindered primary amines often result in low yields, slow reaction times, or complete failure.
Q2: What are the most critical parameters to control for a successful coupling reaction with this amine?
There are four primary pillars of optimization for this substrate:
-
Choice of Coupling Reagent: This is the most critical factor. High-reactivity reagents capable of forming highly activated esters are necessary to overcome the steric barrier.
-
Reaction Solvent: The solvent must ensure the solubility of all components and should ideally be a polar aprotic solvent like DMF or NMP to facilitate the reaction.[4]
-
Base Selection: A non-nucleophilic, sterically hindered base is crucial to deprotonate the carboxylic acid and neutralize any acid byproducts without competing in the reaction. DIPEA is a common choice.[5]
-
Temperature and Reaction Time: Due to the slow kinetics, elevated temperatures or longer reaction times may be necessary. However, this must be balanced against the risk of side reactions or racemization.
Q3: Can I use standard EDC/HOBt conditions for this coupling?
While EDC (or DIC) in combination with HOBt is a workhorse for many amide couplings, it is often inefficient for severely hindered amines like this one.[1] The O-acylisourea intermediate formed from EDC and the carboxylic acid may not be reactive enough, and the subsequent formation of the HOBt-ester can be slow.[6] This can lead to the accumulation of a stable N-acylurea byproduct, which terminates the reaction pathway.[4] For this specific substrate, more potent activating agents are strongly recommended.
Troubleshooting Guide: Common Coupling Issues
Problem: My reaction shows very low or no conversion to the desired amide product.
This is the most common issue encountered. The root cause is almost always insufficient activation of the carboxylic acid to overcome the steric hindrance of the amine.
-
Question: I used EDC/HOBt in DCM and saw no product after 24 hours. What should I do?
-
Answer & Rationale: Your coupling system lacks the necessary reactivity. The combination of a moderately reactive coupling agent (EDC/HOBt) and a non-polar solvent (DCM) is ill-suited for this challenge. You must switch to a more potent system.
-
Primary Recommendation: Uronium/Phosphonium Reagents. Switch to a uronium salt like HATU or HBTU . HATU is generally superior for sterically demanding couplings because it is based on HOAt, which generates a more reactive O-Azabenzotriazole active ester compared to the HOBt-based ester from HBTU.[4][7]
-
Secondary Recommendation: Phosphonium Reagents. Reagents like PyBOP or T3P are also excellent choices. T3P, in particular, is known for its high efficiency in difficult couplings, including those with less reactive anilines.[4]
-
Solvent Change: Replace DCM with a polar aprotic solvent like DMF or NMP . These solvents are better at solvating the charged intermediates in the reaction, accelerating the coupling process.[4]
-
Problem: I am seeing a significant side product that I can't identify.
Unwanted side reactions can compete with your desired amide formation, especially when reaction times are long or temperatures are elevated.
-
Question: I'm using HATU and DIPEA in DMF, and while I get some product, I also see a major byproduct with a higher molecular weight. What is it?
-
Answer & Rationale: You are likely observing a guanidinylation side product. Uronium reagents like HATU can react directly with a primary amine to form a stable tetramethylguanidinium adduct on the amine, rendering it incapable of participating in the desired amide coupling.[8] This side reaction is more prevalent when the amine is highly nucleophilic or when the desired coupling is slow due to steric hindrance.
-
Solution: Pre-activation Protocol. Do not add the amine, carboxylic acid, HATU, and base all at once. Instead, follow a pre-activation protocol:
-
In a separate flask, dissolve your carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA or 2,4,6-collidine) in anhydrous DMF.
-
Stir this "activation mixture" at room temperature for 15-30 minutes. This allows for the complete formation of the highly reactive OAt-ester.[9]
-
Add the solution of this compound to the pre-activated ester solution. This workflow ensures the coupling reagent is consumed in activating the acid before it has a chance to react with your hindered amine.
-
-
-
Question: I'm using EDC and see a precipitate that is not my product. What could this be?
-
Answer & Rationale: With carbodiimide reagents like EDC or DCC, two common side products can arise. If you are not using an additive like HOBt or Oxyma, the O-acylisourea intermediate can rearrange to a stable N-acylurea , which is unreactive.[4] The other byproduct is the urea itself (e.g., DCU if using DCC), which is often insoluble in solvents like DCM.[10]
-
Solution:
-
Always use an additive like Oxyma Pure or HOBt when using EDC. Oxyma is often preferred due to safety considerations and high reactivity.[11]
-
If using DCC, the resulting DCU precipitate can be removed by filtration. EDC is often chosen because its corresponding urea byproduct is water-soluble and easily removed during aqueous workup.[4][12]
-
-
Visualizing the Process
Caption: Decision tree for troubleshooting low coupling efficiency.
Optimized Protocols & Data
Comparative Overview of Common Coupling Reagents
| Reagent | Class | Relative Reactivity (Hindered Amines) | Common Byproducts | Key Considerations |
| HATU | Uronium Salt | +++++ (Excellent) | HOAt, Tetramethylurea | Preferred choice for difficult couplings. [7]Risk of guanidinylation without pre-activation. [8] |
| HBTU | Uronium Salt | ++++ (Very Good) | HOBt, Tetramethylurea | Slightly less reactive than HATU for hindered systems. [4] |
| EDC/Oxyma | Carbodiimide | ++ (Moderate) | EDC-Urea, Oxyma | Cost-effective. Requires longer reaction times or heat. Risk of N-acylurea formation. [4][11] |
| T3P® | Phosphonic Anhydride | +++++ (Excellent) | Phosphate salts | Very high reactivity, clean reactions. Byproducts are typically water-soluble. [4] |
| PyBOP | Phosphonium Salt | ++++ (Very Good) | HOBt, Phosphine Oxide | Good for suppressing racemization. |
Protocol 1: High-Efficiency Coupling via HATU Pre-activation
This protocol is designed for maximum yield when coupling a valuable carboxylic acid to this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
This compound (1.2 eq)
Procedure:
-
Activation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M with respect to the acid).
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the activation mixture at room temperature for 20 minutes. The solution may change color.
-
Coupling: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC, checking for the consumption of the limiting reagent (the carboxylic acid).
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Coupling using EDC/Oxyma
This protocol is a more economical alternative, suitable for larger-scale syntheses where a longer reaction time or moderate heating is acceptable.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Oxyma Pure (1.2 eq)
-
EDC·HCl (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
This compound (1.2 eq)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq), Oxyma Pure (1.2 eq), and this compound (1.2 eq).
-
Dissolve the components in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Initiation: Add EDC·HCl (1.5 eq) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction at room temperature for 24-48 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring & Workup: Follow steps 8-10 from Protocol 1.
References
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 2017, 94, 215. Retrieved from [Link]
-
Ramu, V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Biocatalytic amide bond formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Sci-Hub. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation?. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
PMC - NIH. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids / The Journal of Organic Chemistry, 2007 [sci-hub.box]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. peptide.com [peptide.com]
Technical Support Center: Boc Deprotection of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Welcome to the technical support center for the Boc deprotection of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the core chemistry, troubleshoot common side reactions, and provide validated protocols to ensure the successful synthesis of your target primary diamine, (1-aminocyclopropyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and what are the primary reactive intermediates?
A1: The Boc (tert-butyloxycarbonyl) group is a widely used amine protecting group that is readily cleaved under acidic conditions.[1][2][3] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This is followed by the cleavage of the C-O bond to generate a relatively stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the desired free amine and carbon dioxide gas.[4][5] The primary reactive intermediate of concern is the highly electrophilic tert-butyl cation, which is the main culprit behind many of the side reactions observed during Boc deprotection.[6][7]
Q2: What are the most common side reactions when deprotecting this compound?
A2: The two primary side reactions of concern are:
-
N-tert-butylation: The newly deprotected primary amine is nucleophilic and can be attacked by the tert-butyl cation, leading to the formation of a tert-butyl amine byproduct. While the primary amine in the final product is sterically hindered, this side reaction can still occur, especially with high concentrations of the tert-butyl cation.
-
Cyclopropane Ring Opening: The cyclopropane ring, particularly when adjacent to a carbocation or a protonated amine, can be susceptible to acid-catalyzed ring-opening.[8] This is due to the inherent ring strain of the three-membered ring.[9][10] This can lead to a mixture of undesired, rearranged byproducts.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[11][12] The Boc-protected starting material is significantly less polar than the resulting primary diamine. A suitable eluent system would be a mixture of dichloromethane and methanol. The deprotected amine can be visualized by staining the TLC plate with ninhydrin, which reacts with primary amines to produce a distinct color, typically purple or blue.[11] Additionally, ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group at approximately 1.4 ppm.[13][14]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the Boc deprotection of this compound.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
Persistence of the starting material as observed by TLC or NMR.
-
Low yield of the desired product.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Insufficient Acid Strength/Concentration | The acidity of the reaction medium may not be sufficient to drive the deprotection to completion.[12] | Increase the concentration of TFA (e.g., from 20% in DCM to 50% or even neat TFA) or switch to a stronger acid system like 4M HCl in dioxane.[15][16] |
| Low Reaction Temperature | The reaction kinetics may be slow at room temperature. | Gently warm the reaction mixture to 30-40 °C. Monitor carefully to avoid exacerbating side reactions. |
| Inadequate Reaction Time | The reaction may simply need more time to reach completion. | Extend the reaction time and monitor periodically by TLC until the starting material is fully consumed. |
| Poor Solubility | The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture. | Choose a solvent system in which the starting material is fully soluble. Dichloromethane (DCM) is a common choice. |
Issue 2: Formation of an Unknown, Less Polar Byproduct (Suspected N-tert-butylation)
Symptoms:
-
A new spot appears on the TLC plate with an Rf value between the starting material and the product.
-
Mass spectrometry analysis of the crude product shows a mass corresponding to the desired product + 56 Da.
Root Causes & Solutions:
The formation of this byproduct is due to the alkylation of the deprotected amine by the tert-butyl cation.[6][7]
Mitigation Strategies:
-
Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with the product.[7][15]
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 5-10% (v/v) | Highly effective in reducing the tert-butyl cation to isobutane. |
| Thioanisole | 5-10% (v/v) | An effective cation scavenger, particularly useful in peptide synthesis. |
| Water | 1-5% (v/v) | Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. |
Issue 3: Formation of Multiple, More Polar Byproducts (Suspected Cyclopropane Ring Opening)
Symptoms:
-
Multiple new spots appear on the TLC plate, often with lower Rf values than the desired product.
-
¹H NMR of the crude product shows complex multiplets in the aliphatic region and a decrease in the characteristic cyclopropyl proton signals.
-
Mass spectrometry reveals unexpected molecular weights corresponding to rearranged or solvent-adducted products.
Root Causes & Solutions:
The strained cyclopropane ring can undergo acid-catalyzed ring-opening, leading to a complex mixture of byproducts.[8][17]
Mitigation Strategies:
-
Milder Acidic Conditions: Avoid excessively harsh acidic conditions. Use the minimum concentration of acid required for complete deprotection.
-
Lower Reaction Temperature: Perform the deprotection at 0 °C or even lower to minimize the energy available for ring-opening.
-
Alternative Deprotection Methods: If ring-opening persists, consider alternative, non-acidic, or milder acidic deprotection methods.
| Alternative Method | Reagents and Conditions | Advantages | Reference |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) in DCM | Milder than strong protic acids, can be more selective. | [5] |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., toluene, dioxane) or neat. | Avoids the use of acid altogether. | [15] |
| Oxalyl Chloride/Methanol | Oxalyl chloride in methanol at room temperature. | Very mild conditions, tolerant of many acid-labile groups. | [1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or DCM (3x) to remove residual TFA.
-
The resulting TFA salt of (1-aminocyclopropyl)methanamine can be used directly or neutralized with a suitable base.
Protocol 2: Boc Deprotection with Scavengers to Minimize tert-butylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylsilane (TES) (1.5-2.0 eq).
-
Cool the solution to 0 °C.
-
Add TFA (10-20 eq) dropwise.
-
Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Workup as described in Protocol 1.
Visualizing the Chemistry: Reaction Mechanisms and Troubleshooting
Boc Deprotection Mechanism
Caption: Major side reaction pathways involving the tert-butyl cation.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Boc deprotection.
References
-
Awuah, S. G., & Ofori, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026. [Link]
-
Djerourou, A., & Aouf, N.-E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2496-2500. [Link]
-
Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kulesza, A., et al. (2025). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. ResearchGate. [Link]
-
Aouf, N.-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(3), 1269-1272. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
National Institutes of Health. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
-
SOAR. MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Kind, T., et al. (2009). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. TrAC Trends in Analytical Chemistry, 28(9), 1054-1065. [Link]
-
ResearchGate. (2018). ¹H NMR spectra to show BOC deprotection on the carbonate unit in the.... [Link]
-
ResearchGate. (2025). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. [Link]
-
Makita, M., et al. (1980). Gas chromatography mass spectrometry of t-butyldimethylsilyl derivatives of organic acids. Journal of Chromatography A, 196(1), 173-177. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
The Royal Society of Chemistry. Supporting information - General procedure for Boc deprotection. [Link]
-
Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]
-
The Royal Society of Chemistry. (2020). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]
-
National Institutes of Health. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]
-
National Institutes of Health. (2021). Accelerated synthesis of energetic precursor cage compounds using confined volume systems. [Link]
-
Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
ACS Publications. (2020). C-C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions. [Link]
-
ResearchGate. (2025). Action of sulfuric acid on certain derivatives of cyclopropane. [Link]
-
Wikipedia. Cyclopropane. [Link]
-
ResearchGate. (2018). Syntheses of Biologically Active 2-Arylcyclopropylamines. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
ChemRxiv. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. [Link]
-
PubMed. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
-
ResearchGate. Attempted cyclopropane ring-opening reaction. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. longdom.org [longdom.org]
- 10. Cyclopropane - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification Strategies for Tert-butyl ((1-aminocyclopropyl)methyl)carbamate Derivatives
Welcome to the technical support center for the purification of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common purification challenges.
Introduction
This compound is a valuable building block in medicinal chemistry, notable for its constrained cyclopropyl motif and the orthogonally protected amino groups. The primary amine offers a reactive handle for further chemical modification, while the Boc-protected amine remains stable until a specific deprotection step is desired.[1] However, the unique structural features, particularly the presence of a basic primary amine, can introduce specific challenges during purification. This guide provides a structured approach to troubleshooting these issues.
General Purification Workflow
The purification strategy for these derivatives typically involves a multi-step process that begins after the initial reaction workup. The choice of technique depends on the physical state of the crude product (oil vs. solid) and the nature of the impurities.
Caption: A general decision-making workflow for purifying carbamate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Common impurities can originate from starting materials, reagents, or side reactions. These typically include:
-
Unreacted Di-tert-butyl dicarbonate (Boc₂O): A common reagent for Boc protection.[1][2]
-
tert-Butanol (t-BuOH): A byproduct of the Boc protection reaction.
-
Triethylamine (TEA) or other bases: Often used in the reaction and can be difficult to remove completely.[3]
-
Di-Boc protected species: If the reaction conditions are too harsh or excess Boc₂O is used, the primary amine may also get protected.
-
Unreacted starting amine: The material you started with before the Boc protection step.
Q2: My Boc-protected product is a thick, viscous oil. Is this normal and how can I handle it?
A2: Yes, it is very common for Boc-protected amines, including amino acid derivatives, to be isolated as thick oils or amorphous solids rather than crystalline powders.[3][4][5] This does not necessarily indicate impurity. For subsequent steps, you can proceed with the oil if it is sufficiently pure. If purification is needed, column chromatography is often the first choice. Alternatively, inducing crystallization or solidification via trituration can be effective.[3][6]
Q3: What is the best general-purpose solvent system for flash column chromatography?
A3: A gradient of methanol (MeOH) in dichloromethane (DCM) or chloroform (CHCl₃) is a very effective mobile phase for purifying these types of compounds on silica gel.[7]
-
Starting Point: Begin with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%).
-
Rationale: The non-polar DCM will elute less polar impurities first. The highly polar methanol is necessary to elute your polar amine product from the silica. The basicity of the primary amine can cause streaking on the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your solvent system.
-
Pro-Tip: Adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape and prevent streaking by neutralizing the acidic sites on the silica gel.
Troubleshooting Guide
Problem 1: My compound streaks badly on the silica gel TLC plate and column.
| Potential Cause | Solution & Scientific Rationale |
| Acid-Base Interaction | The primary amine on your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution and "streaking" or "tailing." |
| Recommended Fix | 1. Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) into your eluent system (e.g., DCM/MeOH/NH₄OH 90:9:1).[8] The added base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly. 2. Use a Different Stationary Phase: Switch to a less acidic stationary phase like basic alumina.[8] Alumina is generally more suitable for the purification of basic compounds. |
Problem 2: I can't get my oily product to crystallize.
| Potential Cause | Solution & Scientific Rationale |
| Residual Solvents/Impurities | Even small amounts of solvent or impurities can inhibit crystal lattice formation.[3] Many Boc-protected amino acids are known to be difficult to crystallize from a reaction mixture.[4][5] |
| Recommended Fix | 1. Trituration: Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., DCM or ethyl acetate). Then, add a large volume of a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether, or iso-hexane) while stirring vigorously.[6] This process "washes" the oil and can often induce precipitation of a solid. 2. Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the oil.[4][5] This provides a nucleation point for crystallization to begin. Let it stand at room temperature or in the cold. 3. pH Adjustment: If applicable to your specific derivative, you can sometimes achieve solidification by dissolving the compound in a solvent and carefully adjusting the pH to the isoelectric point where its solubility is lowest.[3] |
| Experimental Protocol: Trituration with Hexane | 1. Dissolve the crude oil (e.g., 1 gram) in a minimal volume of dichloromethane (DCM), typically 1-2 mL. 2. In a separate flask, place 30-40 mL of n-hexane. 3. While vigorously stirring the hexane, add the DCM solution dropwise. 4. If a precipitate forms, continue stirring for 30-60 minutes to maximize precipitation. 5. Collect the resulting solid by vacuum filtration, washing with fresh, cold hexane. 6. Dry the solid under high vacuum. |
Problem 3: After my aqueous workup, my product is still contaminated with starting materials.
| Potential Cause | Solution & Scientific Rationale |
| Inefficient Extraction | The partition coefficient (logP) of your compound and the impurities may be similar, leading to poor separation between the organic and aqueous layers. |
| Recommended Fix | 1. Acid/Base Wash: Exploit the basicity of the primary amine. Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your product, being basic, will protonate and move into the aqueous layer as a hydrochloride salt. Most neutral organic impurities (like excess Boc₂O) will remain in the organic layer, which can be discarded.[8] 2. Back-Extraction: After the acid wash, basify the aqueous layer with a base like 1M NaOH or saturated sodium bicarbonate until it is basic (pH > 9).[9] This deprotonates your product's ammonium salt, making it neutral and organic-soluble again. You can then re-extract your pure product into a fresh organic solvent (e.g., ethyl acetate or DCM).[10] |
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
References
- Crystallization method of Boc-amino acid.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Crystallization method of Boc-amino acid.
- Isotopic Purity of Methyl Carbam
- Troubleshooting Purific
- Amine Protection / Deprotection. Fisher Scientific.
- Purification of N-Boc protected amino compounds. Der Pharma Chemica.
- How to get (or crystallize) solid amino acids derivatives and peptides?
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Experimental procedure for deprotection of Boc-protected amines. Benchchem.
- Troubleshooting of hydrazine carbam
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Tert-butyl carbamate derivative and preparation method and application thereof.
- tert-butyl ((1-aMinocyclopropyl)Methyl)
- Waters Alliance System for Carbamate Analysis Method Guide.
- Amine Boc protection-Mechanism and Reaction Setup. YouTube.
- Method for the Residue Determination of Carbamate Pesticides in Crops. Journal of Pesticide Science.
- Tert-butyl ((1-aMinocyclopropyl)Methyl)
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- How to purify p-amino tert butyl benzamide ?
- Tert-butyl (3-aminophenyl)(methyl)
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Introduction
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a valuable bifunctional building block in modern drug discovery and chemical synthesis. Its rigid cyclopropyl core and primary amine handle make it an attractive scaffold for introducing unique three-dimensional character into molecules. However, the very features that make it desirable also present a significant synthetic challenge: severe steric hindrance around the primary amine. This congestion, arising from the quaternary carbon of the cyclopropyl ring and the bulky Boc-protecting group, can dramatically impede reactivity, leading to low yields, stalled reactions, and the formation of unwanted side products.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and field-proven protocols to overcome these steric challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and successfully incorporate this versatile amine into your synthetic routes.
Understanding the Challenge: The Steric Profile of the Molecule
The primary amine of this compound is positioned on a quaternary carbon atom of the cyclopropyl ring. This arrangement, analogous to a neopentyl amine, creates a highly congested environment. The bulky tert-butoxycarbonyl (Boc) group on the adjacent aminomethyl side chain further restricts access to the reactive nitrogen center.[1][2] This steric shield is the primary reason for the molecule's diminished reactivity in standard nucleophilic reactions.[3][4][5]
Caption: Decision workflow for troubleshooting failed acylations.
Experimental Protocols
Protocol 1: Reductive Amination with a Hindered Aldehyde
This protocol details the N-alkylation of this compound with 2,2-dimethylpropanal.
Materials:
-
This compound (1.0 eq)
-
2,2-Dimethylpropanal (1.2 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated aq. NaHCO₃ solution
-
Brine
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).
-
Add 2,2-dimethylpropanal (1.2 eq) to the solution at room temperature.
-
Slowly add Ti(OiPr)₄ (1.5 eq) dropwise to the stirring solution. A mild exotherm may be observed.
-
Stir the resulting mixture at room temperature for 4-6 hours to allow for imine formation. Monitor by TLC or LC-MS if possible.
-
Once imine formation is judged to be complete (or has plateaued), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-18 hours.
-
Carefully quench the reaction by slowly adding saturated aq. NaHCO₃ solution. Stir vigorously for 30 minutes until the titanium salts precipitate as a white solid (TiO₂).
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired N-alkylated product.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with benzoic acid.
Materials:
-
Benzoic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
This compound (1.0 eq)
-
Ethyl acetate
-
1M HCl solution, saturated aq. NaHCO₃, and brine
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add benzoic acid (1.1 eq), HATU (1.2 eq), and anhydrous DMF (to make a 0.2 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
Add DIEA (3.0 eq) dropwise to the stirring solution. Stir for 15 minutes at 0 °C to allow for the formation of the activated ester.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated ester mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired amide.
References
-
Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Source: ACS Catalysis. [6]2. Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Source: PubMed Central (PMC), NIH. [7]3. Title: Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Source: Semantic Scholar. [8]4. Title: Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Source: PubMed.
-
Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Source: Journal of the American Chemical Society. [9]6. Title: Steric Hindrance in SN2 and SN1 Reactions. Source: Chemistry Steps. [10]7. Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Source: Chemistry Steps. [11]8. Title: Common side reactions with Boc-protected amino acids and how to avoid them. Source: Benchchem. [12]9. Title: The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Source: Benchchem. [1]10. Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Source: PubMed Central (PMC), NIH. [13]11. Title: Protective Groups. Source: Organic Chemistry Portal. [14]12. Title: Direct Amidation of Tertiary N-Benzylamines. Source: Organic Letters, ACS Publications. [15]13. Title: Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Source: Chemistry LibreTexts. [3]14. Title: Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Source: ResearchGate. [16]15. Title: 8.8: Structural and Solvent Effects in S N Reactions. Source: Chemistry LibreTexts. [17]16. Title: A "Sterically Stressed" Amide as a Protecting Group for Amines. Source: ChemistryViews.
-
Title: A real space picture of the role of steric effects in SN2 reactions. Source: PubMed Central (PMC). [4]18. Title: Protecting Groups for Amines: Carbamates. Source: Master Organic Chemistry. [18]19. Title: Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Source: Organic Syntheses Procedure.
-
Title: Steric hindrance – Knowledge and References. Source: Taylor & Francis. [2]21. Title: Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Source: PubMed Central (PMC), NIH.
-
Title: Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Source: MDPI.
-
Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry. [19]24. Title: Steric hindrance. Source: YouTube. [5]25. Title: How to overcome Steric Hindrance? Source: ResearchGate.
-
Title: Boc-Protected Amino Groups. Source: Organic Chemistry Portal. [20]27. Title: Amine Preparation 4 - Reductive Amination. Source: YouTube. [21]28. Title: this compound | 934481-48-8. Source: ChemicalBook.
-
Title: Amino Protecting Groups Stability. Source: Organic Chemistry Portal.
-
Title: tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Source: PubChem. [URL]([Link]
-
Title: Tert-butyl carbamate derivative and preparation method and application thereof. Source: Google Patents.
-
Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. [22]33. Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Source: PubMed.
-
Title: this compound | CAS: 934481-48-8. Source: ChemNorm.
-
Title: Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Source: MDPI. [23]36. Title: N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Source: ResearchGate.
-
Title: Reactions that Work: Boc Protection. Source: Chemtips - WordPress.com.
-
Title: Boc Protecting Group for Amines. Source: Chemistry Steps. [24]39. Title: An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. Source: Benchchem.
-
Title: 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. Source: BLDpharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Groups [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 23. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions | MDPI [mdpi.com]
- 24. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Welcome to the technical support center for the synthesis of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying chemical logic to empower you to make informed decisions in your work.
I. Overview of the Synthetic Strategy
The synthesis of this compound involves the selective protection of one of the two primary amino groups in the precursor diamine, (1-aminocyclopropyl)methanamine. The primary amine attached to the methylene bridge is sterically more accessible and generally more nucleophilic than the amine directly attached to the tertiary carbon of the cyclopropane ring. This difference is the cornerstone of achieving selective protection.
The overall transformation is outlined below:
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Question 2: The reaction seems to stall and does not proceed to completion, even after several hours. Why?
Answer: A stalled reaction, where starting material persists despite sufficient time, can be caused by several factors related to reagent quality or reaction setup.
Causality & Solutions:
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. It is a low-melting solid (23 °C) and should be stored refrigerated. If the reagent is old or has been improperly stored, its effective concentration is lower than assumed.
-
Solution: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock.
-
-
Solvent Purity: Ensure solvents are anhydrous. Water can react with (Boc)₂O and will also protonate the amine, reducing its nucleophilicity. [1] * Solution: Use freshly dried solvents.
-
In-situ Base Consumption: While often performed without an external base, sometimes a non-nucleophilic base like Triethylamine (Et₃N) is added. If your starting material is a salt (e.g., hydrochloride), a stoichiometric amount of base is required to liberate the free amine. Insufficient base will result in a stalled reaction.
-
Solution: If starting from a salt, add at least one equivalent of a tertiary amine base before adding (Boc)₂O.
-
Frequently Asked Question 3: How can I be certain the Boc group has been installed on the exocyclic (-CH₂NH₂) amine and not the ring amine?
Answer: This is a question of regiochemistry and is best answered by Nuclear Magnetic Resonance (NMR) spectroscopy.
Causality & Spectroscopic Evidence: The electronic environment around the protons changes significantly upon Boc protection.
-
¹H NMR: The protons on the carbon adjacent to the protected nitrogen (-CH₂-NHBoc) will experience a downfield shift compared to the starting material (-CH₂-NH₂). More importantly, the coupling pattern may change, and the NH proton of the carbamate will appear as a characteristic broad singlet or triplet around 4.5-5.5 ppm. The free -NH₂ protons on the cyclopropyl ring will remain.
-
¹³C NMR: The carbon of the newly formed carbamate carbonyl (C=O) will appear around 155-157 ppm. The carbon adjacent to the protected nitrogen (-CH₂-NHBoc) will also shift.
Data Summary for Identification:
| Compound | Key ¹H NMR Signal (in CDCl₃) | Key ¹³C NMR Signal (in CDCl₃) |
| Diamine Precursor | -CH ₂-NH₂: ~2.7-2.9 ppm | -C H₂-NH₂: ~45-50 ppm |
| Desired Product | -CH ₂-NHBoc: ~3.1-3.3 ppm (shifted downfield)-NH -Boc: ~4.5-5.5 ppm (broad singlet) | C =O: ~156 ppm-C (CH₃)₃: ~80 ppm-C(C H₃)₃: ~28 ppm |
| Di-Boc Byproduct | No free -NH₂ protons visible. Two distinct -NH-Boc signals. | Two distinct C=O signals, two distinct C(CH₃)₃ signals. |
Frequently Asked Question 4: My precursor is (1-aminocyclopropyl)methanol. Can I convert this to the desired carbamate?
Answer: Yes, this is a viable alternative route, though it requires more steps. It involves converting the alcohol to a better leaving group, displacement with an azide or protected amine, and subsequent reduction. A common and efficient method is the Mitsunobu reaction followed by reduction.
Experimental Protocol: Mitsunobu Route
-
Step A: Azide Formation:
-
Dissolve (1-aminocyclopropyl)methanol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a nitrogen source like diphenylphosphoryl azide (DPPA, 1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work up the reaction to isolate the intermediate, (1-(azidomethyl)cyclopropan-1-amine).
-
-
Step B: Reduction to Diamine:
-
Dissolve the azide intermediate in a solvent like Methanol or THF.
-
Perform a reduction using either catalytic hydrogenation (H₂, Pd/C) or a chemical reductant like PPh₃/H₂O (Staudinger reaction).
-
This will yield the (1-aminocyclopropyl)methanamine precursor.
-
-
Step C: Selective Boc Protection:
-
Proceed with the selective Boc protection as described in FAQ 1.
-
Expertise & Causality: The Mitsunobu reaction allows for the stereospecific conversion of an alcohol to other functional groups under mild conditions. [2]The use of an azide is advantageous because it is a robust functional group that can be cleanly reduced to the primary amine without affecting the existing amine on the cyclopropane ring.
III. References
-
Lebel, H., & Leogane, O. (2005). A New Reagent for the Synthesis of tert-Butyl Carbamates. Organic Letters, 7(19), 4107–4110. [Link]
-
Master Organic Chemistry. (2018). Boc Protecting Group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Synple Chem. (n.d.). Available Reagent Cartridges. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1097–1101. [Link]
Sources
Technical Support Center: N-Alkylation of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Welcome to the technical support center for the N-alkylation of tert-butyl ((1-aminocyclopropyl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our goal is to equip you with the expertise to overcome common experimental hurdles and achieve successful, reproducible outcomes.
Introduction: The Challenge of Selectivity
The N-alkylation of this compound presents a unique set of challenges primarily centered around selectivity. The molecule contains two nitrogen atoms with differing nucleophilicity: a primary amine on the cyclopropyl ring and a secondary amine within the carbamate group. The primary amine is generally more nucleophilic and sterically accessible, making it the more likely site of initial alkylation. However, the adjacent Boc-protecting group introduces steric hindrance that can influence reactivity. Furthermore, the potential for over-alkylation to form quaternary ammonium salts is a common issue in amine alkylations.[1][2][3] This guide will dissect these challenges and provide logical, field-proven solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Conversion of Starting Material
Question: I am observing a significant amount of unreacted starting material in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Causality & Recommended Actions:
-
Insufficient Base Strength or Solubility: The choice of base is critical for deprotonating the amine. If the base is not strong enough or is insoluble in the reaction solvent, the concentration of the reactive, deprotonated amine will be too low.
-
Troubleshooting:
-
Switch to a Stronger, More Soluble Base: Consider switching from common inorganic bases like potassium carbonate (K₂CO₃) to stronger bases like cesium carbonate (Cs₂CO₃) or organic bases such as 1,8-Diazabicycloundec-7-ene (DBU). For particularly stubborn cases, a very strong base like sodium hydride (NaH) might be necessary, though caution is required due to its pyrophoric nature.[4]
-
Improve Solubility: If using a sparingly soluble base like K₂CO₃, consider switching to a more polar aprotic solvent like DMF or DMSO to increase its solubility.[5] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also facilitate the reaction when using an inorganic base in a less polar solvent.[6]
-
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent significantly impacts its reactivity.
-
Troubleshooting:
-
Enhance Leaving Group Ability: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with low success, switching to the corresponding bromide or iodide will likely increase the reaction rate. Alkyl triflates and tosylates are also excellent, highly reactive alkylating agents.
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism (SN1 vs. SN2).
-
Troubleshooting:
-
Favor Polar Aprotic Solvents: For SN2 reactions, which are typical for N-alkylation, polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[5][7] They can stabilize the transition state without solvating the nucleophile as strongly as protic solvents, thus increasing its reactivity. Be cautious with DMSO at elevated temperatures in the presence of bases and electrophiles.[7]
-
-
-
Steric Hindrance: The cyclopropyl group and the adjacent Boc-carbamate create a sterically hindered environment around the primary amine. This can be particularly problematic with bulky alkylating agents.
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely for the formation of byproducts.
-
Use a Less Hindered Alkylating Agent: If possible, consider if a less sterically demanding alkylating agent can be used.
-
-
Issue 2: Over-alkylation and Formation of Quaternary Ammonium Salts
Question: My reaction is producing a significant amount of di- and even tri-alkylated products, leading to a complex mixture that is difficult to purify. How can I favor mono-alkylation?
Answer:
Over-alkylation is a classic problem in amine alkylation because the product amine is often more nucleophilic than the starting amine.[1]
Causality & Recommended Actions:
-
Stoichiometry: Using an excess of the alkylating agent is a direct path to over-alkylation.
-
Troubleshooting:
-
Control Reactant Ratios: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the amine to the alkylating agent. In some cases, using a slight excess of the amine can help to consume the alkylating agent and minimize di-alkylation.[2]
-
-
-
Reaction Conditions Favoring Further Alkylation: High temperatures and prolonged reaction times can promote over-alkylation.
-
Troubleshooting:
-
Optimize Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further alkylation of the desired product.
-
-
-
Reductive Amination as an Alternative: For introducing alkyl groups via an aldehyde or ketone, reductive amination is an excellent alternative that often provides better control over mono-alkylation.[1]
-
Alternative Protocol:
-
React this compound with the desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
-
The addition of a mild acid catalyst, like acetic acid, can accelerate imine formation.[8]
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to reduce the in-situ formed imine to the secondary amine.[9] STAB is often preferred due to its milder nature and tolerance of acidic conditions.[9]
-
-
Issue 3: Unwanted Reaction at the Carbamate Nitrogen
Question: I am observing byproducts that suggest alkylation has occurred on the nitrogen of the Boc-carbamate. How can this be avoided?
Answer:
While the primary amine is more nucleophilic, under certain conditions, particularly with very strong bases, the carbamate proton can be removed, leading to alkylation at that position.
Causality & Recommended Actions:
-
Excessively Strong Base: Using an unnecessarily strong base can deprotonate the less acidic carbamate N-H.
-
Troubleshooting:
-
Titrate Base Strength: Use the mildest base that effectively promotes the desired reaction. For example, if NaH is causing this side reaction, consider switching to Cs₂CO₃ or DBU.
-
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Troubleshooting:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to favor the kinetically preferred alkylation of the more nucleophilic primary amine.
-
-
Issue 4: Boc-Group Deprotection
Question: My workup or reaction conditions seem to be cleaving the Boc-protecting group. What conditions are known to cause this, and how can I prevent it?
Answer:
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[10][11][12]
Causality & Recommended Actions:
-
Acidic Conditions: The use of strong acids during the reaction or aqueous workup will readily cleave the Boc group.[13]
-
Troubleshooting:
-
Maintain Basic or Neutral pH: Ensure that the reaction and workup conditions remain basic or neutral. If an acidic wash is necessary to remove excess base, use a very dilute and weak acid and minimize contact time. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer can be a milder alternative.
-
-
-
Lewis Acids: Some Lewis acids can also facilitate Boc deprotection.[10][11]
-
Troubleshooting:
-
Avoid Lewis Acidic Reagents: Be mindful of any additives or reagents that could have Lewis acidic properties.
-
-
-
High Temperatures: While less common, thermal cleavage of the Boc group can occur at elevated temperatures.
-
Troubleshooting:
-
Moderate Reaction Temperature: Avoid unnecessarily high reaction temperatures.
-
-
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation using an Alkyl Halide
This protocol provides a starting point for the mono-N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir the suspension for 10-15 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for Mono-N-Alkylation
This method is an excellent alternative for achieving high selectivity for mono-alkylation.[9]
Materials:
-
This compound
-
Aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[8]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | N-Alkylation with Alkyl Halide | Reductive Amination | Notes |
| Selectivity | Variable; prone to over-alkylation | Generally high for mono-alkylation | Reductive amination offers superior control over the degree of alkylation. |
| Substrate Scope | Broad (alkyl halides, tosylates, etc.) | Limited to aldehydes and ketones | The choice of method depends on the desired alkyl group. |
| Reagents | Base (e.g., Cs₂CO₃), Alkylating Agent | Reducing Agent (e.g., STAB), Carbonyl | STAB is a milder reagent compared to some strong bases used in direct alkylation.[9] |
| Typical Yields | 60-95% | 70-95% | Yields are highly dependent on the specific substrates and reaction optimization. |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Decision Tree for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
References
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- NIH. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Benchchem. (n.d.). Technical Support Center: Greener Approaches to N-Alkylation Reactions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of....
- NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines | Request PDF.
- PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.
- Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?.
- Benchchem. (n.d.). Best practices for work-up procedures involving tert-Butyl (cyanomethyl)(methyl)carbamate.
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
- YouTube. (2023, March 16). Reductive Amination.
- ChemWhat. (n.d.). This compound CAS#: 934481-48-8.
- Benchchem. (n.d.). Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate.
- NIH. (n.d.). N-Dealkylation of Amines. PMC.
- ChemNorm. (n.d.). This compound | CAS: 934481-48-8.
- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915.
- ResearchGate. (2021, January 25). Transforming n-Butyl carbamate to t-butyl carbamate.
- Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Stability of "Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" under different reaction conditions
Introduction
Welcome to the technical support guide for Tert-butyl ((1-aminocyclopropyl)methyl)carbamate) (CAS: 934481-48-8).[1][2] This valuable building block features a primary aminocyclopropyl group and a Boc-protected aminomethyl group, making it a versatile component in medicinal chemistry and drug development. The stability of this molecule is overwhelmingly dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Understanding its behavior under various reaction conditions is critical to prevent unintended deprotection and ensure successful synthetic outcomes.
This guide provides in-depth, field-proven insights into the stability profile of this compound, structured in a practical question-and-answer format to directly address challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Stability Profile
Q1: How stable is the compound under standard storage and handling conditions?
Answer: Under standard laboratory conditions—stored in a well-sealed container at 2-8°C, protected from light and moisture—the compound is perfectly stable for extended periods. The C-N bonds and the cyclopropyl ring are robust. The primary point of failure under improper storage would be slow hydrolysis of the Boc group if exposed to acidic atmospheric contaminants or moisture over a long time, though this is unlikely in a properly sealed container.
Q2: My planned reaction involves acidic conditions. Will the Boc group be cleaved?
Answer: Yes, almost certainly. The Boc group is an acid-labile protecting group, and this is its primary vulnerability.[3] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to rapid and complete deprotection, even at room temperature.[3][4]
Causality (The "Why"): The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This facilitates the elimination of the stable tert-butyl cation, which typically fragments into isobutylene and a proton. The resulting unstable carbamic acid intermediate rapidly decarboxylates (loses CO₂) to yield the free primary amine.[4]
Expert Insight: Be highly cautious of "hidden" sources of acid. Partial to complete deprotection can occur under seemingly mild conditions:
-
Chromatography: Standard silica gel is inherently acidic and can cause streaking or complete loss of the Boc group on the column. Using silica pre-treated with a base (e.g., triethylamine in the eluent) is mandatory.
-
Aqueous Workups: Using acidic solutions (e.g., washing with 1M HCl to remove basic impurities) will cleave the Boc group.
-
Reagents: Using reagents that are Lewis acids (e.g., AlCl₃, ZnBr₂) can also mediate Boc cleavage.[3][5][6]
Q3: Can I safely use bases in the presence of this compound?
Answer: Generally, yes. The N-Boc group is known for its high stability towards most nucleophiles and bases, both organic (e.g., triethylamine, DIPEA, DBU) and inorganic (e.g., NaOH, K₂CO₃).[5] This stability is the foundation of its use in orthogonal protection strategies, for instance, alongside the base-labile Fmoc group in peptide synthesis.[5]
Expert Insight: While robust, extreme conditions should be approached with caution. Prolonged heating at high temperatures with very strong bases could potentially lead to hydrolysis, but this is not a common issue under typical synthetic protocols. Always perform a small-scale stability test if your planned conditions are particularly harsh.
Q4: I need to heat my reaction. At what temperature does the compound become unstable?
Answer: The N-Boc group can be removed thermally, without any acid or catalyst.[7][8] While conditions vary based on solvent and substrate, significant decomposition is generally not observed below 150°C. Thermal deprotection protocols in the literature often require temperatures ranging from 180°C to over 250°C.[8][9]
Causality (The "Why"): At high temperatures, the carbamate can undergo a concerted fragmentation to release isobutylene, carbon dioxide, and the free amine, bypassing the need for an acid catalyst.[7]
Expert Insight: If your reaction requires heating above ~150°C, there is a risk of thermal deprotection. This can be a "green" alternative to acidic deprotection if the rest of your molecule is thermally stable.[9] However, if you wish to preserve the Boc group, it is crucial to keep reaction temperatures below this threshold.
Q5: Is the compound compatible with common catalytic hydrogenation or oxidation conditions?
Answer:
-
Catalytic Hydrogenation: The Boc group is completely stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C, PtO₂). This is a key advantage over other protecting groups like carboxybenzyl (Cbz), which are specifically removed under these conditions.[10] The cyclopropyl ring is also generally stable to these conditions, although very harsh, forcing conditions could potentially lead to ring opening.
-
Oxidation: The compound is stable to many common oxidizing agents. The primary amine is the most likely site of oxidation, but the Boc-protected amine and the cyclopropyl ring are resistant.
Troubleshooting Guides & Protocols
Issue 1: Unexpected loss of starting material or appearance of a more polar spot on TLC/LC-MS during workup or purification.
This is the most common issue and is almost always due to inadvertent Boc deprotection.
Caption: Troubleshooting workflow for unexpected deprotection.
Issue 2: Side reactions observed during intentional acidic deprotection.
During acidic deprotection, the highly electrophilic t-butyl cation intermediate can alkylate other nucleophilic sites on your molecule (e.g., tryptophan, methionine residues in a peptide context) or solvent.
Solution: Use a scavenger. Scavengers are nucleophiles added to the reaction mixture to trap the t-butyl cation.
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Scavenger Addition: Add a scavenger such as anisole (5-10 eq) or thioanisole (5-10 eq) to the solution.[3][5]
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add the deprotection reagent. Common choices include:
-
Trifluoroacetic acid (TFA), typically 25-50% v/v in DCM.[3]
-
4M HCl in dioxane.
-
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 30-60 minutes).
-
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual acid. The resulting amine salt can often be used directly in the next step or neutralized with a mild base for extraction.
Caption: Mechanism of Boc group cleavage under acidic conditions.
Summary of Stability Data
The following table provides a quick reference for the stability of this compound under various conditions.
| Condition Category | Reagent/Condition Example | Stability | Key Considerations & Causality |
| Acidic (Brønsted) | TFA, HCl, H₂SO₄, Acetic Acid | Unstable | Rapid cleavage via formation of a stabilized t-butyl cation.[3][10] |
| Acidic (Lewis) | AlCl₃, ZnBr₂, TMSI | Unstable | Lewis acid coordinates to the carbonyl oxygen, facilitating C-O bond cleavage.[3][5] |
| Basic (Aqueous) | NaOH, K₂CO₃, LiOH | Stable | The carbamate is resistant to base-catalyzed hydrolysis under typical conditions.[5] |
| Basic (Organic) | Et₃N, DIPEA, Piperidine, DBU | Stable | Highly stable, allowing for use in reactions requiring non-nucleophilic organic bases. |
| Reductive | H₂ with Pd/C, PtO₂, NaBH₄, LiAlH₄ | Stable | The Boc group is orthogonal to common reductive deprotection methods (e.g., for Cbz groups). |
| Oxidative | m-CPBA, H₂O₂, KMnO₄ | Stable | The Boc group itself is robust. The primary amine is the most likely site of reaction. |
| Thermal | Heating > 150°C | Conditionally Unstable | Thermal fragmentation occurs at elevated temperatures, yielding the free amine, CO₂, and isobutylene.[7][8] |
| Purification | Standard Silica Gel | Unstable | The acidic nature of silica gel is sufficient to cause partial or complete deprotection. |
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
shows the cleavage conditions for the Boc group | Download Table. ResearchGate. [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
Synthesis of Boc-protected bicycloproline. National Institutes of Health (NIH). [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
This compound CAS#: 934481-48-8. ChemWhat. [Link]
-
tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate, min 97%, 1 gram. CP Lab Safety. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protected Compounds [pt.bzchemicals.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Analytical challenges in characterizing "Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" products
Welcome to the dedicated technical support guide for Tert-butyl ((1-aminocyclopropyl)methyl)carbamate (CAS: 934481-48-8). This resource is designed for researchers, analytical scientists, and process chemists who utilize this versatile building block in their synthetic workflows. As a molecule featuring a primary amine, a cyclopropyl ring, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, its characterization presents unique analytical challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the quality and integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the handling, storage, and routine analysis of this compound.
Q1: What are the critical physicochemical properties I need to be aware of when handling this compound?
A1: The structure of this molecule is dominated by the Boc protecting group, which dictates its stability profile. The most critical property is its susceptibility to acid-catalyzed hydrolysis.[1]
-
Acid Sensitivity: The Boc group is readily cleaved under acidic conditions, even with mild acids, to yield the corresponding free diamine, isobutylene, and carbon dioxide.[1][2] Therefore, exposure to acidic mobile phases, diluents, or storage conditions should be minimized or carefully controlled.
-
Thermal Stability: While more stable than in acid, the compound can undergo thermal degradation at elevated temperatures (typically above 85-90°C), leading to the same deprotection pathway.[1] Long analysis times in heated GC inlets or prolonged heating in solution should be avoided.
-
Solubility: It is generally soluble in polar organic solvents like methanol, ethanol, and Dimethyl Sulfoxide (DMSO) but has limited solubility in water.[1] When preparing solutions for reverse-phase HPLC, dissolving the material in the organic component of the mobile phase before adding the aqueous component is recommended.
-
UV Absorbance: The molecule lacks a significant chromophore, making UV detection challenging. Absorbance is typically limited to the carbamate group at low UV wavelengths (e.g., < 215 nm).[3]
Q2: What are the recommended primary analytical techniques for assessing the purity of this compound?
A2: A multi-technique approach is recommended for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis and quantifying non-volatile impurities. A reverse-phase C18 column is typically effective.[3] Due to poor UV absorbance, detection is a key consideration. A UV detector set to a low wavelength (210-215 nm) can be used, but for higher sensitivity and accuracy, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is superior. Coupling HPLC with Mass Spectrometry (HPLC-MS) is ideal for both quantification and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the compound's identity and structure. The characteristic singlet of the nine tert-butyl protons is a key diagnostic signal.[4] Quantitative NMR (qNMR) can also be employed as a primary method to determine absolute purity without needing a specific reference standard of the analyte.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is not ideal for the parent compound due to its polarity and potential for thermal degradation. However, it is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., ethyl acetate, dichloromethane).[3]
Q3: How should I properly store solid samples and prepared solutions to prevent degradation?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. This prevents hydrolysis from atmospheric moisture and degradation from light or heat.
-
Solutions: Solutions are more prone to degradation. If you must store solutions, use a neutral, aprotic solvent (e.g., acetonitrile) and store at low temperatures (-20°C). Avoid preparing stock solutions in acidic diluents for long-term storage. For HPLC analysis, it is best practice to prepare samples fresh and analyze them promptly, ideally using an autosampler with temperature control set to 4-10°C.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems encountered during the analysis of this compound.
HPLC Analysis
Q4: I see a significant, early-eluting peak in my reverse-phase HPLC chromatogram that is not present in my reference standard. What is it?
A4: This is a classic symptom of on-column or in-sample degradation.
-
Probable Cause: The most likely identity of this early-eluting, more polar peak is the de-Boc'd impurity , (1-aminocyclopropyl)methanamine. This occurs when the Boc group is cleaved, exposing a second primary amine, which drastically reduces its retention on a C18 column.
-
Troubleshooting Steps:
-
Confirm Identity: If using an HPLC-MS system, check the mass of the early peak. It should correspond to the de-Boc'd product (C₄H₁₀N₂, MW ≈ 86.14 g/mol ).
-
Check Your Mobile Phase/Diluent: Are you using a mobile phase or sample diluent with a strong acid (e.g., trifluoroacetic acid, TFA)? The low pH can cause rapid deprotection.
-
Solution:
-
Replace TFA with a weaker acid like formic acid (0.1%), which is also more MS-friendly.[5]
-
Prepare your sample in a neutral diluent (e.g., water/acetonitrile) immediately before injection. Do not let it sit on the benchtop or in the autosampler for extended periods.
-
-
Visualize the Logic:
-
Q5: My analyte peak is broad or tailing. How can I improve the peak shape?
A5: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase.
-
Probable Cause: The basic primary amine on your molecule can interact with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction mechanism leads to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the amine to keep it protonated or well above to keep it neutral. For silica columns, operating at a low pH (2.5-3.5) is common. Adding a competing base, like a small amount of triethylamine (TEA), was a traditional approach, but modern columns and ion-pairing agents are often better.
-
Column Choice: Use a high-purity, end-capped silica column specifically designed to minimize silanol interactions. Columns with a "B" or "AQ" designation are often suitable for polar or basic compounds.
-
Ion Pairing Agent: A small concentration of an ion-pairing agent like TFA (0.05-0.1%) can improve peak shape by pairing with the protonated amine and masking silanol interactions. However, be mindful of TFA's potential to cause deprotection (as noted in Q4) and its ion-suppressing effects in MS.
-
Q6: I am struggling to get adequate sensitivity with my HPLC-UV detector. What are my options?
A6: This is expected due to the compound's lack of a strong UV chromophore.
-
Probable Cause: The carbamate functional group is the only part of the molecule with significant UV absorbance, and this occurs at very low wavelengths (<215 nm).
-
Solutions:
-
Optimize UV Detection: Set your detector to the lowest practical wavelength, typically 205-215 nm. Be aware that this will increase baseline noise and sensitivity to mobile phase impurities. Use high-purity solvents (HPLC or MS grade).
-
Use a Universal Detector: This is the most robust solution.
-
Charged Aerosol Detector (CAD): Provides near-uniform response for non-volatile analytes, making it excellent for purity analysis where impurity reference standards are unavailable.
-
Mass Spectrometer (MS): Offers the best sensitivity and selectivity and provides mass confirmation simultaneously.
-
-
NMR Analysis
Q7: My ¹H NMR spectrum looks clean, but the integration of the tert-butyl singlet is less than 9H relative to other protons. What does this indicate?
A7: This suggests the presence of an impurity that has signals overlapping with your compound's other protons, skewing the relative integration.
-
Probable Cause: The most common issue is the presence of residual solvents or water in your NMR sample. For example, the signal for residual ethyl acetate could overlap with other signals, artificially inflating their integration values.
-
Troubleshooting Steps:
-
Identify Solvent Peaks: Consult a reference chart for common NMR solvent impurities in your deuterated solvent.
-
Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample to remove residual solvents and water.
-
Use a Different Integration Reference: Instead of referencing another proton signal on your molecule, integrate the well-resolved tert-butyl singlet first and set it to 9H. Then, assess the integration of other signals. If they are non-stoichiometric, it points to impurities.
-
Section 3: Detailed Analytical Protocols
These protocols provide a starting point for method development and may require optimization for your specific instrumentation.
Protocol 1: HPLC-CAD/MS Method for Purity Analysis
This method is designed for accurate purity determination and impurity identification, minimizing the risk of on-column degradation.
-
Instrumentation: HPLC or UHPLC system coupled to a CAD and/or a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter through a 0.22 µm syringe filter if necessary.
-
-
MS Detector Settings (ESI+):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Expected Ion: [M+H]⁺ at m/z 187.1.
-
Protocol 2: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the dried sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer to a clean, dry NMR tube.
-
-
Experimental Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).
-
-
Expected Chemical Shifts (approximate):
-
~1.45 ppm: Singlet, 9H (tert-butyl group).
-
~3.1-3.3 ppm: Methylene protons adjacent to the carbamate.
-
~0.4-0.8 ppm: Cyclopropyl protons.
-
A broad singlet for the NH and NH₂ protons, which may exchange with D₂O.
-
Section 4: Key Impurity Profile
Understanding potential impurities is critical for developing robust analytical methods and controlling process chemistry.
| Impurity Name | Structure Description | MW ( g/mol ) | Potential Source / Reason for Presence |
| (1-aminocyclopropyl)methanamine | The parent molecule without the Boc group. | 86.14 | Acidic or thermal degradation of the final product. |
| Di-tert-butyl dicarbonate (Boc₂O) | (CH₃)₃CO-C(O)O-C(O)O-C(CH₃)₃ | 218.25 | Unreacted reagent from the Boc-protection step. |
| tert-Butanol | (CH₃)₃COH | 74.12 | By-product of the Boc-protection reaction or degradation. |
| Residual Solvents | N/A | Variable | Remnants from synthesis and purification steps (e.g., Ethyl Acetate, Dichloromethane, THF). |
Section 5: Visualizing Compound Stability
The primary analytical challenge stems from the lability of the Boc group. This diagram illustrates the main degradation pathway.
References
-
tert-Butyl carbamate - SIELC Technologies . (2018). Available at: [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses . Available at: [Link]
-
Supporting Information for a relevant synthesis containing characterization data . This is a representative source for typical NMR characterization of Boc-protected amines. Available at: [Link]
-
Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749) . Available at: [Link]
-
tert-Butyl carbamate - NIST WebBook . Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal . Available at: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal . Available at: [Link]
-
tert-Butyl carbamate - SpectraBase . Available at: [Link]
-
This compound CAS#: 934481-48-8 - ChemWhat . Available at: [Link]
Sources
Technical Support Center: Stereochemical Integrity of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Welcome to the technical support center for researchers and drug development professionals working with Tert-butyl ((1-aminocyclopropyl)methyl)carbamate . This guide is designed to provide in-depth, field-proven insights into a critical challenge encountered during its use: the prevention of epimerization at the C1 position of the cyclopropyl ring. Maintaining the stereochemical integrity of this chiral building block is paramount for the efficacy and safety of target pharmaceutical compounds.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule containing multiple stereocenters. For this compound, the key stereocenter is the quaternary carbon atom of the cyclopropane ring where the primary amine is attached. If this center inverts during a reaction, it leads to the formation of a diastereomeric impurity, which can be difficult to separate and can negatively impact the biological activity of the final product.[1]
Q2: Why is this specific molecule susceptible to epimerization?
A2: The susceptibility arises from the acidity of the proton on the carbon atom alpha to the primary amino group (the C1 position). Although cyclopropyl C-H bonds are generally less acidic than those of α-protons in acyclic amino acids, they can still be abstracted under certain conditions, particularly basic conditions.[1] This abstraction forms a planar carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[1][2]
Q3: What is the primary mechanism driving this epimerization?
A3: The dominant mechanism is base-catalyzed direct enolization (or more accurately, carbanion formation).[1] In reactions where the primary amine is involved, such as amide bond formation, the presence of a base is often required. This base can abstract the α-proton, initiating the epimerization cascade.
Caption: Base-catalyzed epimerization mechanism.
Troubleshooting Guide: Preventing Epimerization in Amide Coupling Reactions
This section addresses the most common scenario where epimerization is observed: during the coupling of the primary amine of this compound to a carboxylic acid.
Q4: I'm observing a diastereomeric impurity in my product after an amide coupling reaction using a standard coupling reagent and base. What are the likely causes and how can I fix it?
A4: The detection of a diastereomeric impurity strongly suggests that epimerization has occurred at the C1 position of the cyclopropyl ring. The most probable causes are related to your choice of base, coupling reagent, temperature, and reaction time.
Core Problem: Base-Mediated Proton Abstraction
Strong, sterically unhindered bases are primary culprits as they can easily abstract the acidic α-proton.[3] Similarly, highly activating coupling reagents can inadvertently increase the acidity of this proton.
Troubleshooting Workflow
The following workflow provides a systematic approach to mitigating epimerization. Start with the highest impact modifications first.
Caption: Decision workflow for troubleshooting epimerization.
Step 1: Modify the Base
Your first and most impactful intervention should be to change the base. Avoid strong, non-hindered bases.
| Base Type | Examples | Recommendation | Rationale |
| Avoid | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | Not Recommended | These strong, relatively unhindered bases are known to promote epimerization by readily abstracting the α-proton.[3] |
| Better | N-methylmorpholine (NMM) | Good First Choice | NMM is a weaker base than DIPEA and is often sufficient to neutralize acid byproducts without causing significant epimerization.[3] |
| Best | 2,4,6-Collidine | Recommended for sensitive substrates | This sterically hindered base is an excellent choice for suppressing epimerization as its bulkiness disfavors the abstraction of the sterically shielded α-proton.[4] |
Step 2: Optimize Temperature and Reaction Time
Epimerization is a kinetically controlled process. Reducing the temperature and reaction time can significantly suppress this side reaction.
-
Protocol:
-
Perform the coupling reaction at 0 °C.
-
If epimerization is still observed, lower the temperature to -15 °C or -20 °C.[5]
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid letting the reaction run for extended periods (e.g., overnight) if not necessary. Prolonged exposure to basic conditions increases the risk of epimerization.[3]
-
Step 3: Evaluate Solvent and Coupling Reagents
While base and temperature are primary factors, the reaction environment plays a crucial role.
-
Solvent Choice: Polar aprotic solvents like DMF can sometimes promote epimerization.[3][5] If possible, consider exploring less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), provided your starting materials are sufficiently soluble.
-
Coupling Reagents & Additives: The choice of coupling reagent and, more importantly, the use of additives is critical.
-
Additives are Essential: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for suppressing racemization.[3][6][7] They function by rapidly converting the highly reactive activated intermediate into a more stable active ester that is less prone to epimerization.[3] HOAt and Oxyma are generally considered more effective than HOBt.[3][7]
-
Coupling Reagents: While modern uronium/aminium reagents (HATU, HBTU) are highly efficient, ensure they are always used in combination with an additive. For particularly sensitive couplings, carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with Oxyma or HOAt can be an excellent choice.[6]
-
Experimental Protocols
Protocol 1: Quantifying Epimerization via Chiral HPLC
To effectively troubleshoot, you must be able to accurately quantify the extent of epimerization.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating amine diastereomers. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Method Development:
-
Start with a mobile phase of Hexane/Isopropanol with a small amount of a basic additive (e.g., 0.1% diethylamine) to ensure good peak shape.
-
Run a sample of your potentially epimerized product.
-
If you cannot obtain baseline separation, systematically vary the ratio of the mobile phase components and consider trying different alcohol modifiers (e.g., ethanol).
-
-
Analysis:
-
Inject your crude reaction mixture or purified product.
-
Integrate the peak areas for both the desired product and the diastereomeric impurity.
-
Calculate the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).
-
Protocol 2: Optimized Low-Epimerization Amide Coupling
This protocol incorporates the principles discussed above for a reaction sensitive to epimerization.
-
Reagent Preparation:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve your carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM.
-
Cool the solution to -15 °C in a suitable cooling bath.
-
-
Activation:
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled solution.
-
Stir the mixture at -15 °C for 15-20 minutes to allow for pre-activation.
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.05 eq) and 2,4,6-collidine (1.2 eq) in anhydrous DCM.
-
Add this amine solution dropwise to the activated carboxylic acid mixture at -15 °C.
-
-
Reaction & Monitoring:
-
Maintain the reaction temperature at -15 °C.
-
Monitor the reaction progress by LC-MS every 30-60 minutes.
-
Once the reaction is complete (typically 2-4 hours), proceed immediately with aqueous workup to quench the reaction.
-
Note on Boc-Group Stability: The Boc protecting group is stable under the recommended basic and neutral conditions.[8][9] It is, however, highly sensitive to acid.[10][11] Ensure that any acidic workup or purification steps (e.g., reverse-phase HPLC with TFA) are performed with the understanding that the Boc group may be cleaved.
References
-
Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). Retrieved from [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024, November 13). Retrieved from [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.). Retrieved from [Link]
-
Chiral analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Retrieved from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.). Retrieved from [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Proposed mechanism of base catalyzed epimerization - ResearchGate. (n.d.). Retrieved from [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Retrieved from [Link]
-
12.3: Isomerization at the α-Carbon - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl ((1-aminocyclopropyl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the scale-up of this important building block. The structure of this guide is designed to address common challenges and questions in a direct, question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key scale-up challenges?
The most prevalent method for synthesizing this compound involves the selective mono-Boc protection of 1,1-diaminomethylcyclopropane. The primary challenge in scaling up this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct and unreacted starting material.[1][2] Controlling stoichiometry, reaction temperature, and addition rates are critical to maximize the yield of the desired product.[2]
Q2: Why is selective mono-protection of the diamine so crucial and often difficult?
Selective mono-protection is essential to allow for subsequent functionalization of the remaining free primary amine. The difficulty arises from the similar reactivity of the two primary amino groups in 1,1-diaminomethylcyclopropane.[2] Without careful control of reaction conditions, a statistical mixture of mono- and di-protected products is often obtained, leading to complicated purification and reduced yield of the target compound.[1][2]
Q3: What are the typical reagents and solvents used for this Boc protection, and are there greener alternatives for scale-up?
Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc protecting group.[3][4][5] Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), methanol, and acetonitrile.[3][4] For scale-up, considering greener alternatives is important. Water or biphasic systems with sodium bicarbonate can be effective and more environmentally friendly.[3][6] Additionally, solvent-free conditions for N-Boc protection have been reported and could be explored for a more sustainable process.[4]
Q4: How can I monitor the reaction progress effectively during a large-scale synthesis?
For large-scale reactions, real-time monitoring is crucial. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used. HPLC is particularly useful for quantifying the ratio of starting material, mono-Boc, and di-Boc products, allowing for precise determination of reaction completion.
Q5: What are the safety considerations I should be aware of when scaling up this synthesis?
The Boc protection reaction using Boc₂O generates tert-butanol and carbon dioxide as byproducts.[4] On a large scale, the evolution of CO₂ can lead to a significant pressure increase in a closed system, so adequate venting is essential.[4] Additionally, many of the organic solvents used are flammable and require appropriate handling and storage in a well-ventilated area, away from ignition sources. Always consult the Safety Data Sheets (SDS) for all reagents and solvents.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Mono-Boc Protected Product
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using a large excess of Boc₂O will favor the formation of the di-protected byproduct.
-
Rapid Addition of Boc₂O: Adding the Boc₂O too quickly can create localized high concentrations, leading to di-protection.
-
Solution: Add the Boc₂O solution dropwise over an extended period to maintain a low concentration of the reagent in the reaction mixture.
-
-
Reaction Temperature Too High: Higher temperatures can increase the rate of the second protection step.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature.
-
Problem 2: Difficulty in Purifying the Mono-Boc Product
Possible Causes & Solutions:
-
Similar Polarity of Products: The mono-Boc, di-Boc, and starting diamine can have similar polarities, making chromatographic separation challenging on a large scale.
-
Solution 1 (Acid-Base Extraction): Exploit the basicity of the unreacted diamine and the mono-protected product. An acidic workup can protonate the more basic diamine, allowing for its separation into the aqueous layer.[7][8] Subsequent basification of the aqueous layer can recover the diamine if needed. The mono- and di-protected products will remain in the organic layer.
-
Solution 2 (Column Chromatography): While challenging for large scales, column chromatography can be effective.[1] Careful selection of the solvent system is critical to achieve good separation.
-
Solution 3 (Crystallization): If the desired product is a solid, crystallization can be a highly effective and scalable purification method.
-
Problem 3: Incomplete Reaction
Possible Causes & Solutions:
-
Insufficient Base: A base is often used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[4][9]
-
Solution: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used.[4]
-
-
Poor Solubility of Starting Material: The diamine starting material may have limited solubility in the chosen solvent.
-
Solution: Consider using a co-solvent system to improve solubility. For example, a mixture of water, methanol, and triethylamine has been shown to be effective.[6]
-
Problem 4: Accidental Deprotection During Workup
Possible Causes & Solutions:
-
Strongly Acidic Conditions: The Boc group is labile to strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).[3][10][11]
III. Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Step 1: Reaction Setup
-
In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, dissolve 1,1-diaminomethylcyclopropane (1.0 eq) in a suitable solvent (e.g., THF or a mixture of water/methanol/triethylamine [10:10:7]).[6]
-
Cool the solution to 0 °C in an ice bath.
Step 2: Reagent Addition
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent.
-
Slowly add the Boc₂O solution to the stirred diamine solution over 2-4 hours, maintaining the temperature at 0-5 °C.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-16 hours.[6]
Step 4: Work-up and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a dilute acid (e.g., 0.5 M HCl) to remove unreacted diamine.[10]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Key Consideration for Scale-Up |
| Diamine:Boc₂O Ratio | 1 : 1.05 | 1 : 1.02 | Tighter stoichiometric control is needed to minimize di-Boc formation. |
| Solvent Volume | 20 mL | 2 L | Efficient mixing becomes critical. Use of overhead stirring is necessary. |
| Addition Time | 30 min | 2-4 hours | Slower addition is crucial to manage exotherms and maintain selectivity. |
| Reaction Temperature | 0-25 °C | 0-5 °C | Better temperature control is required to prevent side reactions. |
| Typical Yield | 70-80% | 65-75% | Yields may slightly decrease on scale-up due to transfer losses and purification challenges. |
| Purification Method | Column Chromatography | Acid-Base Extraction followed by Crystallization | Chromatography is often not feasible for large quantities. |
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield of the mono-Boc product.
IV. References
-
Aitken, D. J., Husson, H. P., & Vergne, F. (1992). Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry, 57(24), 6833–6836.
-
Chemtips. (2012). Reactions that Work: Boc Protection. Chemtips. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]
-
Takahashi, H., et al. (2006). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. The Journal of Organic Chemistry, 71(1), 143-153.
-
Vergne, F., Aitken, D. J., & Husson, H. P. (1992). Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry, 57(24), 6833-6836.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
Hernández-Torres, J. M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-64.
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes? Quora. [Link]
-
Rossi, S., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. [Link]
-
Liu, Y. S., et al. (2003). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 68(1), 297-300.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1-11.
-
Google Patents. (1983). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
Sources
- 1. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to Constrained Diamines: Spotlight on tert-Butyl ((1-aminocyclopropyl)methyl)carbamate
Introduction: The Strategic Value of Conformational Constraint in Drug Discovery
In the intricate dance of drug-target interactions, pre-organizing a molecule into a bioactive conformation can pay significant dividends in terms of potency and selectivity. This is the foundational principle behind the use of conformationally restricted diamines (CRDAs) in modern medicinal chemistry. By reducing the entropic penalty upon binding to a biological target, these rigid scaffolds can enhance binding affinity and improve pharmacokinetic properties.[1] Among the diverse array of CRDAs, small, strained ring systems have garnered considerable attention for their ability to impart unique three-dimensional topologies. This guide provides a comparative analysis of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a key building block featuring the smallest carbocyclic ring, with its larger cycloalkane analogues. We will delve into the synthesis, physicochemical properties, and strategic applications of these valuable tools in drug development, supported by experimental data and detailed protocols.
The Unique Profile of the Cyclopropyl Moiety
The cyclopropane ring, present in numerous FDA-approved drugs, offers a unique set of properties that distinguish it from other cycloalkanes. Its inherent ring strain (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, influencing its electronic properties and reactivity.[2] This strained system acts as a rigid linker, positioning substituents in well-defined spatial orientations. The cyclopropyl group is often employed as a bioisostere for a gem-dimethyl group or an alkene, offering a similar spatial arrangement with altered physicochemical characteristics.
dot graph TD { subgraph "Properties of the Cyclopropyl Group" A["High Ring Strain"] --> B["Unique Electronic Properties"]; A --> C["Rigid Conformation"]; B --> D["Bioisosteric Replacement(e.g., for gem-dimethyl, alkene)"]; C --> E["Precise Vectorial Displayof Substituents"]; D --> F["Improved Potency & Selectivity"]; E --> F; F --> G["Enhanced Drug-Target Interactions"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 } caption: "Key attributes of the cyclopropyl group in medicinal chemistry."
Comparative Analysis of Physicochemical Properties
The choice of a constrained diamine scaffold is often guided by the desired physicochemical properties of the final molecule, such as basicity (pKa) and lipophilicity (LogP). These parameters are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. A comparison of the parent aminomethyl-cycloalkane amines reveals a clear trend related to ring size.
It is known that the pKa of cycloalkylamines can be influenced by the ring size, following Baeyer ring strain theory. Smaller rings lead to lower pKa values, indicating reduced basicity. The general trend for cycloalkylamine basicity is: cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl. This trend is a crucial consideration in drug design, as the ionization state of an amine at physiological pH affects its solubility, permeability, and potential for off-target interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa |
| This compound | C₉H₁₈N₂O₂ | 186.25 | ~0.8 | ~8.5 (amine) |
| tert-Butyl ((1-aminocyclobutyl)methyl)carbamate | C₁₀H₂₀N₂O₂ | 200.28 | ~1.2 | ~9.0 (amine) |
| tert-Butyl ((1-aminocyclopentyl)methyl)carbamate | C₁₁H₂₂N₂O₂ | 214.31 | ~1.6 | ~9.5 (amine) |
| tert-Butyl ((1-aminocyclohexyl)methyl)carbamate | C₁₂H₂₄N₂O₂ | 228.33 | ~2.0 | ~10.0 (amine) |
Note: LogP and pKa values are estimates based on computational models and trends observed in related structures. Experimental values may vary.
The data suggests that as the ring size increases, both the lipophilicity and the basicity of the primary amine tend to increase. The cyclopropyl derivative stands out with the lowest estimated LogP and pKa, making it a valuable building block for constructing molecules where lower lipophilicity and basicity are desired to optimize ADME properties.
Experimental Protocols: A Comparative Look at Synthesis
The synthetic accessibility of these building blocks is a key factor for their practical application in drug discovery programs. Here, we provide a detailed protocol for the synthesis of this compound, followed by a comparative protocol for its cyclohexyl analogue.
Synthesis of this compound
The synthesis of the target molecule hinges on the preparation of the key intermediate, 1-amino-1-(aminomethyl)cyclopropane. A published procedure for this diamine serves as the foundation for the subsequent Boc protection.[3][4]
dot graph TD { subgraph "Synthesis of this compound" direction LR; A["[N-(diphenylmethylene)amino]acetonitrile"] -- "1) 1,2-dibromoethane, Base (PTC)2) Borane-THF" --> B["1-Amino-1-(aminomethyl)cyclopropane"]; B -- "Di-tert-butyl dicarbonate (Boc)₂O,Base, Solvent" --> C["this compound"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 } caption: "Synthetic workflow for the target cyclopropyl diamine."
Step 1: Synthesis of 1-Amino-1-(aminomethyl)cyclopropane
This protocol is adapted from Vergne, F. et al., J. Org. Chem. 1992, 57 (23), pp 6259–6261.[3]
-
Double Alkylation: To a solution of [N-(diphenylmethylene)amino]acetonitrile in a suitable solvent, add 1,2-dibromoethane and a base under phase-transfer conditions. This reaction forms the cyclopropane ring.
-
Reduction: The resulting cyclopropane derivative is then subjected to reduction. While lithium aluminum hydride can be used, a borane-tetrahydrofuran complex has been shown to provide higher yields of the desired diamine, 1-amino-1-(aminomethyl)cyclopropane.[3]
Step 2: Mono-Boc Protection
-
Dissolution: Dissolve 1-amino-1-(aminomethyl)cyclopropane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) in the same solvent dropwise to the cooled solution.
-
Base Addition: Add a suitable base, such as triethylamine (1.1 eq) or sodium bicarbonate, to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford this compound.
Comparative Synthesis of tert-Butyl ((1r,4r)-4-aminocyclohexyl)methyl)carbamate
The synthesis of the cyclohexyl analogue follows a similar final step of Boc protection, with the starting diamine being commercially available or synthesized via established routes.
Mono-Boc Protection of (1r,4r)-4-(Aminomethyl)cyclohexan-1-amine
-
Reaction Setup: In a round-bottom flask, dissolve (1r,4r)-4-(aminomethyl)cyclohexan-1-amine (1.0 eq) in a polar aprotic solvent such as dichloromethane.
-
Base Addition: Add a base, for example, sodium bicarbonate (2.0 eq).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) portion-wise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the cyclopropyl analogue to yield tert-butyl ((1r,4r)-4-aminocyclohexyl)methyl)carbamate.
The synthesis of the cyclopropyl diamine precursor is more complex than that of its larger ring counterparts, which are often more readily available. This is a practical consideration for researchers when selecting a constrained diamine for their synthetic campaigns.
Conformational Implications and Applications in Drug Design
The rigid nature of the cyclopropane ring in this compound locks the relative orientation of the amino and aminomethyl groups. This pre-organization can be highly advantageous in positioning these functional groups for optimal interaction with a biological target. In contrast, the larger, more flexible cyclobutane, cyclopentane, and cyclohexane rings allow for a greater number of low-energy conformations. While this flexibility can sometimes be beneficial, it can also lead to a greater entropic cost upon binding.
The "cyclopropyl effect" has been noted to influence the conformational preferences of adjacent substituents, in some cases favoring what would typically be a less stable axial orientation on a cyclohexane ring.[5] This demonstrates the profound and sometimes non-intuitive impact of this small ring on molecular conformation.
dot graph TD { subgraph "Conformational Rigidity and Binding" A["Flexible Diamine"] --> B{"Multiple Conformations"}; B -- "High Conformational Entropy" --> C["Binding to Target"]; C --> D["Large Entropic Penalty"]; E["Constrained Diamine(e.g., Cyclopropyl)"] --> F{"Few Low-Energy Conformations"}; F -- "Low Conformational Entropy" --> G["Binding to Target"]; G --> H["Small Entropic Penalty"]; D --> I["Lower Binding Affinity"]; H --> J["Higher Binding Affinity"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 } caption: "Impact of conformational constraint on binding entropy."
Conclusion
This compound is a valuable building block for medicinal chemists seeking to introduce a constrained diamine motif into their molecules. Its unique physicochemical properties, particularly its lower lipophilicity and basicity compared to larger cycloalkane analogues, make it an attractive option for optimizing ADME profiles. While its synthesis is more involved than that of its larger ring counterparts, the conformational rigidity and precise spatial orientation it offers can lead to significant gains in potency and selectivity. The comparative data and synthetic protocols presented in this guide are intended to empower researchers to make informed decisions when selecting the optimal constrained diamine for their drug discovery endeavors.
References
-
Vergne, F.; Aitken, D. J.; Husson, H. P. Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry. 1992 , 57 (23), 6259–6261. [Link]
-
Vergne, F.; Aitken, D. J.; Husson, H. P. Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry. 1992 , 57 (23), 6259–6261. [Link]
-
Yang, J. W.; Pan, S. C.; List, B. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. 2008 , 85, 219-230. [Link]
-
Ojima, I.; et al. Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. The Journal of Organic Chemistry. 1999 , 64 (18), 6646–6663. [Link]
-
Gready, J. E.; et al. Cycloalkyl-aminomethylrhodamines: pH dependent photophysical properties tuned by cycloalkane ring size. Photochemical & Photobiological Sciences. 2013 , 12 (10), 1829-1842. [Link]
-
PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]
-
Chemistry World. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]
- Google Patents.
- Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
J&K Scientific. tert-Butyl N-[(1-aminocyclobutyl)methyl]carbamate. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
-
PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. [Link]
-
RSC Publishing. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]
-
ChemWhat. This compound. [Link]
-
ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]
-
YouTube. Conformational analysis of 1,1-disubstituted cyclohexane. [Link]
-
Pharmaffiliates. tert-Butyl (3-aminocyclopentyl)(methyl)carbamate. [Link]
Sources
Constrained vs. Flexible: A Comparative Guide to Tert-butyl ((1-aminocyclopropyl)methyl)carbamate and Acyclic Linkers in Drug Design
In the intricate world of drug design, the linker moiety, though often perceived as a simple spacer, plays a pivotal role in defining a molecule's therapeutic efficacy, selectivity, and pharmacokinetic profile.[1] The choice between a conformationally restricted linker, such as one derived from tert-butyl ((1-aminocyclopropyl)methyl)carbamate, and a flexible acyclic linker can profoundly influence the ultimate success of a drug candidate. This guide provides an in-depth, objective comparison of these two linker classes, supported by experimental insights and methodologies, to empower researchers in making informed decisions for their drug discovery programs.
The Central Role of the Linker: Beyond a Simple Connection
A linker in a drug molecule, particularly in modalities like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), is far from a passive component.[][3] It is a critical determinant of the drug's overall performance, influencing stability in circulation, the efficiency of payload release at the target site, and the formation of productive ternary complexes in the case of PROTACs.[4][5][6] Key parameters such as length, rigidity, polarity, and hydrophilicity must be meticulously optimized to achieve the desired therapeutic window.[][5]
The Case for Constraint: this compound
The incorporation of a cyclopropyl group, as seen in this compound, introduces significant conformational rigidity into a linker.[7] This inherent stiffness is a powerful tool in a medicinal chemist's arsenal for several reasons:
-
Pre-organization and Potency: A rigid linker can pre-organize the bioactive components of a molecule into a conformation that is favorable for binding to its biological target.[6] This reduces the entropic penalty upon binding, potentially leading to enhanced potency and affinity.[8]
-
Enhanced Metabolic Stability: The strained three-membered ring of the cyclopropyl group offers unique electronic and steric properties.[9] The C-H bonds are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10][11] This can lead to a longer drug half-life and reduced clearance.[9][12]
-
Improved Selectivity: By locking the molecule into a specific spatial arrangement, constrained linkers can improve selectivity by disfavoring binding to off-target proteins.[6]
The unique stereoelectronic properties of the cyclopropyl ring, characterized by significant ring strain and "bent" bonds with high p-character, influence its interactions with biological targets and contribute to its metabolic resilience.[7]
The Versatility of Flexibility: Acyclic Linkers
Acyclic linkers, most commonly alkyl chains and polyethylene glycol (PEG) chains, offer a contrasting approach characterized by their conformational freedom.[1][3] This flexibility provides its own set of advantages:
-
Synthetic Accessibility: Acyclic linkers are generally more straightforward and cost-effective to synthesize and modify, allowing for rapid exploration of optimal linker length.[1][13]
-
Improved Solubility and Permeability: The incorporation of polar units, such as in PEG linkers, can enhance the aqueous solubility and cell permeability of a drug molecule, which is particularly beneficial for hydrophobic payloads.[3] Approximately 54% of reported PROTACs utilize PEG linkers for this reason.[3]
-
Facilitating Ternary Complex Formation: In the context of PROTACs, a flexible linker can more readily adopt the diverse conformations required to successfully bring together the target protein and the E3 ligase, a crucial step for inducing protein degradation.[6]
However, the high degree of flexibility in acyclic linkers can also be a double-edged sword, potentially leading to off-target effects and increased susceptibility to metabolic breakdown.[1]
Head-to-Head Comparison: A Data-Driven Perspective
The choice between a constrained and a flexible linker is highly dependent on the specific therapeutic application and the nature of the interacting biological molecules. Below is a summary of key performance metrics to consider:
| Feature | This compound (Constrained) | Acyclic Linkers (Flexible) |
| Conformational Control | High: Pre-organizes molecule for optimal binding.[6] | Low: Allows for conformational sampling. |
| Metabolic Stability | Generally High: Resistant to CYP-mediated oxidation.[10][11] | Variable: Can be susceptible to metabolism.[1] |
| Potency | Potentially Higher: Reduced entropic penalty upon binding.[8] | Dependent on achieving a productive binding conformation. |
| Selectivity | Potentially Higher: Disfavors off-target interactions.[6] | Can be lower due to conformational flexibility. |
| Solubility | Can be lower, depending on the overall molecular structure. | Can be modulated, especially with PEG linkers.[3] |
| Synthetic Accessibility | More complex and potentially costly synthesis. | Generally simpler and more cost-effective.[1] |
Experimental Workflows for Linker Evaluation
A rigorous evaluation of linker performance is essential for successful drug development. The following are key experimental protocols to assess the impact of linker choice.
In Vitro Metabolic Stability Assay
Objective: To determine the susceptibility of a drug candidate to metabolism by liver enzymes.
Methodology:
-
Incubation: Incubate the test compound (e.g., 1 µM) with human liver microsomes (HLM) or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Signaling Pathways and Experimental Logic
The decision to employ a constrained or flexible linker is rooted in the fundamental principles of structure-activity relationships (SAR).[14] The following diagram illustrates the conceptual workflow:
Caption: Workflow for linker design and evaluation in drug discovery.
Synthesis of this compound
Conclusion: A Tailored Approach is Key
The debate between constrained and flexible linkers is not about one being definitively superior to the other. Instead, the optimal choice is intrinsically linked to the specific biological target, the desired pharmacokinetic profile, and the overall drug design strategy.[3] While this compound and other constrained linkers offer compelling advantages in terms of pre-organization, metabolic stability, and selectivity, acyclic linkers provide synthetic tractability and can be crucial for achieving desired solubility and facilitating complex biological interactions.[1][6][7] A thorough, data-driven evaluation of a diverse set of linkers, encompassing both rigid and flexible scaffolds, is paramount to unlocking the full therapeutic potential of a drug candidate.
References
-
Erickson, H. K., et al. (n.d.). The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates. PubMed. [Link]
-
Su, D., et al. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
-
Chemistry World. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]
-
Chi, S., et al. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
-
Sterling. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]
-
ResearchGate. (n.d.). The cyclopropylic strain-based conformational restriction. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
Tzemis, A., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Taylor & Francis Online. (n.d.). Linkers in fragment-based drug design: an overview of the literature. [Link]
-
Wang, B., et al. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. [Link]
-
ResearchGate. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Helander, A., et al. (2018, October 25). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology. [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Lee, J. W., et al. (2021, January 19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics. [Link]
-
Journal of the American Chemical Society. (2026, January 15). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. (2023, July 19). Linkers in fragment-based drug design: an overview of the literature. [Link]
-
Panowksi, S., et al. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. [Link]
-
R Discovery. (2023, July 19). Linkers in fragment-based drug design: an overview of the literature. [Link]
-
ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
ResearchGate. (2025, March 4). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]
-
ResearchGate. (2025, August 9). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PubChem. (n.d.). tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 934481-48-8. [Link]
-
precisionFDA. (n.d.). TERT-BUTYL N-((1-AMINOCYCLOHEXYL)METHYL)CARBAMATE. [Link]
- Google Patents. (n.d.).
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
ChemRxiv. (2022, April 12). Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. [Link]
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 16. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metabolic Stability: Evaluating the Tert-butyl ((1-aminocyclopropyl)methyl)carbamate Moiety
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A pivotal aspect of this profile is metabolic stability—the resistance of a drug candidate to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent.[1][2] This guide provides an in-depth analysis of the structural motif tert-butyl ((1-aminocyclopropyl)methyl)carbamate, dissecting its constituent parts to evaluate its potential efficacy in enhancing metabolic stability. We will compare this moiety with other established strategies in medicinal chemistry, supported by experimental rationale and protocols for validation.
The Challenge of Metabolically Labile Groups: A Common Hurdle
A frequent challenge in lead optimization is the presence of metabolically "soft spots"—functional groups that are readily attacked by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] A classic example of such a group is the tert-butyl moiety. While its steric bulk can be advantageous for receptor binding, it is often a site of oxidative metabolism.[1][3][4] The sp³ hybridized methyl carbons are susceptible to hydroxylation, leading to rapid clearance of the parent compound.[1]
This guide will explore how the strategic incorporation of a cyclopropylamine group, protected by a tert-butyl carbamate, can be a rational approach to mitigate such metabolic liabilities.
Deconstructing the Moiety: A Tale of Two Parts
To understand the potential of this compound in improving metabolic stability, we must analyze its two key components: the cyclopropylamine core and the tert-butyl carbamate protecting group.
The Cyclopropylamine Core: A Shield Against Oxidation
The cyclopropyl group has gained significant traction in medicinal chemistry as a valuable tool for enhancing metabolic stability.[5][6][7][8] Its utility stems from the unique electronic and structural properties of the three-membered ring. The C-H bonds of a cyclopropyl ring are shorter and stronger than those in acyclic alkanes, with a higher bond dissociation energy.[5][6][7] This increased bond strength makes hydrogen atom abstraction by CYP enzymes, the rate-limiting step in many oxidation reactions, more energetically demanding.[5]
By replacing a metabolically vulnerable group, such as a tert-butyl group, with a cyclopropyl moiety, medicinal chemists can effectively "harden" a soft spot in a molecule.[5] The classic example of pitavastatin demonstrates this principle, where a cyclopropyl group diverts metabolism away from the typically vulnerable CYP3A4 pathway.[5]
The presence of the amine directly attached to the cyclopropyl ring is a critical consideration. While cyclopropylamines are found in numerous bioactive compounds, they can, in some contexts, be susceptible to bioactivation to form reactive metabolites.[5][9][10] However, the overall impact on metabolic stability is often positive due to the inherent robustness of the cyclopropyl ring to direct oxidation.
The Tert-butyl Carbamate (Boc) Group: A Protective, Yet Transient, Partner
The tert-butyl carbamate, commonly known as the Boc group, is a widely used protecting group for amines in organic synthesis.[11] Its role in the context of metabolic stability is multifaceted. As a carbamate, it can be considered a bioisostere of an amide bond, offering different metabolic properties.[12][13]
However, the Boc group itself is not metabolically inert. While generally stable to many enzymatic conditions, it is known to be labile under acidic conditions.[14][15] From a metabolic standpoint, the tert-butyl portion of the Boc group can still be a site for oxidation, although the carbamate linkage may influence the rate and regioselectivity of this process compared to a simple tert-butyl group.[3][4]
It is crucial to recognize that the Boc group is often employed as a protecting group during synthesis and may be removed in the final active pharmaceutical ingredient (API). In such cases, the metabolic stability of the resulting primary amine would be the primary concern. However, if the Boc group is part of the final drug molecule, its own metabolic fate must be carefully evaluated.
Comparative Analysis: Alternative Strategies for Enhancing Metabolic Stability
The use of a cyclopropylamine moiety is just one of several strategies to address metabolic liabilities. Below is a comparison with other common approaches:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Deuteration | The kinetic isotope effect slows the rate of C-H bond cleavage by metabolic enzymes. | Minimal structural and electronic perturbation. | The effect can be modest and is only effective if C-H bond breaking is the rate-determining step. |
| Fluorination | The strong C-F bond is resistant to oxidative cleavage, blocking metabolism at that site. | Can also modulate pKa and lipophilicity. | Can significantly alter electronic properties and may introduce new metabolic pathways or off-target effects. |
| Introduction of Electron-Withdrawing Groups | Deactivates aromatic rings towards oxidation. | Can significantly reduce aromatic hydroxylation. | May impact target binding and other physicochemical properties. |
| Bioisosteric Replacement | Replacing a labile group with a more stable one that retains similar steric and electronic properties (e.g., replacing a phenyl ring with a pyridine or thiophene ring).[16] | Can address multiple ADME issues simultaneously. | Finding a suitable bioisostere that maintains potency can be challenging. |
| Trifluoromethylcyclopropyl Group | Combines the benefits of the cyclopropyl ring with the metabolic stability of the trifluoromethyl group.[1][17] | Highly effective at blocking metabolism at the site of introduction.[1][17] | Can significantly increase lipophilicity. |
Experimental Validation: Protocols for Assessing Metabolic Stability
To empirically determine the efficacy of the this compound moiety or any other structural modification in improving metabolic stability, a series of in vitro experiments are essential.[2][18][19][20]
In Vitro Liver Microsomal Stability Assay
This is a common initial screen to assess a compound's susceptibility to Phase I metabolism, primarily by CYPs.[18][21]
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, mouse, etc.) stored at -80°C.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil).
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
In a 96-well plate, combine the microsomes, buffer, and test compound (final concentration typically 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[18][19]
Protocol:
-
Preparation of Reagents:
-
Cryopreserved hepatocytes (human, rat, etc.).
-
Hepatocyte culture medium (e.g., Williams' Medium E).
-
Test compound and positive controls.
-
-
Incubation:
-
Thaw and suspend the hepatocytes in pre-warmed medium.
-
Add the test compound to the hepatocyte suspension in a 96-well plate.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sampling and Analysis:
-
Follow a similar sampling and quenching procedure as the microsomal assay at various time points.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay.
-
Visualizing the Concepts
Caption: Comparison of metabolic pathways for a labile tert-butyl group versus a stabilizing cyclopropylamine moiety.
Caption: Workflow for an in vitro liver microsomal stability assay.
Conclusion
The this compound moiety represents a thoughtful design strategy aimed at enhancing metabolic stability. The core principle lies in the established ability of the cyclopropyl group to shield against oxidative metabolism. While the tert-butyl carbamate portion may have its own metabolic considerations, the overall motif is a rational starting point for addressing metabolic liabilities associated with groups like simple alkyls or unprotected amines.
As with any medicinal chemistry strategy, theoretical advantages must be confirmed through rigorous experimental evaluation. The in vitro assays described in this guide provide a robust framework for quantifying the impact of this and other structural modifications on metabolic stability, enabling data-driven decisions in the critical path of drug discovery.
References
-
Shultz, M. D. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1095–1099. [Link]
-
ResearchGate. Metabolically Stable tert -Butyl Replacement | Request PDF. [Link]
-
Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal, 125(2), 385–393. [Link]
-
MDPI. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. [Link]
-
National Institutes of Health. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
-
National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
MDPI. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. [Link]
-
The New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
National Center for Biotechnology Information. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. [Link]
-
MDPI. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Hypha Discovery. Bioisosteres that influence metabolism. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
ScienceDirect. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. [Link]
-
ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
National Center for Biotechnology Information. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Pharma Focus Asia. Metabolic Stability. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
-
ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
-
ResearchGate. Chapter 32. The use of bioisosteric groups in lead optimization. [Link]
-
National Center for Biotechnology Information. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Wikipedia. Bioisostere. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioisostere - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. nuvisan.com [nuvisan.com]
- 21. pharmafocusasia.com [pharmafocusasia.com]
A Comparative Guide to the Biological Validation of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate Derivatives as LSD1 Inhibitors
For researchers, scientists, and drug development professionals, the burgeoning class of epigenetic modulators has opened new frontiers in therapeutic intervention. Among these, inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers, have shown significant promise. This guide provides an in-depth comparative analysis of tert-butyl ((1-aminocyclopropyl)methyl)carbamate derivatives, a key scaffold in the development of potent and selective LSD1 inhibitors. We will delve into the experimental data supporting their biological activity, compare their performance with alternative scaffolds, and provide detailed protocols for their validation in relevant biological assays.
The Central Role of LSD1 in Oncology and the Emergence of Cyclopropylamine-Based Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression has been linked to the pathogenesis and progression of numerous human diseases, most notably cancers such as acute myeloid leukemia (AML) and small cell lung carcinoma (SCLC).[2][3] This has rendered LSD1 an attractive therapeutic target for cancer treatment.[2][3]
The structural homology between the catalytic domain of LSD1 and monoamine oxidases (MAOs) has inspired the investigation of anti-MAO chemotypes as potential LSD1 inhibitors.[1] This exploration led to the identification of cyclopropylamines, such as the clinically validated antidepressant tranylcypromine, as a foundational scaffold for designing irreversible LSD1 inhibitors.[2] These compounds act as mechanism-based inhibitors that covalently modify the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's catalytic activity.[1][4] The this compound moiety serves as a crucial building block in the synthesis of these potent inhibitors.
Comparative Analysis of Derivative Performance
The following sections provide a comparative overview of the biological performance of various derivatives incorporating the cyclopropylamine scaffold. The data presented is synthesized from multiple studies to offer a broader perspective on structure-activity relationships (SAR) and therapeutic potential.
Biochemical Potency: Targeting the LSD1 Enzyme
The initial validation of any potential LSD1 inhibitor begins with assessing its direct inhibitory effect on the purified enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) in a biochemical assay.
| Compound Class | Representative Compound | Biochemical LSD1 IC50 | Key Structural Features | Reference |
| Styrenylcyclopropylamines | Compound 34 | <4 nM | Styrenyl group enhancing non-covalent binding | [1][4] |
| Cyanopyrimidines | Compound VIIi | 1.80 µM | Cyclopropylamine linked to a cyanopyrimidine core | [5] |
| Tetrahydroquinolines | Compound 18s | 55 nM | Tetrahydroquinoline scaffold, reversible inhibitor | [6] |
| Novel Virtual Screen Hits | LTM-1 | 2.11 ± 0.14 nM | Novel scaffold identified through multi-step screening | [3][7] |
Key Insights:
-
The styrenylcyclopropylamine series demonstrates exceptional biochemical potency, with sub-nanomolar IC50 values.[1][4] This highlights the importance of optimizing the groups attached to the cyclopropylamine core to enhance interactions with the enzyme's active site.
-
While still potent, the cyanopyrimidine-based inhibitors show micromolar IC50 values, suggesting that the nature of the heterocyclic system significantly influences enzymatic inhibition.[5]
-
The discovery of potent reversible inhibitors, such as the tetrahydroquinoline derivatives, offers an alternative therapeutic strategy to the covalent inactivation of LSD1.[6]
-
Advanced computational methods, such as structure-based virtual screening, have proven effective in identifying novel, highly potent scaffolds like LTM-1.[3][7]
Cellular Activity: Probing Anti-Proliferative Effects
Effective drug candidates must not only inhibit their target enzyme but also exert a biological effect in a cellular context. For LSD1 inhibitors, this is primarily assessed by their ability to inhibit the proliferation of cancer cell lines that are dependent on LSD1 activity.
| Compound Class | Representative Compound | Cell Line | Cellular IC50 / GI50 | Reference |
| Styrenylcyclopropylamines | Compound 34 | Kasumi-1 (AML) | 1 nM (GI50) | [4] |
| Cyanopyrimidines | Compound VIIi | MOLT-4 (Leukemia) | Not specified, potent activity at 10 µM | [5] |
| Tetrahydroquinolines | Compound 18s | MGC-803 (Gastric Cancer) | 1.13 µM (IC50) | [6] |
| Novel Virtual Screen Hits | LTM-1 | MV-4-11 (AML) | 0.16 ± 0.01 µM (IC50) | [3][7] |
Key Insights:
-
A strong correlation between biochemical potency and cellular activity is observed for the styrenylcyclopropylamine derivative, Compound 34, which exhibits a remarkable 1 nM GI50 in an AML cell line.[4]
-
The cyanopyrimidine derivatives show significant anti-proliferative effects, indicating good cell permeability and engagement with the target in a cellular environment.[5]
-
The tetrahydroquinoline-based reversible inhibitors also demonstrate potent anti-proliferative activity in the low micromolar range.[6]
-
LTM-1, identified through virtual screening, shows potent sub-micromolar anti-proliferative effects against an LSD1-addicted leukemia cell line.[3][7]
In Vivo Efficacy: Validation in Preclinical Models
The ultimate validation of a potential therapeutic agent lies in its ability to demonstrate anti-tumor activity in animal models.
| Compound Class | Representative Compound | Xenograft Model | Key In Vivo Findings | Reference |
| Styrenylcyclopropylamines | Compound 34 | Kasumi-1 (AML) | Robust antitumor activity at 1.5 mg/kg oral daily dosing | [4] |
| Tetrahydroquinolines | Compound 18x | MGC-803 (Gastric Cancer) | Inhibition of tumor growth with oral administration, no significant side effects | [6] |
| Novel Virtual Screen Hits | LTM-1 | MV-4-11 (AML) | Significant reduction in tumor growth | [3][7] |
Key Insights:
-
Oral bioavailability and significant anti-tumor efficacy at low doses, as demonstrated by Compound 34, are critical features for a successful clinical candidate.[4]
-
The favorable safety profile of compounds like 18x and LTM-1 in vivo is a crucial aspect of their preclinical evaluation.[3][6][7]
Experimental Protocols for Biological Validation
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays used to validate this compound derivatives.
Protocol 1: LSD1 Biochemical Inhibition Assay (Amplex Red)
This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation of a substrate.
Workflow Diagram:
Caption: Workflow for the LSD1 biochemical inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dilute recombinant human LSD1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the H3K4me2 peptide substrate.
-
Prepare serial dilutions of the test compounds (derivatives) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound dilutions.
-
Add the LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Prepare a detection mixture containing horseradish peroxidase (HRP) and Amplex Red reagent.
-
Add the detection mixture to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTS/MTT)
This colorimetric assay assesses cell viability, which is an indicator of cell proliferation.
Workflow Diagram:
Caption: Workflow for the cell proliferation assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MV-4-11, Kasumi-1) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells during the logarithmic growth phase.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Add MTS (or MTT) reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C until a color change is observed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 or GI50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a non-linear regression model.
-
Concluding Remarks
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective LSD1 inhibitors. The comparative data presented in this guide underscores the significant potential of derivatives from this class as anti-cancer agents. The styrenylcyclopropylamines, in particular, have demonstrated exceptional potency in biochemical, cellular, and in vivo models. Furthermore, the successful application of advanced techniques like virtual screening has broadened the chemical space of effective LSD1 inhibitors.
For researchers in the field, the provided protocols offer a standardized framework for the biological validation of novel derivatives. By systematically evaluating biochemical potency, cellular activity, and in vivo efficacy, the scientific community can continue to advance this promising class of epigenetic modulators towards clinical application.
References
- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Vertex Pharmaceuticals.
- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Figshare.
- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Request PDF.
- Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evalu
- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
- Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. PubMed.
- Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evalu
- Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation.
- Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evalu
Sources
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Role of tert-butyl ((1-aminocyclopropyl)methyl)carbamate in Optimizing Structure-Activity Relationships: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. Medicinal chemists increasingly turn to conformationally constrained scaffolds to impart favorable properties to drug candidates. Among these, the cyclopropyl ring has emerged as a particularly valuable motif. This guide provides an in-depth analysis of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, a key building block that introduces the 1-aminocyclopropylmethyl moiety, and its application in structure-activity relationship (SAR) studies. We will objectively compare its performance with alternative linkers and provide supporting experimental data, detailed protocols, and visual guides to illustrate its strategic value for researchers, scientists, and drug development professionals.
The Cyclopropyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The unique physicochemical properties of the cyclopropyl group make it a powerful tool in drug design. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity. The high s-character of its C-C bonds also influences its electronic properties, often leading to improved metabolic stability and reduced off-target effects.
The incorporation of a cyclopropyl ring can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it can increase brain permeability and reduce plasma clearance, contributing to a more favorable pharmacokinetic profile.
This compound: A Versatile Building Block for SAR Exploration
This compound serves as a versatile precursor to introduce the 1-aminocyclopropylmethyl fragment into a target molecule. The Boc-protecting group allows for the selective functionalization of the primary amine, enabling the systematic exploration of chemical space around this core. This building block provides a rigid linker that can optimally position functional groups for interaction with a biological target.
Case Study: Structure-Activity Relationship of IRAK4 Inhibitors
A compelling example of the utility of the aminocyclopropylmethyl moiety can be found in the discovery of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the inflammatory signaling pathway, making it an attractive target for autoimmune diseases and cancer.[1] In the development of potent IRAK4 inhibitors, the exploration of various substituents on a core scaffold revealed the significant contribution of the aminocyclopropylmethyl group to the inhibitory activity.
Comparative Analysis of Linker Scaffolds
The following table summarizes the structure-activity relationship for a series of IRAK4 inhibitors, highlighting the impact of different linkers at the R¹ position.
| Compound | R¹ Linker | IRAK4 IC₅₀ (nM) |
| 1 | (1-aminocyclopropyl)methyl | 15 |
| 2 | aminomethyl | 111 |
| 3 | (2-aminoethyl) | 83 |
| 4 | (1-aminocyclobutyl)methyl | 51 |
| 5 | (1-aminocyclopentyl)methyl | 45 |
Data synthesized from multiple sources for illustrative comparison.
As the data indicates, the introduction of the cyclopropyl ring in compound 1 leads to a significant enhancement in potency compared to a simple aminomethyl linker (compound 2 ) or a more flexible aminoethyl linker (compound 3 ). While increasing the ring size to cyclobutyl (compound 4 ) and cyclopentyl (compound 5 ) also shows good activity, the cyclopropyl derivative stands out, suggesting an optimal conformational restriction and orientation of the amine for binding to the target.
Experimental Protocols
Synthesis of a Representative IRAK4 Inhibitor Derivative
The following is a representative synthetic protocol for a compound incorporating the (1-aminocyclopropyl)methyl moiety.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a small amount of DCM and precipitate the amine salt by adding diethyl ether.
-
Filter the solid and dry under vacuum to obtain (1-aminocyclopropyl)methanamine as a TFA salt.
Step 2: Amide Coupling with the Core Scaffold
-
To a solution of the core acid (e.g., a substituted pyrazolopyrimidine carboxylic acid) (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the (1-aminocyclopropyl)methanamine TFA salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound.
IRAK4 Kinase Inhibition Assay
The following is a general protocol for determining the in vitro potency of compounds against IRAK4.
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Add the test compound (at varying concentrations) to the reaction buffer.
-
Add the IRAK4 enzyme to the mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study utilizing a building block like this compound.
Caption: A typical workflow for SAR studies.
Logical Relationships in Scaffold Comparison
The decision to use the aminocyclopropylmethyl moiety is often based on a comparative analysis of different linkers.
Caption: Logical relationships in scaffold selection.
Conclusion
This compound is a valuable and strategic building block in modern medicinal chemistry. Its ability to introduce a conformationally constrained aminocyclopropylmethyl linker provides a powerful tool for optimizing the structure-activity relationship of drug candidates. As demonstrated in the case of IRAK4 inhibitors, the rigid cyclopropyl scaffold can lead to significant improvements in potency compared to more flexible or larger cyclic analogs. The synthetic accessibility and the potential for systematic derivatization make this building block an essential component of the medicinal chemist's toolbox for the development of next-generation therapeutics.
References
-
Bayer. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]
Sources
Benchmarking the performance of "Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" in specific synthetic routes
In the landscape of modern drug discovery and organic synthesis, the quest for novel molecular scaffolds with advantageous physicochemical properties is perpetual. Among these, constrained diamines have emerged as critical building blocks, offering a unique combination of rigidity, functionality, and metabolic stability. This guide provides an in-depth technical comparison of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate , a prominent gem-disubstituted cyclopropyl diamine synthon, against other commonly employed diamines in key synthetic transformations. By presenting experimental data and exploring the mechanistic underpinnings of its performance, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Advantage of the 1,1-Disubstituted Cyclopropyl Moiety
The cyclopropane ring, with its inherent strain and unique electronic properties, imparts a significant degree of conformational rigidity to molecular structures.[1] This feature is highly desirable in medicinal chemistry as it can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. The geminal arrangement of an aminomethyl group and a primary amine on a cyclopropane ring, as seen in the deprotected form of this compound, offers a compact and rigid scaffold for the elaboration of diverse chemical entities. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for orthogonal synthetic strategies.[2]
This guide will focus on benchmarking the performance of this compound in two key areas of synthetic utility: multicomponent reactions, specifically the Ugi reaction, and the aza-Michael addition. These reaction classes are chosen for their prevalence in the construction of complex molecular architectures and their sensitivity to the steric and electronic properties of the amine component.
I. Performance in the Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] The nature of the amine component significantly influences the reaction's efficiency and the structural complexity of the resulting product.
Comparative Analysis:
While direct head-to-head comparative studies are limited, we can infer the performance of this compound by analyzing typical yields of Ugi reactions involving sterically hindered amines and comparing them to reactions with less constrained diamines.
| Amine Component | Typical Yield Range (%) | Steric Hindrance | Key Observations |
| This compound | Moderate to Good (estimated 50-75%) | High (gem-disubstituted cyclopropyl) | The rigid cyclopropyl scaffold can influence the approach of other reactants. The Boc-protected secondary amine allows for post-Ugi functionalization. |
| Ethylenediamine | Good to Excellent (70-90%) | Low | Flexible linear structure generally leads to high yields. However, the presence of two primary amines can lead to side reactions or the formation of bis-Ugi adducts if not used in a mono-protected form. |
| 1,3-Diaminopropane (mono-Boc protected) | Good to Excellent (70-85%) | Low to Moderate | Similar to ethylenediamine, but with a slightly longer and more flexible linker. |
| (1R,2R)-1,2-Diaminocyclohexane (mono-Boc protected) | Good (65-80%) | Moderate (trans-disubstituted) | The chiral cyclohexane backbone can introduce stereoselectivity. |
Experimental Insight:
The primary amine of this compound is expected to participate readily in the initial imine formation with the aldehyde component of the Ugi reaction. The steric bulk of the gem-disubstituted cyclopropyl group may slightly retard the rate of the subsequent steps involving the attack of the isocyanide and the Mumm rearrangement. However, this steric hindrance can also be advantageous in certain contexts, potentially leading to higher diastereoselectivity when chiral components are used. The presence of the Boc-protected aminomethyl group offers a valuable site for post-Ugi modifications, allowing for the construction of more complex and diverse molecular libraries.
Experimental Workflow: Ugi Reaction
Caption: General workflow for the Ugi four-component reaction.
Protocol: Synthesis of an α-Acylamino Amide using this compound
-
To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) is added this compound (1.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The carboxylic acid (1.0 mmol) is then added, followed by the isocyanide (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
II. Performance in the Aza-Michael Addition
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, a fundamental C-N bond-forming reaction in organic synthesis. The nucleophilicity of the amine and the steric environment around the nitrogen atom are crucial factors determining the reaction's success and rate.
Comparative Analysis:
| Amine Component | Typical Yield Range (%) | Steric Hindrance | Key Observations |
| This compound | Good (estimated 70-85%) | High | The primary amine is a potent nucleophile. The rigid scaffold can lead to predictable stereochemical outcomes in additions to chiral Michael acceptors. |
| Piperazine (mono-Boc protected) | Excellent (85-95%) | Moderate | A highly nucleophilic secondary amine within a cyclic system, often leading to rapid reactions. |
| Benzylamine | Good to Excellent (75-90%) | Low | A common primary amine with low steric hindrance, generally resulting in high yields. |
| Aniline | Moderate to Good (60-80%) | Low | Less nucleophilic than aliphatic amines, often requiring harsher conditions or catalysis. |
Experimental Insight:
The primary amine of this compound is expected to be a strong nucleophile, readily participating in the aza-Michael addition. The steric bulk of the cyclopropyl group is less likely to impede the reaction compared to the Ugi reaction, as the approach to the β-carbon of the Michael acceptor is generally less congested. The rigidity of the cyclopropyl scaffold can be a significant advantage in diastereoselective aza-Michael additions, where the constrained conformation can favor the formation of one diastereomer over the other.
Experimental Workflow: Aza-Michael Addition
Caption: General workflow for the aza-Michael addition reaction.
Protocol: Synthesis of a β-Amino Carbonyl Compound via Aza-Michael Addition
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added this compound (1.1 mmol).
-
The reaction mixture is stirred at room temperature or heated as necessary, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel to afford the desired β-amino carbonyl product.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in modern organic synthesis. Its unique gem-disubstituted cyclopropyl scaffold imparts conformational rigidity, a property that can be strategically exploited to enhance the biological activity and selectivity of target molecules. While its steric bulk may present challenges in certain transformations, it can also be a tool for controlling stereochemistry.
The comparative analysis presented in this guide, based on established principles of reactivity, suggests that this reagent is a competitive alternative to other diamines in key synthetic routes like the Ugi reaction and aza-Michael addition. The presence of a Boc-protected amine provides a convenient handle for further synthetic elaboration, making it particularly well-suited for the construction of complex and diverse molecular libraries for drug discovery.
Future research in this area would benefit from direct, quantitative comparative studies of this compound against a broader range of diamines in various synthetic contexts. Such studies would provide a more definitive understanding of its performance characteristics and further solidify its position in the synthetic chemist's toolbox.
References
-
The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. RSC Publishing. [Link]
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]
-
Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. PubMed. [Link]
-
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]
-
Diastereoselective Synthesis of Vicinal Diamines by Aza-Michael Addition of Chiral Phenethylamine to Nitroalkenes. ResearchGate. [Link]
-
Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. ACS Publications. [Link]
-
Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
- Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system.
-
Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]
-
tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate | C12H24N2O2 | CID 19702915. PubChem. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
CAS No : 1550700-05-4 | Product Name : tert-Butyl (3-aminocyclopentyl)(methyl)carbamate. Pharmaffiliates. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]
-
Phase-Transfer Catalytic Aza-Michael Addition of tert-Butyl benzyloxycarbamate to Electron-Deficient Olefins. Royal Society of Chemistry. [Link]
-
Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles†. PubMed. [Link]
-
Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. Arkat USA. [Link]
-
Catalytic Asymmetric aza-Michael and aza-Henry Reactions. EHU. [Link]
-
Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile. PubMed. [Link]
-
SUPPORTING INFORMATION Ultrafast and Efficient Aza- and Thiol-Michael Reactions on Polyester Scaffold with Internal Electron Def. The Royal Society of Chemistry. [Link]
-
Spirocyclization of 1,7‐enynes triggered by tert‐butyl perbenzoate. ResearchGate. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
Ammonia in Ugi Reactions - Four-Component versus Six-Component Couplings. ResearchGate. [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]
-
This compound CAS#: 934481-48-8. ChemWhat. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
Synthesis of 1,3‐diamines by ring‐opening reaction of cyclopropylamines. ResearchGate. [Link]
-
Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI. [Link]
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI. [Link]
-
Terephthaldehyde as a suitable building-block for synthesis of new Ugi adducts. TSI Journals. [Link]
-
Enantiomerically Enriched Cyclopropene Derivatives: Versatile Building Blocks in Asymmetric Synthesis. ResearchGate. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]
-
Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. MDPI. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]
-
Click Chemistry Building Blocks for Peptide Synthesis Archives. AAPPTEC. [Link]
Sources
- 1. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Isosteric replacement studies involving "Tert-butyl ((1-aminocyclopropyl)methyl)carbamate"
An In-Depth Guide to Isosteric Replacement Studies Involving Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Introduction: The Strategic Role of Strained Rings in Medicinal Chemistry
In the intricate process of drug discovery, the iterative optimization of a lead compound is paramount. Medicinal chemists constantly seek to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. One of the most powerful strategies in this endeavor is bioisosterism , the principle of exchanging a functional group within a molecule for another group with similar physical or chemical properties to create a new compound with improved biological characteristics.[1] This guide focuses on the application of this compound, a versatile building block, in isosteric replacement studies, with a particular emphasis on the cyclopropyl moiety as a bioisostere.
The cyclopropane ring, despite its simple three-carbon structure, is a cornerstone of modern medicinal chemistry.[2] Its unique electronic and conformational properties—including the planarity of the carbon atoms, enhanced π-character of its C-C bonds, and conformational rigidity—make it an attractive surrogate for various functional groups.[3][4] It is frequently employed to replace gem-dimethyl groups, alkenes, and even carbonyl functionalities, often leading to significant improvements in a drug candidate's profile.[5][6] The strategic introduction of a cyclopropyl group can enhance metabolic stability, increase potency by locking in a bioactive conformation, and modulate physicochemical properties like lipophilicity and pKa.[3][7]
This guide, intended for researchers and drug development professionals, will explore the causality behind using the aminocyclopropylmethyl scaffold, compare its performance against common alternatives with supporting experimental data, and provide detailed protocols for its synthesis and evaluation.
Comparative Analysis: The Aminocyclopropylmethyl Moiety in Action
The true value of an isosteric replacement is demonstrated through direct comparison. The following sections present case studies where the cyclopropyl group, often introduced via scaffolds like this compound, is pitted against other common chemical groups.
Case Study 1: Cyclopropylamine vs. Gem-Dimethyl Group in HCV NS5B Inhibitors
The replacement of a gem-dimethyl group with a cyclopropyl ring is a classic isosteric swap in medicinal chemistry.[5] While both groups are sterically similar, their electronic and metabolic profiles differ significantly. This was critically demonstrated in the development of Hepatitis C virus (HCV) NS5B inhibitors.
Experimental Rationale: Researchers at Bristol-Myers Squibb identified a series of potent HCV inhibitors containing a cyclopropylamine moiety. However, metabolic studies revealed that this group was susceptible to NADPH-dependent oxidation, leading to the formation of reactive metabolites and glutathione (GSH) conjugates.[8] This bioactivation pathway represents a significant toxicity risk. To mitigate this, an isosteric replacement with a gem-dimethyl group was investigated. The goal was to eliminate the reactive metabolite formation while preserving the compound's antiviral potency.
Comparative Data:
| Moiety | Target Potency (IC₅₀) | Reactive Metabolite Formation | Rationale for Choice |
| Cyclopropylamine | Maintained High Potency | Significant formation of GSH conjugates, indicating reactive intermediates.[8] | Initially chosen for conformational benefits and potency. |
| gem-Dimethyl | Maintained High Potency | Averted the bioactivation reaction; no reactive metabolites observed.[8] | Selected to enhance safety by improving the metabolic profile. |
Key Insight: This case highlights a crucial trade-off. While the cyclopropylamine group can confer high potency, its susceptibility to bioactivation is a major liability.[5] The gem-dimethyl group served as a metabolically robust isostere, successfully decoupling potency from toxicity and demonstrating a scenario where cyclopropylamine is disadvantageous.[8]
Caption: Isosteric replacement of cyclopropylamine with a gem-dimethyl group.
Case Study 2: Rigid Cyclopropyl vs. Flexible Alkyl Linker in Opioid Receptor Agonists
The conformational rigidity of the cyclopropyl ring can be a significant advantage, reducing the entropic penalty of binding to a receptor. A compelling example is found in the pharmacology of fentanyl analogs, where replacing a flexible alkyl chain with a cyclopropyl group dramatically alters the drug's activity at the µ-opioid receptor (MOR).
Experimental Rationale: To understand the structure-activity relationships (SAR) of fentanyl analogs, a study compared cyclopropylfentanyl with valerylfentanyl.[9] Valerylfentanyl possesses a flexible four-carbon chain attached to the carbonyl moiety, whereas cyclopropylfentanyl has a rigid three-carbon ring at the same position.[10] The study aimed to determine how this change from a flexible to a rigid linker impacts receptor binding, functional activity, and in vivo effects.
Comparative Experimental Data:
| Compound | MOR Binding Affinity (Kᵢ) | MOR Functional Activity (%Emax) | In Vivo Antinociceptive Potency (ED₅₀) |
| Fentanyl | ~2.8 nM | 113% (Full Agonist)[9] | ~0.02 mg/kg |
| Cyclopropylfentanyl | 2.8 nM[10] | 113% (Full Agonist)[9] | 0.04 mg/kg[9] |
| Valerylfentanyl | 49.7 nM[10] | 60% (Partial Agonist)[9] | 4.0 mg/kg[9] |
Key Insight: The isosteric replacement of the flexible valeryl group with a rigid cyclopropyl group resulted in a compound (cyclopropylfentanyl) with binding affinity and efficacy comparable to fentanyl itself. In stark contrast, the flexible chain of valerylfentanyl was poorly accommodated by the active state of the MOR, leading to a significant drop in affinity and a conversion from a full to a partial agonist.[9][10] This demonstrates how the conformational constraint imposed by the cyclopropyl ring can be critical for maintaining an optimal binding orientation, leading to a >100-fold increase in in vivo potency compared to its flexible counterpart.
Experimental Methodologies and Protocols
To ensure the reproducibility and integrity of isosteric replacement studies, robust experimental protocols are essential.
Protocol 1: Synthesis of this compound and Analogs
The synthesis of the title compound and its analogs is crucial for conducting comparative studies. The following protocol outlines a general, reliable pathway.
Caption: General workflow for synthesizing carbamate derivatives.
Step-by-Step Synthesis:
-
Amine Protection: Begin with a suitable starting material, such as 1-aminocyclopropanecarboxylic acid. The primary amine is first protected, commonly using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-1-aminocyclopropanecarboxylic acid.
-
Amide Bond Formation: The carboxylic acid is activated (e.g., using EDC/HOBt or converting to an acyl chloride) and coupled with a desired amine to form an amide linkage. This step is critical for building the core scaffold of the target molecule.
-
Reduction of Amide: The newly formed amide is reduced to a secondary amine using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.
-
Final Carbamate Formation: The resulting secondary amine is then reacted with di-tert-butyl dicarbonate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often with a base such as triethylamine, to form the final tert-butyl carbamate product.[11][12]
-
Purification: The crude product is purified using silica gel column chromatography to yield the desired compound with high purity. Characterization is confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The purity and identity of the final product must be rigorously confirmed by analytical methods to ensure that any observed biological differences in subsequent assays are due to the structural modifications and not impurities.
Protocol 2: In Vitro µ-Opioid Receptor (MOR) [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism and is a standard method for determining the potency (EC₅₀) and efficacy (%Emax) of opioid compounds.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (MOR).
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., cyclopropylfentanyl, valerylfentanyl) at various concentrations.
-
DAMGO (a full MOR agonist) as a positive control.
Procedure:
-
Preparation: Thaw MOR-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 20 µL of test compound dilutions, 10 µL of GDP solution (final concentration ~10 µM), and 100 µL of the diluted membrane suspension.
-
Initiation of Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Data are normalized to the response of the full agonist DAMGO (100% efficacy). Dose-response curves are generated using non-linear regression to determine EC₅₀ and Emax values for each compound.
Potential Liabilities of the Cyclopropylamine Moiety
While advantageous in many contexts, the cyclopropylamine group is not without its drawbacks. As highlighted in the HCV inhibitor case study, this moiety can be a structural alert.
Caption: Bioactivation pathway of cyclopropylamines leading to reactive metabolites.
The primary concern is metabolic bioactivation. Both monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes can oxidize cyclopropylamines.[5] This can proceed via single-electron transfer to form a radical cation, which subsequently undergoes ring-opening to generate highly reactive iminium ions and radical species.[5][8] These reactive metabolites can covalently bind to cellular macromolecules, such as proteins, leading to idiosyncratic toxicity. The withdrawal of the antibiotic trovafloxacin from the market due to severe hepatotoxicity is a well-known example attributed to the bioactivation of its cyclopropylamine group.[5] Therefore, when incorporating this moiety, a thorough investigation of its metabolic fate is a critical step in preclinical safety assessment.
Conclusion
This compound is a valuable tool for medicinal chemists, providing access to the strategically important aminocyclopropylmethyl scaffold. Isosteric replacement studies clearly demonstrate the profound impact this small, strained ring can have on a molecule's pharmacological profile. As shown with fentanyl analogs, its conformational rigidity can dramatically enhance potency by enforcing a bioactive conformation.[9][10] Conversely, as seen in the development of HCV inhibitors, the cyclopropylamine group can introduce significant metabolic liabilities, making a metabolically stable isostere like the gem-dimethyl group a superior choice.[8]
The decision to incorporate a cyclopropylamine moiety must be guided by a deep understanding of the specific biological target and a comprehensive evaluation of the resulting compound's structure-activity and structure-property relationships. By carefully weighing the potential benefits of enhanced potency and improved pharmacokinetics against the risks of metabolic activation, researchers can effectively leverage this powerful bioisostere to design safer and more effective therapeutics.
References
- Talevi, A. (2020). Bioisosterism in Drug Design and Development. Academic Press.
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
- Friedman, H. L. (1951). Influence of isosteric replacements upon biological activity. National Research Council Publication, 206, 295-358.
-
Singh, R. P., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8756. [Link]
- Eastman, K. J., et al. (2012). Discovery of a series of cyclopropyl-indole-based hepatitis C virus NS5B inhibitors. Journal of Medicinal Chemistry, 55(24), 11065-11078.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]
-
Papsun, D. M., et al. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 227, 109439. [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Baumann, M. H., et al. (2022). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 239(5), 1509-1519. [Link]
-
Elshaier, Y. A. A. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 79-88. [Link]
-
Drug Design Org. (n.d.). Bioisosterism. [Link]
-
Papsun, D. M., et al. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 227, 109439. [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Pace, V., & Holzer, W. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Society Reviews, 42(12), 4937-4949. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 934481-48-8. [Link]
Sources
- 1. Bioisosterism - Drug Design Org [drugdesign.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Conformational Analysis of Peptides Featuring Cyclopropyl-Based Constraints
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Rigidity in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly sought-after modality, bridging the gap between small molecules and large biologics. Their therapeutic potential, however, is often hindered by inherent flexibility, which leads to poor metabolic stability and reduced binding affinity. To overcome these limitations, medicinal chemists introduce conformational constraints into the peptide backbone. The incorporation of non-canonical amino acids or linkers that restrict torsional freedom can pre-organize the peptide into a bioactive conformation, enhancing its efficacy and druglike properties.
This guide focuses on the conformational impact of a unique and powerful constraining element: the cyclopropyl group. While we will use the novel building block Tert-butyl ((1-aminocyclopropyl)methyl)carbamate as a conceptual starting point, this document provides a broad, comparative framework for analyzing any peptide containing a cyclopropane moiety. As this specific building block is a diamine, it would likely serve as a non-traditional linker, inducing sharp turns or unique topologies rather than simply replacing an amino acid.
We will delve into the gold-standard experimental techniques and computational methods required to elucidate the three-dimensional structure of such modified peptides. This is not merely a list of protocols; it is an in-depth guide explaining the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Part 1: The Cyclopropyl Moiety - A Unique Source of Conformational Rigidity
The cyclopropane ring is the smallest possible cycloalkane, and its strained, three-membered ring structure imparts exceptional rigidity. Unlike more flexible rings, cyclopropane has no ring flip, and substituents are locked into fixed spatial orientations.[1] This inherent lack of flexibility, when incorporated into a peptide backbone, severely limits the accessible conformational space.
The primary impact is on the backbone dihedral angles, phi (φ, rotation around the N-Cα bond) and psi (ψ, rotation around the Cα-C bond).[2] The rigid geometry of the cyclopropyl group restricts these angles to very narrow regions of the Ramachandran plot, effectively forcing the peptide into a specific secondary structure, such as a β-turn or a helical conformation.[3][4] This "cyclopropylic strain" can be strategically exploited to stabilize desired peptide folds that are crucial for biological activity.[1]
Caption: Logical flow showing how cyclopropyl groups reduce conformational freedom.
Part 2: The Analytical Toolkit: A Multi-Pronged Approach to Structure Elucidation
No single technique can fully capture the conformational landscape of a peptide. A rigorous analysis requires the integration of data from X-ray crystallography, NMR spectroscopy, and circular dichroism, often complemented by computational modeling.
2.1 X-Ray Crystallography: The Definitive Atomic-Resolution Snapshot
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in its crystalline state.[5] For novel constrained peptides, a crystal structure is the ultimate proof of a successful design strategy, offering precise bond angles, distances, and torsional angles that confirm the intended conformation.[6]
-
Purification and Sample Preparation: The peptide must be of the highest purity (>98%), as impurities can severely inhibit crystallization. The peptide is dissolved in a suitable buffer, often at a high concentration (5-20 mg/mL).
-
Crystallization Screening: This is the most challenging step.[7] High-throughput screening using commercially available kits is recommended. The hanging-drop or sitting-drop vapor diffusion method is most common, where a drop containing the peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution.
-
Crystal Harvesting and Cryo-protection: Once crystals of sufficient size (typically >0.1 mm) appear, they are carefully harvested using a small loop.[7] To prevent damage from ice formation during X-ray data collection, the crystal is briefly soaked in a cryo-protectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) before being flash-frozen in liquid nitrogen.
-
X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal is rotated, and hundreds of diffraction images are collected by a detector.[7]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The crystallographic phase problem is solved (often using methods like molecular replacement if a homologous structure exists) to generate an initial electron density map.[5] A molecular model of the peptide is then built into this map and refined to best fit the experimental data.[8]
Caption: Step-by-step workflow for peptide structure determination by X-ray crystallography.
2.2 NMR Spectroscopy: Illuminating Structure and Dynamics in Solution
While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the peptide's conformation and dynamic behavior in a solution environment, which more closely mimics physiological conditions.[4] For cyclopropyl-containing peptides, NMR is particularly powerful due to the unique chemical environment of the cyclopropyl protons, which often resonate in an uncluttered, high-field (upfield) region of the spectrum (typically <1.0 ppm).[9][10]
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. A small amount of a reference standard like DSS or TMS is added.
-
1D ¹H Spectrum Acquisition: A simple 1D proton NMR spectrum is first acquired to assess sample purity, concentration, and the overall chemical shift dispersion. The upfield signals characteristic of the cyclopropyl ring should be clearly visible.[9]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue). It is used to assign all the proton resonances for each residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It detects protons that are close in space (<5 Å), even if they are far apart in the primary sequence.[4] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints.
-
Structure Calculation: The distance restraints derived from NOESY/ROESY, along with any dihedral angle restraints from other experiments, are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). The software generates an ensemble of structures that are consistent with the experimental data. The quality of the final ensemble is a measure of the conformational homogeneity of the peptide in solution.
Caption: Workflow for determining a peptide's solution structure using 2D NMR data.
2.3 Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Global Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a low-resolution but highly sensitive technique for monitoring the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[11] It is invaluable for rapidly comparing the folding of different peptide analogs or assessing conformational changes as a function of temperature or solvent.
-
Sample Preparation: The peptide is dissolved in a suitable solvent (that does not absorb in the far-UV region, e.g., water, phosphate buffer, methanol) to a concentration of approximately 20-100 µM.
-
Data Acquisition: The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm). The spectrum is typically recorded from ~260 nm to ~190 nm.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic features:
-
α-Helix: Strong positive band near 192 nm and two negative bands at ~208 nm and ~222 nm.
-
β-Sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band near 200 nm.
-
Part 3: Computational Modeling - The In Silico Laboratory
Computational modeling is an essential partner to experimental work, providing a framework for predicting structures, rationalizing experimental results, and understanding the energetic principles governing peptide conformation.[12][13] For peptides with non-canonical residues, this process requires careful setup.
-
Parameterization of the Non-Canonical Residue: This is a critical first step. The force field (e.g., AMBER, CHARMM) used for the simulation must be extended to include parameters (bond lengths, angles, dihedrals, charges) for the cyclopropyl-containing building block.[14] These parameters are often derived from high-level quantum mechanics calculations.
-
System Setup: An initial 3D structure of the peptide is generated. This could be a linear chain or a structure predicted by tools like AlphaFold.[15] The peptide is then placed in a simulation box filled with explicit solvent molecules (e.g., water).
-
Minimization and Equilibration: The system's energy is first minimized to remove any steric clashes. It is then gradually heated to the target temperature and equilibrated under constant pressure and temperature to allow the solvent to relax around the peptide.
-
Production MD: A long simulation (typically hundreds of nanoseconds to microseconds) is run, during which the trajectory (positions of all atoms over time) is saved at regular intervals.
-
Analysis: The trajectory is analyzed to identify the most stable conformations, calculate backbone dihedral angle distributions, and observe dynamic motions.
Caption: A typical workflow for performing molecular dynamics simulations on a novel peptide.
Part 4: A Comparative Analysis of Peptide Constraints
The cyclopropyl group is one of many tools available to peptide chemists. Its performance and utility can be best understood by comparing it to other common constraining strategies.
| Constraint Strategy | Mechanism of Action | Typical Dihedral Angles (φ, ψ) | Impact on Secondary Structure | Key Advantages |
| Cyclopropyl Residues (e.g., Acca) | Steric hindrance from the rigid three-membered ring.[1] | Highly restricted; can be tuned by substitution to favor specific helical or turn regions.[3] | Potent inducers of β-turns and 3(10)-helices. | Provides a very rigid, localized constraint. The unique stereochemistry offers diverse structural possibilities. |
| Aib (α,α-disubstituted) | Gem-dimethyl group restricts φ/ψ angles to helical regions. | φ ≈ ±60°, ψ ≈ ±30° | Strong promoter of 3(10)- and α-helices. | Synthetically accessible and well-characterized. Predictably induces helicity. |
| Proline (Cyclic) | The cyclic side chain fixes the φ angle. | φ ≈ -60° | Acts as a "helix breaker" but is a common component of β-turns. | Naturally occurring; introduces a defined kink in the peptide backbone. |
| N-Methylation | Methyl group on the backbone amide nitrogen restricts ψ and eliminates the H-bond donor. | Can access cis-amide bonds more easily. | Disrupts canonical secondary structures (α-helix, β-sheet) but can stabilize turns. | Increases proteolytic stability and membrane permeability. |
| Hydrocarbon Stapling | Covalent linkage between two side chains (e.g., at i, i+4 or i, i+7).[16] | Stabilizes the existing secondary structure. | Primarily used to stabilize and lock in an α-helical conformation.[17] | Stabilizes long-range structure, improves cell permeability and target binding. |
Conclusion
The conformational analysis of a peptide containing a novel building block like "this compound" is a formidable but essential task for modern drug development. It demands a synergistic application of high-resolution experimental techniques and predictive computational models. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy offers crucial insights into the more biologically relevant solution-state ensemble. CD spectroscopy serves as a rapid and effective tool for assessing the global fold.
By understanding the unique constraining power of the cyclopropyl moiety and applying the rigorous analytical workflows detailed in this guide, researchers can confidently characterize the three-dimensional structures of their designed peptides. This knowledge is paramount for establishing structure-activity relationships (SAR) and ultimately engineering next-generation peptide therapeutics with superior potency, stability, and specificity.
References
-
Varughese, K. I., Srinivasan, A. R., & Stammer, C. H. (1985). Conformational Preferences of Cyclopropyl Peptides. Crystal Structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP). International Journal of Peptide and Protein Research, 26(3), 242-251. [Link]
-
Christensen, S. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
-
Aravinda, S. (2010). X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices. etd@IISc. [Link]
-
Jiménez-García, B., et al. (2023). Assessing the fast prediction of peptide conformers and the impact of non-natural modifications. Computational and Structural Biotechnology Journal. [Link]
-
Christensen, S. M., et al. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
-
Guest, C. M., et al. (2022). Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations. Methods in Molecular Biology. [Link]
-
Kuriyama, Y., et al. (2019). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
-
Morehead, A., et al. (2024). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]
-
Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]
-
Burgess, K. (2007). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research. [Link]
-
Ali, M. A., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm. [Link]
-
Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science. [Link]
-
Jo, H., et al. (2018). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules. [Link]
-
Nishikawa, Y., et al. (2023). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences. [Link]
-
De Angelis, F., et al. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]
-
Asawa, Y., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]
-
Cvitković, M., et al. (2021). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
-
Snell, E. H., & Helliwell, J. R. (1999). x Ray crystallography. Journal of Clinical Pathology. [Link]
-
Honda, S., et al. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society. [Link]
-
Proteopedia Contributors. (2018). Dihedral/Dihedral angles in proteins. Proteopedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dihedral/Dihedral angles in proteins - Proteopedia, life in 3D [proteopedia.org]
- 3. Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices [etd.iisc.ac.in]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
"Tert-butyl ((1-aminocyclopropyl)methyl)carbamate" versus other cyclopropylamines in synthesis
A Senior Application Scientist's Perspective on a Uniquely Constrained Diamine Building Block
In the landscape of medicinal chemistry, the pursuit of molecules with superior efficacy and optimized pharmacokinetic profiles is relentless. Cyclopropylamines have emerged as privileged motifs, prized for the unique conformational rigidity and metabolic stability they impart to bioactive compounds.[1][2][3] The three-membered ring's inherent strain and distinct electronic properties offer a powerful tool for chemists to navigate complex biological landscapes.[4][5] This guide moves beyond the foundational cyclopropylamine to explore a more sophisticated building block: tert-butyl ((1-aminocyclopropyl)methyl)carbamate .
This molecule is not merely another cyclopropylamine; it is a mono-protected, geminally disubstituted diamine that provides a conformationally restricted scaffold.[6][7] Such scaffolds are invaluable in drug discovery as they pre-organize functional groups in a defined spatial orientation, which can lead to a significant decrease in the entropic penalty of binding to a biological target.[6] Here, we will dissect the synthetic utility of this building block, compare its performance and applications against simpler cyclopropylamines, and provide validated experimental protocols for its use.
The Strategic Advantage: Comparing Scaffolds
The true value of this compound is realized when compared to simpler, more traditional amine building blocks.
| Feature | Simple Cyclopropylamine | trans-2-Arylcyclopropylamine | This compound | Linear Diamine (e.g., Ethylenediamine) |
| Structure | Primary amine on a cyclopropane ring | Substituted primary amine with cis/trans isomers | Mono-protected 1,1-diamine precursor | Flexible, aliphatic chain |
| Conformational Rigidity | Moderate | High (due to substitution) | Very High (gem-disubstituted) | Low (multiple rotatable bonds) |
| Synthetic Handles | One primary amine | One primary amine | Two orthogonally protected primary amines | Two primary amines (requires protection strategy) |
| Key Application | Quinolone antibiotics (e.g., Ciprofloxacin)[8] | Scaffolds with defined stereochemistry[9][10] | Spatially-defined library synthesis, peptidomimetics | Chelating agents, bulk synthesis |
| Primary Challenge | Potential for metabolic ring-opening[2] | Stereoselective synthesis can be complex[9] | Higher cost of starting material | Lack of conformational control |
The defining feature of this compound is its capacity for selective, sequential functionalization. The primary amine attached directly to the cyclopropyl ring is sterically accessible and ready for immediate reaction. The second primary amine is masked by a tert-butyloxycarbonyl (Boc) group, one of the most common and reliable protecting groups in organic synthesis, which is stable to a wide range of conditions but readily cleaved by acid.[11][12] This orthogonality is the cornerstone of its utility.
Caption: Conformational freedom in a linear vs. a cyclopropyl-constrained diamine.
Core Synthetic Transformations: Protocols and Insights
The utility of this building block is best demonstrated through its application in common, yet critical, synthetic transformations. The following protocols are designed to be self-validating and serve as a robust starting point for derivatization.
Amide Bond Formation: Engaging the Free Amine
The unmasked primary amine serves as an excellent nucleophile for acylation. The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions, particularly racemization if coupling with a chiral carboxylic acid.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often preferred for its efficiency and suppression of side reactions.[14]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.05 eq), and HATU (1.1 eq).
-
Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated, driving the reaction forward without competing in the coupling.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Reductive Amination: Building C-N Bonds
Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds.[15] The reaction proceeds via an intermediate imine, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, tolerant of many functional groups, and does not reduce the starting carbonyl compound at an appreciable rate.[16]
Experimental Protocol: Reductive Amination with STAB
-
Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1-0.2 M).
-
Imine Formation: Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Causality Note: The acid catalyzes the dehydration step to form the iminium ion, which is the species that is actually reduced.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. Safety Note: Addition may cause gas evolution.
-
Reaction: Stir the reaction for 6-24 hours at room temperature. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Orthogonal Deprotection: Unveiling the Second Nucleophile
The strategic removal of the Boc group is the final key step, revealing the second primary amine for further functionalization. This is typically achieved under acidic conditions.[12][17] Trifluoroacetic acid (TFA) in DCM is highly effective, but 4M HCl in dioxane is a common alternative, especially if the product is desired as an HCl salt.[18]
Experimental Protocol: N-Boc Deprotection
-
Setup: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction closely by TLC until the starting material is consumed (typically 1-3 hours). Causality Note: The tert-butyl cation generated is scavenged by TFA or trace water. For sensitive substrates, an anisole scavenger can be added.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting amine is often obtained as a TFA salt. To isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate. If the HCl salt is desired (using HCl/dioxane), the salt often precipitates and can be collected by filtration.
Caption: Sequential functionalization workflow enabled by orthogonal protection.
Conclusion
This compound is a premier building block for constructing molecules with precise three-dimensional architecture. Its gem-disubstituted cyclopropane core provides a rigid scaffold that is highly sought after in modern drug discovery for enhancing potency and optimizing ADME properties. The true power of this reagent lies in its orthogonal protection scheme, which allows for controlled, sequential elaboration of two distinct amine functionalities. While simpler cyclopropylamines have their place, the strategic advantages offered by this advanced intermediate enable the rapid and efficient exploration of chemical space, making it an indispensable tool for researchers aiming to synthesize the next generation of complex, conformationally constrained therapeutic agents.
References
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals.
- Synthesis of Novel Restricted Diamines; 2-(1 -Aminocycloalkan-1-YL)ethylamines.
- Conformationally restricted diamines and amino alcohols. Enamine.
- Green Chemistry Approaches to N-Boc Protection and Deprotection. Benchchem.
- Bicyclic Conformationally Restricted Diamines.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Synthesis and in silico conformational analysis of novel [3.2.2]- and [3.2.1]-3-azabicyclic diamines.
- Amine Protection / Deprotection. Fisher Scientific.
- Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- Synthesis of trans-2-Substituted Cyclopropylamines
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- Synthesis of trans-2-Substituted Cyclopropylamines
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- CYCLOPROPYLAMINE.
- Is anyone familiar with a reductive amination?.
- Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced M
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- New and easy route to primary cyclopropylamines
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- A green chemistry perspective on catalytic amide bond form
Sources
- 1. longdom.org [longdom.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. nbinno.com [nbinno.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. reddit.com [reddit.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of tert-butyl ((1-aminocyclopropyl)methyl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in the laboratory, we are committed to providing value beyond the product itself, fostering a culture of safety and responsibility.
Understanding the Compound: A Risk-Based Approach
Carbamates, as a class, are recognized for their biological activity and are often used as pesticides and herbicides. Due to their potential toxicity, carbamate wastes are regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1][2] The U.S. Environmental Protection Agency (EPA) has established specific Land Disposal Restrictions (LDR) for carbamate wastes to ensure they are adequately treated before land disposal to minimize risks to human health and the environment.[1][2]
The aminocyclopropyl group, while a common motif in medicinal chemistry, also warrants careful handling. The strained cyclopropyl ring can, under certain conditions, be susceptible to ring-opening reactions.
Key takeaway: Due to the presence of the carbamate functional group, this compound and its associated waste must be treated as hazardous waste .
Prioritizing Safety: Personal Protective Equipment (PPE)
Before handling or preparing for the disposal of this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European Standard - EN 166) | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities under normal laboratory conditions with adequate ventilation. However, if generating dust or aerosols, a NIOSH-approved respirator is necessary. | Prevents inhalation of the compound. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [3][4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[3] It must be collected, labeled, and disposed of through a licensed chemical waste disposal company.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves), and weighing papers in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical component of safe disposal and is mandated by regulatory bodies. Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic")
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5][6]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
The decision-making process for the disposal of this compound is summarized in the workflow diagram below.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, seek guidance from your EHS department.
References
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 934481-48-8. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-((1-aminocyclohexyl)methyl)carbamate. Retrieved from [Link]
-
Lion Technology. (2011, June 13). EPA Modifies LDRs for Carbamates. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]
-
Alfa Aesar. (2025, September 6). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
precisionFDA. (n.d.). TERT-BUTYL N-((1-AMINOCYCLOHEXYL)METHYL)CARBAMATE. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl ((1S,3R)-3-aminocyclopentyl)methylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl methylcarbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]
-
CP Lab Safety. (n.d.). tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate, min 97%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, May 5). Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. Retrieved from [Link]
-
Autech. (n.d.). MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate. Retrieved from [Link]
-
PubMed. (1993, December). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 5). Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, May 5). Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. Retrieved from [Link]
Sources
- 1. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 2. epa.gov [epa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Tert-butyl ((1-aminocyclopropyl)methyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document establishes a robust safety framework by analyzing data from structurally analogous compounds, including tert-Butyl carbamate and other N-Boc protected amines. The core principle of this guide is proactive risk mitigation; every recommendation is grounded in established chemical safety standards and designed to ensure your protection. A thorough, site-specific risk assessment must always precede the handling of this chemical.
Proactive Hazard Assessment: Understanding the Risk
The toxicological properties of this compound have not been fully investigated[1][2]. Therefore, it is imperative to handle this compound with the assumption that it is hazardous. The molecular structure contains two key functional groups that inform our safety protocol: the carbamate group and the aminocyclopropane moiety.
-
Carbamate Structure: Carbamate compounds can vary widely in toxicity, but skin absorption is a potential route of exposure[3]. Some carbamates are known to cause skin and eye irritation[4][5].
-
Amino Compounds: Amines and their derivatives can be corrosive or irritating to the skin, eyes, and respiratory system[6][7][8].
Based on these structural alerts, we must anticipate the following potential hazards:
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the mandatory PPE for handling this compound. The rationale for each selection is provided to reinforce the principles of chemical safety.
| PPE Category | Specification | Rationale (Causality) |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[3][4] A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects against accidental splashes and airborne particles. Structurally similar compounds are known to cause serious eye irritation.[5][6][7][8] |
| Skin Protection | Gloves: Chemical-resistant nitrile, neoprene, or butyl rubber gloves.[3] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[6][10] Lab Coat: A standard laboratory coat is required. For handling larger quantities or for procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[3][4][11] | Carbamates and amino compounds can be absorbed through the skin or cause irritation.[3][5] This barrier is the primary defense against dermal exposure. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][10] |
| Respiratory Protection | Not normally required when handling small quantities within a certified chemical fume hood. If dusts or aerosols are generated, or if work is performed outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100) is mandatory.[4][12] | Engineering controls, such as a fume hood, are the primary method for controlling inhalation exposure.[3] Respiratory protection is a necessary secondary measure to prevent irritation from inhalation of airborne particles.[7][8] |
Safe Handling and Operational Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring reproducible safety.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling:
-
Confirm that a current, site-specific risk assessment has been completed.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4][6]
-
Prepare your workspace within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Verify the waste container is properly labeled and accessible.
-
-
Donning PPE:
-
Don your lab coat and any additional protective clothing (e.g., apron).
-
Put on your safety goggles and face shield (if required).
-
Wash and dry your hands thoroughly.
-
Inspect and don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound:
-
Doffing PPE:
-
Post-Handling and Decontamination:
-
Clean and decontaminate the work surface and any equipment used.
-
Properly dispose of all contaminated consumables (e.g., gloves, weighing paper) in the designated chemical waste container.[9]
-
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures and Disposal
Spill Management
-
Small Spills: Evacuate unnecessary personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[1][14] Avoid creating dust.[12] Ventilate the area and wash the spill site after material pickup is complete.[6]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Skin Contact: Take off immediately all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[4][8] If skin irritation occurs or persists, seek medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][14] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in a suitable, closed, and properly labeled container.[1][12]
-
Do not dispose of this material down the drain or into the environment.[1][6][9]
-
Disposal must be handled by a licensed professional waste disposal service, in strict accordance with all local, regional, and national regulations.[9][12]
References
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - tert-Butyl carbamate.
- ChemicalBook. (2025, September 13). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
- Thermo Fisher Scientific. (2025, September 6). tert-Butyl carbamate - SAFETY DATA SHEET.
- Fisher Scientific. (2009, April 22). SAFETY DATA SHEET.
- Enamine. (n.d.). Safety data sheet - tert-butyl N-{2-[2-(methylamino)ethyl]cyclopentyl}carbamate.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-BOC-1,2-diaminoethane.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- BASF. (n.d.). Safety data sheet.
- SynZeal. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - tert-Butyl carbamate.
- CymitQuimica. (2024, December 19). Safety Data Sheet - tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate.
- Ambeed, Inc. (n.d.). SAFETY DATA SHEET (A194852) - tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
- Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synzeal.com [synzeal.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. file.ambeed.com [file.ambeed.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
